Encorafenib

Catalog No.
S548758
CAS No.
1269440-17-6
M.F
C22H27ClFN7O4S
M. Wt
540.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Encorafenib

CAS Number

1269440-17-6

Product Name

Encorafenib

IUPAC Name

methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate

Molecular Formula

C22H27ClFN7O4S

Molecular Weight

540.0 g/mol

InChI

InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1

InChI Key

CMJCXYNUCSMDBY-ZDUSSCGKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

LGX818; LGX-818; LGX 818; Encorafenib.

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC

Isomeric SMILES

C[C@@H](CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)NS(=O)(=O)C)F)C(C)C)NC(=O)OC

The exact mass of the compound Encorafenib is 539.15178 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Encorafenib absorption distribution metabolism excretion ADME study

Author: Smolecule Technical Support Team. Date: February 2026

ADME Profile & Quantitative Data

The table below summarizes the key ADME parameters of encorafenib derived from clinical studies.

Parameter Findings Study Details

| Absorption | • Fraction Absorbed: ≥86% [1] [2]Tmax (Fasted): ~2 hours [2]Tmax (Fed): ~4 hours [2]Food Effect (High-fat meal): ↓ Cmax by 36%; minimal change in AUC (fasted vs. fed) [2]Proton-Pump Inhibitor (Rabeprazole): No clinically significant effect on exposure [2] | • Dose: Single oral 100 mg [1]Formulation: Amorphous solid dispersion capsule [2] | | Distribution | • Apparent Volume of Distribution (Vz/F): 164 L (Geometric mean, CV% 70) [2]Protein Binding: 86% (in vitro, human plasma) [2]Blood-to-Plasma Ratio: 0.58 [2]Transporter Interaction: In vitro and mouse model studies indicate this compound is a substrate for efflux transporters P-gp (MDR1/ABCB1) and BCRP (ABCG2), which limit its brain accumulation [3]. | • A study in mice showed that the combined absence of Abcb1a/1b and Abcg2 led to a 7.6-fold increase in brain penetration compared to wild-type mice [3]. | | Metabolism | • Primary Pathway: Hepatic, primarily via CYP3A4 (83%), with minor contributions from CYP2C19 (16%) and CYP2D6 (1%) [2]. • Major Metabolic Reaction: N-dealkylation [1]. • Key Metabolite: Formation of M42.5 (LHY746) [1]. • Autoinduction: Apparent clearance increases with repeated dosing, attributed to autoinduction of CYP3A4 [2]. | • In silico Prediction: The StarDrop WhichP450 module identified methoxyl and 2-propanyl groups as metabolic soft spots [4]. | | Excretion | • Total Recovery: ≥93.9% of administered radioactive dose [1]. • Feces: 47.2% of dose (5.0% as unchanged parent drug) [1] [2]. • Urine: 47.2% of dose (1.8% as unchanged parent drug) [1] [2]. • Major Clearance Pathway: Metabolism (~88% of recovered dose) [1]. | • Dose: Single oral 100 mg [¹⁴C] this compound in healthy male subjects [1]. |

Experimental Protocols for Key Studies

The data in the summary table were generated using rigorous clinical and analytical methods. Here are the methodologies for two critical types of studies.

Human Mass Balance Study [1]

This study is fundamental for characterizing the excretion and metabolism of a drug.

  • Objective: To determine the mass balance, rates, routes of excretion, and metabolic profile of this compound.
  • Study Design: A single-center, open-label study where healthy male subjects received a single oral 100 mg dose of [¹⁴C] this compound (containing 90 μCi of radiolabeled material).
  • Key Procedures:
    • Sample Collection: Blood, plasma, urine, and feces were collected up to 96 hours post-dose or until recovery of radioactivity was ≥90%.
    • Radioactivity Measurement: Total radioactivity in blood, plasma, and excreta was determined by Liquid Scintillation Counting (LSC).
    • Metabolite Profiling: Metabolites in plasma, urine, and feces were identified and quantified using techniques like liquid chromatography coupled with mass spectrometry and radiochemical detection (LC-MS/MS and LC-RAD).
  • Bioanalysis: Parent this compound concentrations in plasma were determined using a validated LC-MS/MS method.
In Vitro Metabolic Stability Assessment [4]

This methodology is used in drug discovery and development to predict a drug's metabolic half-life and intrinsic clearance.

  • Objective: To evaluate the metabolic stability of this compound in Human Liver Microsomes (HLMs).
  • Key Protocols:
    • Incubation: this compound is incubated at 37°C in HLMs (e.g., 0.5 mg/mL protein concentration) in the presence of an NADPH-generating system to provide necessary cofactors for CYP450 enzymes.
    • Sampling: Aliquots are taken at predetermined time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is stopped by adding ice-cold acetonitrile.
    • Quantification: The concentration of the parent drug remaining at each time point is quantified using a validated LC-MS/MS method.
    • Data Analysis: The natural logarithm of the remaining drug concentration is plotted against time. The slope of the linear regression (k) is used to calculate the in vitro half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).

Metabolic Pathway and Transporter Interactions

The following diagram synthesizes information from the search results to illustrate the key ADME processes of this compound.

encorafenib_adme OralDose Oral Dose Gut Gut Lumen OralDose->Gut PortalVein Portal Vein Gut->PortalVein Rapid Absorption (Tmax ~2h fasted) PgpBCRP_Gut P-gp/BCRP (Efflux) Gut->PgpBCRP_Gut Liver Liver PortalVein->Liver SystemicCirculation Systemic Circulation Liver->SystemicCirculation Parent Drug Bile Bile Liver->Bile Parent & Metabolites CYP3A4 CYP3A4 (Metabolism) Liver->CYP3A4 Urine Urine SystemicCirculation->Urine Parent & Metabolites PgpBCRP_BBB P-gp/BCRP (Efflux) SystemicCirculation->PgpBCRP_BBB Feces Feces Bile->Feces Metabolites Metabolites Metabolites->Bile Metabolites->Urine PgpBCRP_Gut->Gut Limits Absorption CYP3A4->Metabolites Primary Pathway (N-dealkylation) PgpBCRP_BBB->SystemicCirculation Restricts Brain Penetration

This integrated ADME profile shows that while this compound's absorption is high and relatively unaffected by food or gastric pH, its distribution to sanctuary sites like the brain is limited by active efflux transporters, and its clearance is dominated by extensive hepatic metabolism [1] [2] [3].

References

Encorafenib pharmacokinetics profile Cmax AUC half-life

Author: Smolecule Technical Support Team. Date: February 2026

Encorafenib Pharmacokinetic Parameters at a Glance

Parameter Value / Finding Conditions / Note
Cmax 72.54 µg/L [1] Single dose in rats; human dose is 300-450 mg QD [2] [3] [4]
Tmax ~2 hours [1] [5] [6] Rapidly absorbed [5] [6]
AUC Data from bioanalytical method: 3.75-150 µg/L linear range for calibration [1] [7] -
Half-life (T₁/₂) ~3.5 to 6 hours (plasma elimination) [5] [6] Differs from prolonged target binding half-life (>30 hours) [5]
Oral Bioavailability ≥86% [8] [5] High fraction absorbed
Primary Metabolite LHY746 (M42.5) via N-dealkylation [8] Formed by CYP3A4; considered inactive [3] [8]
Protein Binding 86% [6] -
Route of Elimination ~47% feces (5% as parent), ~47% urine (2% as parent) [8] [6] Metabolism is primary clearance pathway (~88%) [8]
Key Metabolizing Enzymes CYP3A4 (83%), CYP2C19 (16%), CYP2D6 (1%) [2] -
Autoinduction Steady-state exposure ~50% lower vs. single dose [2] [3] Due to autoinduction of CYP3A4 metabolism

Detailed Experimental Protocols from Key Studies

The quantitative data in the table above were generated through rigorous bioanalytical and clinical studies. Below are the methodologies for the core experiments cited.

Bioanalytical Method for Quantifying this compound and Metabolites

A validated LC-MS/MS method was developed for the simultaneous quantitation of this compound and its combination therapy partner, cetuximab, in plasma [1] [7].

  • Analytical Platform: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1] [7].
  • Chromatography: Specific column and mobile phase details are not provided in the searched articles.
  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) in positive polarity mode [1].
    • This compound: Precursor ion → product ion transition of m/z 540.15 → 369.85 [1].
    • Internal Standard: Tofacitinib was used (m/z 313.17 → 221.05) [1].
  • Sample Preparation: Involved processing rat plasma samples [1] [7].
  • Validation: The method was validated per FDA guidelines, demonstrating excellent linearity, precision, accuracy, recovery, and stability under various conditions [1] [7].
Mass Balance and Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A phase I, open-label study investigated the ADME of this compound in healthy male subjects [8].

  • Study Design (NCT01436656) : Single-center, open-label study [8].
  • Participants: Four healthy male subjects [8].
  • Dose: A single oral dose of 100 mg [14C]-radiolabeled this compound (90 μCi) [8].
  • Data Collection:
    • Total radioactivity was measured in blood, plasma, urine, and feces for up to 96 hours post-dose to determine recovery and mass balance [8].
    • Plasma concentrations of unlabeled this compound were measured using HPLC-MS/MS to determine pharmacokinetic parameters [8].
    • Metabolites in excreta were profiled and identified using advanced chromatographic techniques [8].
Clinical Drug-Drug Interaction (DDI) Studies

Several clinical DDI studies were conducted to evaluate the interaction potential of this compound, primarily documented in a phase I study (NCT03864042) [2] [3].

  • Study Design: Conducted in patients with BRAF V600-mutant advanced solid tumors [2] [3].
  • DDI as "Victim" Drug: The effect of a moderate CYP3A4 inducer (modafinil 400 mg QD) on steady-state this compound PK was evaluated. Plasma concentrations were collected pre- and post-modafinil co-administration for non-compartmental analysis [3].
  • DDI as "Perpetrator" Drug: The effect of steady-state this compound on the PK of sensitive probe substrates like rosuvastatin (for OATP1B1/BCRP transporters) and bupropion (for CYP2B6) was assessed [2].

Pharmacokinetic-Pharmacodynamic Relationship and Pathway Visualization

This compound's clinical efficacy is driven not only by its plasma PK but also by its unique target binding kinetics.

Key Mechanistic Insights
  • Prolonged Target Engagement: Although this compound has a relatively short plasma half-life (~6 hours), it exhibits a very long dissociation half-life (T₁/₂-diss >30 hours) from the BRAF V600E mutant protein. This means that once the drug binds to its target, it remains bound for an extended period, leading to sustained pathway inhibition even as plasma levels decline [5].
  • Paradoxical MAPK Pathway Activation: Like other BRAF inhibitors, this compound can paradoxically activate the MAPK pathway in BRAF wild-type cells with pre-existing RAS mutations, a class effect contributing to side effects like cutaneous squamous cell carcinoma. This compound's high "paradox index" suggests a wider therapeutic window compared to earlier BRAF inhibitors [5].
MAPK Signaling Pathway and this compound Mechanism

The following diagram illustrates the MAPK signaling pathway targeted by this compound, showing both its intended inhibitory action and the paradoxical activation effect.

MAPK_Pathway cluster_normal Normal Signaling in Healthy Cells cluster_cancer Signaling in BRAF V600E Cancer Cells cluster_paradox Paradoxical Activation in BRAF WT/RAS Mut Cells Growth_Factor Growth Factor EGFR EGFR/Receptor Tyrosine Kinase Growth_Factor->EGFR RAS_GDP RAS•GDP (Inactive) EGFR->RAS_GDP RAS_GTP RAS•GTP (Active) RAS_GDP->RAS_GTP RAF_WT RAF (Wild-Type) Dimer RAS_GTP->RAF_WT MEK MEK RAF_WT->MEK RAF_Mut BRAF V600E (Active Mutant Monomer) RAF_Mut->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival ERK->Cell_Proliferation Paradox_Node Paradox_Node->RAF_WT Promotes Dimerization Encorafenib_WT This compound Encorafenib_WT->Paradox_Node Encorafenib_Mut This compound Encorafenib_Mut->RAF_Mut Potently Inhibits

References

Encorafenib metabolites identification M42.5A LHY746

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Identification and Quantitative Data

The following table summarizes the key findings from a human ADME (Absorption, Distribution, Metabolism, and Excretion) study for Encorafenib [1].

Aspect Description / Value
Study Type Phase I, open-label, single-center ADME study [1].
Subjects 4 healthy male subjects [1].
Dose Single oral 100 mg dose of [14C]this compound (90 μCi) [1].
Primary Metabolic Pathway N-dealkylation of the isopropyl carbamic acid methyl ester [1].
Primary Metabolite (M42.5) LHY746 [1].
Major Clearance Route Metabolism (~88% of recovered radioactive dose) [1].
Excretion Balance (Feces vs. Urine) Equal mean recovery of 47.2% in both feces and urine [1].
Unchanged Drug in Feces 5.0% of the administered dose [1].
Unchanged Drug in Urine 1.8% of the administered dose [1].
Fraction of Oral Absorption Estimated to be at least ~86% [1].
Role of CYP3A4 Major enzyme, contributes to ~83% of total oxidative clearance [2].

Detailed Experimental Protocol

The methodology for the pivotal ADME study was designed to fully characterize the pharmacokinetic profile of this compound [1].

  • Study Design (NCT01436656): This was a single-center, open-label study. After an overnight fast, subjects received the single oral dose of [14C]this compound. They were confined to the clinic until at least 90% of the radioactive dose was recovered or until excretion rates fell below a specified threshold [1].
  • Sample Collection: All urine and feces were collected at predetermined intervals for up to 96 hours post-dose. Blood samples were also collected for pharmacokinetic analysis [1].
  • Bioanalysis: The concentrations of this compound and its metabolites in plasma, urine, and feces were determined using validated methods. Radioactivity profiling was conducted using techniques like high-performance liquid chromatography (HPLC) coupled with liquid scintillation counting (LSC) and mass spectrometers (MS) to identify and quantify drug-related material [1].
  • Metabolite Profiling: Metabolites in excreta were profiled to elucidate the biotransformation routes. The structure of M42.5 (LHY746) was confirmed through comparison with reference standards and mass spectrometric analysis [1].

Metabolic Pathway and DDI Context

The diagram below illustrates the primary metabolic pathway of this compound and its interaction with other substances, based on data from the ADME and drug-drug interaction (DDI) studies [1] [2].

G This compound This compound CYP3A4 CYP3A4 Enzyme This compound->CYP3A4  Metabolism LHY746 LHY746 (M42.5) Inactive Metabolite CYP3A4->LHY746  N-dealkylation Other_Metabolites Other Metabolites CYP3A4->Other_Metabolites Modafinil Modafinil (Moderate CYP3A4 Inducer) Modafinil->CYP3A4  Induces

> The primary metabolic pathway of this compound, mediated by the CYP3A4 enzyme, and the site of a known drug-drug interaction.

  • Pathway and DDI Interpretation: The formation of LHY746 is the dominant clearance pathway for this compound. Since this process is primarily mediated by the CYP3A4 enzyme, this compound is susceptible to drug-drug interactions (DDIs) with substances that affect CYP3A4 activity [1] [2].
    • A dedicated DDI study (NCT03864042) evaluated the impact of modafinil, a moderate CYP3A4 inducer. The results showed that modafinil caused a weak reduction in this compound exposure (23.8% decrease in AUClast), while LHY746 exposures were not substantially changed. This led to the conclusion that this compound can be coadministered with moderate CYP3A4 inducers without a dose adjustment [2].
    • In contrast, coadministration with CYP3A4 inhibitors (e.g., posaconazole) is known to significantly increase this compound exposure and requires caution [2].

Key Takeaways for Researchers

  • Major Clearance Mechanism: this compound is predominantly cleared by metabolism, with renal excretion of the parent drug being minimal (<2%) [1].
  • Primary Metabolite: The N-dealkylated metabolite LHY746 (M42.5) is the major product identified in human studies. It is considered pharmacologically inactive [2].
  • Critical DDI Consideration: The central role of CYP3A4 in this compound's metabolism is the key determinant of its drug interaction profile. Researchers should note that while the effect of moderate inducers like modafinil is weak, the effect of inhibitors is more pronounced [2].

References

Biochemical Potency (IC50) and Kinase Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data on encorafenib's inhibition of its primary kinase targets from cell-free biochemical assays.

Kinase Target Reported IC50 Value Source / Context
B-Raf (V600E) 0.3 nM [1] [2] / 0.35 nM [3] Cell-free biochemical assay
CRAF (Wild-Type) 0.3 nM [3] / 8 nM [2] Cell-free biochemical assay
B-Raf (Wild-Type) 0.47 nM [3] Cell-free biochemical assay

This compound's high potency against CRAF is a key feature, as CRAF-mediated signaling is a recognized resistance mechanism to BRAF inhibition [4]. Its selectivity was demonstrated in a broad kinase panel, showing potent inhibition of only a few other kinases besides BRAF and CRAF, such as JNK1, JNK2, JNK3, LIMK1, LIMK2, MEK4, and STK36 at clinically achievable concentrations [3].

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor that targets the RAF/MEK/ERK signaling pathway. In BRAF V600E-mutant cells, the mutant BRAF protein acts as a constitutively active monomer, driving continuous cell proliferation. This compound potently inhibits this mutant protein. A defining characteristic is its extremely slow off-rate (dissociation half-life >24 hours) from BRAF V600E, resulting in sustained target suppression even after drug clearance [1] [2] [5].

The following diagram illustrates the core signaling pathway and this compound's role in inhibiting it.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (Mutant) RAS->BRAF Activates (BRAF Wild-Type) CRAF CRAF RAS->CRAF Activates MEK MEK BRAF->MEK Phosphorylates CRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Encora This compound Encora->BRAF  Potently Inhibits Encora->CRAF  Potently Inhibits

This compound inhibits mutant BRAF and CRAF in the MAPK signaling pathway.

A critical concept in BRAF inhibition is paradoxical MAPK pathway activation. In BRAF wild-type cells with pre-existing RAS mutations, "αC-OUT" BRAF inhibitors like this compound can promote RAF dimerization, leading to unintended pathway activation [2]. However, this compound's high "paradox index" (50, compared to 10 for dabrafenib and 5.5 for vemurafenib) indicates a wider therapeutic window and reduced likelihood of causing side effects like cutaneous squamous cell carcinoma [2].

Key Experimental Methodologies

The data on this compound's activity is derived from standard, robust experimental protocols.

Biochemical Kinase Assay
  • Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase proteins like BRAF V600E and CRAF [1].
  • Method: The RAF kinase activity reaction is initiated by adding ATP. After incubation, the reaction is stopped with EDTA. The phosphorylated product (e.g., p-MEK) is measured using an antibody-based detection system like Alpha Screen. The IC50 value is calculated via non-linear regression analysis of the inhibition data [1].
Cellular Proliferation Assay
  • Purpose: To assess the anti-proliferative effect of this compound in BRAF mutant cell lines [1] [5].
  • Method: Cell lines harboring the BRAF V600E mutation (e.g., A375 melanoma cells) are plated and treated with a range of this compound concentrations. After incubation (e.g., 2 days), cell viability is measured using a luminescence-based assay (e.g., BrightGlo). The EC50 value is calculated to determine the drug concentration that inhibits 50% of cell proliferation [1] [5].
In Vivo Pharmacodynamic Studies
  • Purpose: To evaluate target engagement and antitumor efficacy in animal models [1] [5].
  • Method: Immune-compromised mice are implanted with human tumor xenografts (e.g., A375). This compound is administered orally at various doses. Tumor volume is measured over time, and target suppression is assessed by analyzing phosphorylated MEK (p-MEK) levels in tumor lysates, demonstrating sustained pathway inhibition [1] [5].

Differentiation from Other BRAF Inhibitors

This compound's properties position it as a second-generation BRAF inhibitor.

  • Compared to Vemurafenib and Dabrafenib: this compound has a significantly longer dissociation half-life from BRAF V600E (>30 hours) than dabrafenib (~2 hours) or vemurafenib (~0.5 hours), leading to prolonged target suppression [2].
  • Compared to "Paradox Breaker" Inhibitors: While inhibitors like PLX8394 are designed to avoid paradoxical activation entirely, studies in BRAF mutant colorectal cancer cell lines showed that this compound and PLX8394 had comparable potency and similar degrees of MAPK pathway reactivation, both being superior to vemurafenib [6].

References

Encorafenib MAPK pathway suppression RAF MEK ERK

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action and Pharmacology

Encorafenib exerts its anti-tumor effects by selectively targeting key components of the MAPK signaling cascade. The table below summarizes its core pharmacological properties.

Property Description
Primary Target BRAF V600E mutant kinase; also inhibits wild-type BRAF and CRAF [1].
IC₅₀ Values BRAF V600E: 0.35 nM; wild-type BRAF: 0.47 nM; CRAF: 0.3 nM [1].
Key Distinguishing Feature Dissociation half-life >30 hours, enabling sustained target suppression [2].
Major Combinations Binimetinib (MEK inhibitor) for melanoma/NSCLC; Cetuximab (anti-EGFR) for colorectal cancer [1].

This compound binds to the ATP-binding site of BRAF kinases, blocking their activity. In BRAF V600-mutant cells, this inhibits the downstream phosphorylation and activation of MEK and ERK, suppressing proliferation and promoting cell death [1]. Its notably long dissociation half-life (>30 hours) differentiates it from other BRAF inhibitors, potentially enabling more profound and durable pathway suppression [2].

Rationale for Combination Therapies

Monotherapy with BRAF inhibitors often leads to feedback reactivation of the MAPK pathway, limiting its effectiveness. Therefore, this compound is clinically used in rational combinations.

g EGFR EGFR RAS RAS EGFR->RAS RAF Dimers RAF Dimers RAS->RAF Dimers Mutant BRAF (V600) Mutant BRAF (V600) MEK MEK Mutant BRAF (V600)->MEK RAF Dimers->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival This compound This compound This compound->Mutant BRAF (V600) This compound->RAF Dimers Binimetinib Binimetinib Binimetinib->MEK Cetuximab Cetuximab Cetuximab->EGFR

Mechanism of this compound Combinations

  • With Binimetinib (MEK inhibitor): This combination provides vertical pathway inhibition. While this compound blocks BRAF, binimetinib directly inhibits its immediate downstream target, MEK. This dual blockade more completely suppresses MAPK signaling, increases anti-tumor activity, and delays the emergence of resistance [3] [1]. Preclinically, the combination resulted in greater tumor growth inhibition and regression in BRAF V600E mutant xenografts compared to either drug alone [1].
  • With Cetuximab (anti-EGFR antibody): In BRAF-mutant colorectal cancer (CRC), BRAF inhibition alone leads to rapid feedback activation of the MAPK pathway via EGFR. Adding cetuximab, which blocks EGFR, prevents this reactivation and is essential for achieving clinical efficacy in this cancer type [4] [1].

Clinical Efficacy Data from Key Trials

The efficacy of this compound-based combinations is established in pivotal clinical trials, with key outcomes summarized below.

Trial / Context Regimen Key Efficacy Findings
COLUMBUS (Melanoma) [2] This compound + Binimetinib vs. Vemurafenib Median PFS: 14.9 months vs 7.3 months; ORR: 63% vs 40%
BEACON CRC (Colorectal Cancer) [5] [1] This compound + Cetuximab ± Binimetinib Improved survival vs chemotherapy; Established new standard for BRAF V600E mCRC
LGSOC Meta-analysis [6] BRAFi + MEKi (in BRAF V600 mutants) CBR: 100%; ORR: 83%

Experimental Models and Protocols

The pre-clinical activity of this compound was characterized using standard in vitro and in vivo models.

  • In Vitro Cell Growth Inhibition: this compound's potency is assessed by treating a panel of BRAF V600-mutant tumor cell lines and measuring cell viability (e.g., via MTS or CellTiter-Glo assays). The inhibitor demonstrates potent growth inhibition in melanoma, colorectal cancer, and NSCLC cell lines harboring the mutation [1].
  • In Vivo Xenograft Models: The anti-tumor activity is evaluated in immunodeficient mice implanted with BRAF V600E mutant human tumor cells. Mice are treated with vehicle, this compound, binimetinib, or the combination. This compound alone induces tumor regression, an effect that is significantly enhanced and prolonged when combined with binimetinib [1].
  • Pathway Suppression Analysis: To confirm on-target effects, tumor samples from xenograft studies or patient biopsies are analyzed for levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) via western blot or immunohistochemistry. Effective MAPK pathway suppression is confirmed by a significant reduction in these phosphoproteins [1].

Mechanisms of Resistance and Future Directions

Despite the efficacy of combination therapies, acquired resistance remains a challenge, often involving MAPK pathway reactivation.

  • Genomic Alterations: Resistance to BRAF/MEK inhibitor combinations can occur through new genomic alterations that reactivate the pathway, such as BRAF amplifications, activating NRAS or KRAS mutations, MEK mutations, and BRAF splice variants that promote dimer formation [3].
  • RAF Dimer-Driven Resistance: First-generation BRAF inhibitors can induce paradoxical activation of the pathway in normal cells and contribute to resistance through RAF dimer formation. Next-generation "paradox breaker" BRAF inhibitors (e.g., PLX8394) are designed to inhibit RAF dimers. However, one study found that this compound and the paradox breaker PLX8394 had comparable potency and similar degrees of pathway reactivation in BRAF-mutant CRC models, suggesting that inhibiting dimers alone may not fully overcome resistance in all contexts [5].
  • Promising Strategies: Ongoing research is exploring intermittent dosing schedules to reduce selective pressure for resistance [3], next-generation RAF inhibitors with improved profiles, and triplet therapies that simultaneously target BRAF, MEK, and other pathways like EGFR or autophagy to heighten pathway suppression and block escape routes [7] [3].

References

Encorafenib in vitro tumor cell line growth inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Key Differentiator

Encorafenib is an ATP-competitive RAF kinase inhibitor that targets BRAF V600E, as well as wild-type BRAF and CRAF [1] [2]. Its most distinguishing feature is its slow dissociation rate (off-rate) from the BRAF V600E protein.

  • Dissociation Half-life (T₁/₂-diss): >24 hours [3] to >30 hours [4]. This is significantly longer than that of vemurafenib (0.5 hours) and dabrafenib (2 hours) [4].
  • Consequence: This prolonged binding translates to sustained target suppression even after drug removal, contributing to its high potency and a wider therapeutic window (as indicated by a higher "paradox index" compared to other BRAF inhibitors) [4].

The following diagram illustrates the primary mechanism of this compound and its key differentiator.

G This compound Mechanism of Action and Slow Off-Rate Encora This compound (LGX818) BRAF_mut BRAF V600E Mutant Protein (Constitutively Active Monomer) Encora->BRAF_mut 1. Potent Binding (IC₅₀ = 0.3 nM) OffRate Key Differentiator: Slow Off-Rate (T₁/₂-diss >30h) Encora->OffRate pMEK Phospho-MEK (pMEK) BRAF_mut->pMEK 2. Signal Transduction pERK Phospho-ERK (pERK) pMEK->pERK 3. Signal Amplification Prolif Tumor Cell Proliferation pERK->Prolif 4. Gene Expression OffRate->BRAF_mut

Quantitative In Vitro & Biochemical Data

The table below summarizes key quantitative data from biochemical and cellular assays.

Assay Type Target / Process Cell Line / System Key Metric & Value
Biochemical Assay [2] [3] BRAF V600E inhibition Cell-free IC₅₀ = 0.3 nM
Biochemical Assay [2] Wild-type BRAF inhibition Cell-free IC₅₀ = 0.47 nM
Biochemical Assay [2] CRAF inhibition Cell-free IC₅₀ = 0.3 nM
Cellular Assay [3] Phospho-ERK (pERK) suppression A375 (BRAF V600E melanoma) EC₅₀ = 3 nM
Cellular Assay [3] Cell proliferation inhibition A375 (BRAF V600E melanoma) EC₅₀ = 4 nM
Cellular Assay [4] Cell proliferation inhibition Panel of BRAF V600-mutant melanoma lines IC₅₀ ≤ 40 nM
Kinase Selectivity [1] [4] Other kinases (JNK1/2/3, LIMK1/2, etc.) In vitro panel Inhibition at clinically achievable conc. (≤0.9 µM)
Specificity [3] Cell proliferation inhibition >400 BRAF wild-type cell lines No significant activity

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the search results.

Kinase Assay (BRAF V600E Enzyme Activity) [3]
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the purified BRAF (V600E) kinase enzyme.
  • Procedure:
    • The RAF kinase activity reaction is initiated by adding an ATP solution diluted in assay buffer to the enzyme/substrate mixture.
    • The reaction is allowed to proceed for 3 hours for BRAF (V600E).
    • The reaction is stopped by adding EDTA.
    • The phosphorylated product (pMEK) is measured using a rabbit anti-p-MEK antibody and an Alpha Screen IgG (Protein A) detection kit.
    • A mixture of the antibody and detection beads is added under dark conditions and incubated for 1 hour at room temperature.
    • Luminescence is read on a suitable instrument (e.g., PerkinElmer Envision).
  • Data Analysis: The IC₅₀ value is calculated by non-linear regression analysis of the concentration-response data.
Cell Proliferation Assay (In Vitro Antiproliferative Activity) [3]
  • Objective: To assess the potency of this compound in inhibiting the growth of tumor cell lines harboring BRAF V600E mutations.
  • Cell Line: A375 human melanoma cell line (BRAF V600E mutant).
  • Procedure:
    • A375-luc cells (engineered to express luciferase) are plated in 384-well white clear-bottom plates at a density of 1,500 cells per well in DMEM medium supplemented with 10% FBS.
    • Test compounds, dissolved in DMSO, are transferred to the cells using a robotic Pin Tool.
    • The cells are incubated with the compounds for 2 days at 37°C.
    • A luminescent cell viability reagent (e.g., BrightGlo) is added to each well.
    • The plates are read by measuring luminescence, which is proportional to the number of viable cells.
  • Data Analysis: The EC₅₀ value for growth inhibition is calculated by non-linear regression of the concentration-response data.
Washout Experiments (Target Inhibition Durability) [4]
  • Objective: To evaluate the duration of target engagement and inhibition after drug removal, demonstrating the slow off-rate of this compound.
  • Procedure:
    • A375 melanoma cells (BRAF V600E) are treated with this compound.
    • After a period of exposure, the drug is washed out from the cell culture medium.
    • At various time points after washout, cells are harvested.
    • The level of phosphorylated ERK (pERK) is measured as a downstream marker of MAPK pathway activity.
  • Key Finding: The pERK EC₅₀ of this compound shifted only two-fold after washout, compared to 14-fold and 23-fold shifts for dabrafenib and vemurafenib, respectively. This confirms sustained pathway suppression due to the slow off-rate [4].

Unique Pharmacological Profile Summary

The data reveals why this compound is considered a second-generation BRAF inhibitor:

  • High Potency and Selectivity: It is highly potent against BRAF V600E and shows significant activity against only a few other kinases besides BRAF and CRAF [4] [3].
  • Overcoming Limitations: The long dissociation half-life is a key improvement over earlier BRAF inhibitors (vemurafenib, dabrafenib), potentially leading to improved efficacy and a reduced frequency of paradoxical MAPK pathway activation (a driver of side effects like cutaneous squamous cell carcinoma) [4].

References

Encorafenib xenograft model anti-tumor activity

Author: Smolecule Technical Support Team. Date: February 2026

Xenograft Models & Experimental Design

The following table summarizes the key in vivo models and treatment agents used in recent encorafenib studies.

Model Type Specific Models Used BRAF Status Microsatellite Status Treatment Agents
Patient-Derived Xenograft (PDX) [1] B1003b, BB8140, C5002, C5003 [1] V600E [1] B1003b: MSI-H; Others: MSS [1] This compound (BRAFi), Cetuximab (anti-EGFR), 5-FU, Irinotecan, Oxaliplatin [1]
Cell Line-Derived Xenograft [1] HT29 [1] V600E [1] Information not specified This compound, Cetuximab, FOLFIRI, FOLFOX [1]

Anti-Tumor Efficacy of Treatment Combinations

This table synthesizes quantitative data on the anti-tumor efficacy of various this compound-based regimens from the reviewed studies.

Treatment Regimen Xenograft Model Key Efficacy Findings Reported Values
FOLFOXIRI + E+C [1] HT29 & PDX models [1] Most active first-line treatment [1] Information not quantified in results
FOLFIRI + E+C [1] HT29 & PDX models [1] Highly active first-line treatment [1] Information not quantified in results
This compound + Cetuximab (E+C) [1] Four PDX models [1] Loss of efficacy after FOLFIRI pre-treatment [1] 45% average efficacy loss [1]
FOLFIRI [1] Four PDX models [1] Loss of efficacy after E+C pre-treatment [1] 62% average efficacy loss [1]
This compound + IMM-6-415 [2] A-375 (melanoma) & HT-29 (CRC) [2] Superior tumor growth inhibition (TGI) vs. This compound + binimetinib [2] Information not quantified in results

Detailed Experimental Protocols

For the core in vivo study evaluating combination therapies, the experimental workflow and key parameters were as follows [1]:

  • Animal Models: Female immunodeficient nu/nu mice (4-6 weeks old).
  • Tumor Implantation: Subcutaneous implantation of either PDX tumor fragments (2 mm³) or HT29 cells (10⁶ cells in Matrigel).
  • Randomization & Treatment Start: Mice were randomized into treatment groups when tumors reached a volume of 200 mm³.
  • Dosing Regimens:
    • This compound: 5 mg/kg, administered by oral gavage twice daily.
    • Cetuximab: 1 mg, administered intraperitoneally twice a week.
    • FOLFIRI: Irinotecan (40 mg/kg, IP), levofolinate calcium (30 mg/kg, IP), followed by 5-FU (55 mg/kg, IP), once weekly.
    • FOLFOX: Oxaliplatin (6 mg/kg, IP) once weekly, plus 5-FU (50 mg/kg, IP) and levofolinate calcium (30 mg/kg, IP) on two consecutive days weekly.
  • Treatment Duration & Endpoint: In efficacy studies, mice were treated long-term until disease progression (tumor size increased by 100% from baseline). In combination therapy assessment, mice were treated for 21 days with tumor measurements twice weekly.

Mechanism of Action & Signaling Pathways

This compound is an ATP-competitive RAF kinase inhibitor that selectively targets mutant BRAF V600E. Its key pharmacological advantage is a slow dissociation rate from the BRAF V600E protein, leading to prolonged target suppression compared to earlier generation BRAF inhibitors [3].

The diagram below illustrates the mechanism of this compound in the MAPK pathway and the rationale for its combination with cetuximab and chemotherapy in colorectal cancer.

G cluster_pathway MAPK Signaling Pathway EGFR EGFR/RTK RAS RAS (WT) EGFR->RAS Activates BRAF_mut BRAF V600E (Mutant Monomer) RAS->BRAF_mut BRAF_wt BRAF (WT) RAS->BRAF_wt MEK MEK BRAF_mut->MEK CRAF CRAF BRAF_wt->CRAF CRAF->MEK ERK ERK MEK->ERK ERK->EGFR Negative Feedback Nucleus Nucleus Cell Proliferation & Survival ERK->Nucleus Enc This compound Enc->BRAF_mut Inhibits Cet Cetuximab Cet->EGFR Blocks Chemo Chemotherapy (FOLFOX/FOLFIRI) Chemo->Nucleus Cytotoxic Stress

The diagram shows that in BRAF V600E mutant CRC cells, the mutant BRAF protein signals as a hyperactive monomer, driving constitutive MEK/ERK activation and promoting tumor cell proliferation and survival [4]. This compound directly inhibits the BRAF V600E monomer. A critical resistance mechanism is EGFR-mediated feedback reactivation of the MAPK pathway; cetuximab, an anti-EGFR antibody, blocks this reactivation [1] [4]. Combining these targeted therapies with chemotherapy provides a multi-pronged attack on the tumor.

Transcriptomic analysis of resistant models revealed that tumors progressing on FOLFIRI upregulated Epithelial-Mesenchymal Transition (EMT) and MAPK pathway genes, while tumors progressing on E+C typically had suppressed MAPK signaling. The triple combination of FOLFOX + E+C was particularly effective at suppressing both EMT and MAPK signaling, preventing the emergence of these resistance pathways [1].

Clinical Translation and Future Directions

The strong preclinical rationale for combining this compound and cetuximab with chemotherapy has been successfully translated into the clinic. The pivotal BREAKWATER Phase III trial demonstrated that first-line treatment with this compound + cetuximab + mFOLFOX6 in patients with BRAF V600E mutant metastatic colorectal cancer significantly improved outcomes compared to standard chemotherapy [5]:

  • Overall Survival (OS): 30.3 months vs 15.1 months in the control arm (HR 0.49).
  • Progression-Free Survival (PFS): 12.8 months vs 7.1 months in the control arm (HR 0.53).
  • Objective Response Rate (ORR): 65.7% vs 37.4% in the control arm [5].

Ongoing research is exploring next-generation combinations, such as pairing this compound with the novel MEK inhibitor IMM-6-415, which has shown superior tumor growth inhibition compared to the this compound + binimetinib combination in BRAF V600E xenograft models [2].

References

Encorafenib plasma protein binding volume of distribution

Author: Smolecule Technical Support Team. Date: February 2026

Encorafenib Pharmacokinetic Parameters

The table below summarizes the core pharmacokinetic data available for this compound.

Parameter Value Additional Context
Volume of Distribution 164 L [1] [2] Percent coefficient of variation (CV%) is 70% [1].
Plasma Protein Binding 86% [1] [2] Binds to human plasma proteins [1].
Oral Bioavailability At least 86% [1] The fraction of the oral dose absorbed [1].
Blood-to-Plasma Ratio 0.58 [1] -
Apparent Clearance 14 L/h (Day 1) [1] Increases to 32 L/h at steady-state due to autoinduction [1].
Elimination Half-life 3.5 hours [3] -

Metabolism and Elimination Pathways

This compound is extensively metabolized, and understanding this process is crucial in drug development. The following diagram illustrates its primary metabolic pathway and elimination routes.

encorafenib_ADME Oral Dose Oral Dose Absorption Absorption Oral Dose->Absorption Rapid Systemic Circulation Systemic Circulation Absorption->Systemic Circulation Liver Metabolism Liver Metabolism Systemic Circulation->Liver Metabolism Elimination Elimination Systemic Circulation->Elimination CYP3A4 (83%) CYP3A4 (83%) Liver Metabolism->CYP3A4 (83%) CYP2C19 (16%) CYP2C19 (16%) Liver Metabolism->CYP2C19 (16%) CYP2D6 (1%) CYP2D6 (1%) Liver Metabolism->CYP2D6 (1%) M42.5 (LHY746) M42.5 (LHY746) CYP3A4 (83%)->M42.5 (LHY746) Primary Metabolite N-dealkylation CYP2C19 (16%)->M42.5 (LHY746) CYP2D6 (1%)->M42.5 (LHY746) M42.5 (LHY746)->Elimination Feces (47%) Feces (47%) Elimination->Feces (47%) Urine (47%) Urine (47%) Elimination->Urine (47%) Unchanged: 5% Unchanged: 5% Feces (47%)->Unchanged: 5% Unchanged: 2% Unchanged: 2% Urine (47%)->Unchanged: 2%

The primary metabolic clearance pathway for this compound is N-dealkylation to form the metabolite M42.5 (LHY746) [4]. Metabolism is the major clearance mechanism, accounting for approximately 88% of the recovered radioactive dose in a human ADME study [4].

References

Comprehensive LC-MS/MS Method Validation for Quantification of Encorafenib in Human Plasma: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Encorafenib is a potent BRAF V600E kinase inhibitor that has emerged as a critical therapeutic option for patients with unresectable or metastatic melanoma, and more recently, for metastatic non-small cell lung cancer (NSCLC) in adults [1] [2]. The drug functions by inhibiting the BRAF gene, specifically targeting the B-raf protein, which is a proto-oncogene playing a significant role in the MAP kinase/ERK signaling pathway that regulates cell division, differentiation, and secretion [3]. Chemically, this compound features three aromatic rings—pyrimidine, pyrazole, and benzyl—substituted with aminopropyl carbamate, isopropyl, and methanesulfonamide groups [1]. The pharmacokinetic profile of this compound is characterized by wide inter-individual variability, with coefficient of variation values for plasma trough concentrations at steady-state reaching as high as 320% [4] [2]. This substantial variability, coupled with the established relationship between higher systemic exposure and increased incidence of grade 3-4 adverse events, necessitates therapeutic drug monitoring (TDM) to ensure optimal dosing for both efficacy and safety [4] [2].

The clinical expansion of this compound beyond melanoma to include other cancers with BRAF V600 mutations such as colorectal cancer (in combination with cetuximab) and ongoing clinical trials for thyroid cancer and advanced solid tumors further underscores the need for robust bioanalytical methods [4] [1] [2]. Additionally, this compound has a major, active metabolite M42.5A (LHY746), which inhibits BRAF V600E, wild-type BRAF, and CRAF, suggesting that monitoring of metabolite concentrations may have clinical relevance [4] [2]. The development of a reliable LC-MS/MS method for quantifying this compound and its metabolites in human plasma is therefore critical for supporting pharmacokinetic studies, pharmacogenetic investigations, and routine therapeutic drug monitoring in clinical practice.

Materials and Methods

Chemicals and Reagents
  • Reference standards: this compound and internal standard [13C,2H3]-encorafenib should be purchased from reputable suppliers such as Alsachim (Illkirch-Graffenstaden, France) [4] [2].
  • Solvents: LC-MS grade water and LC-MS grade methanol are obtained from EMD Millipore Corporation (Billerica, MA, USA) [4] [2].
  • Matrix: Sodium ethylenediaminetetraacetic acid (EDTA) human plasma from BioreclamationIVT (Westbury, NY, USA) [4] [2].
  • Additional reagents: Ammonium bicarbonate (Sigma-Aldrich Inc., St. Louis, MO, USA) [4] [2].
Preparation of Standards and Quality Control Samples
  • Stock solutions (1 mg/mL) of this compound and internal standard are prepared in methanol [4] [2].
  • Working internal standard solution (WIS) containing 250 ng/mL of [13C,2H3]-encorafenib is prepared by diluting the stock solution in methanol [4] [2].
  • Calibrator spiking solutions are prepared at concentration levels ranging from 200 to 80,000 ng/mL for this compound [4].
  • Calibration samples are prepared by adding calibrator spiking solution to blank human sodium EDTA plasma to achieve final nominal concentration ranges of 10–4,000 ng/mL for this compound [4] [2].
  • Quality control samples are prepared at concentrations of 10, 30, 300, and 2,800 ng/mL for this compound to cover the entire calibration range [4] [2].
  • All solutions are stored at -20°C, while calibrator and QC samples in plasma are aliquoted and stored at -80°C [4] [2].
Sample Preparation Protocol

The sample preparation employs a protein precipitation method optimized for this compound quantification:

  • Aliquot 50 μL of plasma sample into an appropriate tube [4] [2].
  • Add 150 μL of working internal standard solution (containing 250 ng/mL [13C,2H3]-encorafenib) [4] [2].
  • Vortex mix the samples thoroughly to ensure complete protein precipitation [4] [2].
  • Centrifuge for 10 minutes at 17,110 g at a temperature of 4°C [4] [2].
  • Transfer 130 μL of supernatant to an autosampler vial containing 1,500 μL of sample diluent [4] [2].
  • Inject 2 μL into the LC-MS/MS system [4] [2].

Note: During method development, protein precipitation with methanol demonstrated improved peak shapes and reproducibility compared to acetonitrile [2]. The 2 μL injection volume was found to be superior to 5 μL, which caused greater analyte signal suppression [2].

Liquid Chromatography Conditions
  • Chromatography system: Reversed-phase high-performance liquid chromatography [4].
  • Column: XSelect CSH C18 column (2.1 × 100 mm, 2.5 μm) maintained at 40°C [4] [2].
  • Mobile phase A: 10 mM ammonium bicarbonate in water [4] [2].
  • Mobile phase B: Methanol [4] [2].
  • Gradient program:
    • 0-0.5 minutes: 60% B
    • 0.5-6.0 minutes: Linear increase to 95% B
    • 6.0-7.0 minutes: Hold at 95% B
    • 7.0-7.1 minutes: Return to 60% B
    • 7.1-10.0 minutes: Re-equilibration at 60% B [4] [2].
  • Flow rate: 0.4 mL/min [4] [2].
  • Total run time: 10 minutes [4] [2].
  • Injection volume: 2 μL [4] [2].
Mass Spectrometry Parameters
  • Ionization source: Heated electrospray ionization (HESI) operating in positive ion mode [4] [2].
  • Detection: Tandem mass spectrometry with multiple reaction monitoring (MRM) [4] [2].
  • Operation parameters:
    • Sheath gas: 50 arbitrary units
    • Auxiliary gas: 20 arbitrary units
    • Sweep gas: 2 arbitrary units
    • Spray voltage: 3500 V
    • Capillary temperature: 320°C
    • Vaporizer temperature: 300°C [4].
  • MRM transitions:
    • This compound: m/z 540.0 → 322.9 (quantifier) and m/z 540.0 → 252.9 (qualifier) [2]
    • [13C,2H3]-Encorafenib (internal standard): m/z 544.0 → 327.0 [4] [2]

The following diagram illustrates the complete experimental workflow for the LC-MS/MS analysis of this compound in human plasma:

Method Validation Results

Validation Parameters and Acceptance Criteria

Method validation was performed in accordance with the current U.S. Food and Drug Administration Guidance on Bioanalytical Method Validation [4] [2]. The validation process assessed the eight essential characteristics of LC-MS/MS method validation: accuracy, precision, specificity, quantification limit, linearity, recovery, matrix effect, and stability [5].

Quantitative Validation Results

Table 1: Method Validation Results for this compound in Human Plasma

Validation Parameter Results for this compound Acceptance Criteria
Accuracy (%) 94.6–112.0 85–115% of nominal concentration
Within-run precision (% RSD) 1.9–3.4 ≤15%
Between-run precision (% RSD) 1.7–12.0 ≤15%
Linearity range (ng/mL) 10–4,000 Correlation coefficient (r²) > 0.99
Recovery (%) 85.6–90.9 Consistent and reproducible
Matrix factor 0.87–0.98 (% RSD <6.4) Consistent across lots
Lower limit of quantification (ng/mL) 10 Signal-to-noise ratio ≥20:1

Table 2: Stability of this compound Under Various Storage Conditions

Storage Condition Duration Results
Bench-top stability 24 hours Stable
Processed sample stability 24 hours (10°C) Stable
Freeze-thaw stability 3 cycles Stable
Long-term storage 4 weeks (-80°C) Stable

The validation results demonstrated that the method is both accurate and precise across the entire concentration range of 10 to 4,000 ng/mL for this compound [4] [2]. The consistent recovery rates between 85.6% and 90.9% indicate efficient and reproducible extraction of this compound from human plasma [4] [2]. The internal standard-normalized matrix factors ranging between 0.87 and 0.98 with good precision (% RSD <6.4%) confirm that matrix effects are well-controlled and do not significantly impact the quantification accuracy [4] [2]. Stability testing under various conditions indicated that this compound remains stable in human plasma under typical storage and processing conditions, supporting the reliability of the method for routine application [4] [2].

Robustness Testing and Experimental Design

Robustness Testing Protocol

Robustness testing evaluates the method's capacity to remain unaffected by small but deliberate variations in procedural parameters, providing an indication of the method's suitability and reliability during normal use [6]. For the this compound LC-MS/MS method, the following parameters should be evaluated for robustness:

  • Mobile phase composition: Variations in buffer concentration (±5 mM) and organic solvent ratio (±2%)
  • pH of mobile phase: ±0.2 units from specified pH
  • Column temperature: ±3°C from specified temperature
  • Flow rate: ±0.05 mL/min from specified flow rate
  • Detection wavelength: ±3 nm from specified wavelength (if applicable)
  • Gradient variations: ±0.1 minute for gradient timing [6]
Experimental Design for Robustness Testing

A Plackett-Burman design is recommended for robustness testing as it provides an economical experimental approach for evaluating multiple factors simultaneously [6]. This design is particularly efficient for screening purposes where the main effects are of primary interest. The experimental design should include:

  • Multiple factors (as listed above) tested at two levels (high and low)
  • 12-run design for up to 11 factors as shown in Table 3
  • Center point runs to detect potential curvature in responses
  • Response measurements including retention time, peak area, resolution, and tailing factor [6]

Table 3: Example Robustness Factor Selection and Limits for LC-MS/MS Method

Factor Nominal Value Lower Level Upper Level
Buffer concentration 10 mM 8 mM 12 mM
Methanol ratio 60% 58% 62%
pH 8.5 8.3 8.7
Flow rate 0.4 mL/min 0.35 mL/min 0.45 mL/min
Column temperature 40°C 37°C 43°C
Gradient timing 6.0 min 5.9 min 6.1 min

The following diagram illustrates the systematic approach to method robustness testing:

Application Notes and Protocol Implementation

Therapeutic Drug Monitoring Applications

The validated LC-MS/MS method for this compound has demonstrated clinical applicability through the successful quantitation of the drug in plasma samples from cancer patients receiving standard-of-care treatment [4] [2]. The method's proven reproducibility was confirmed through incurred sample reanalysis, making it suitable for therapeutic drug monitoring of this compound in clinical practice [4] [2]. For TDM implementation, the following protocol is recommended:

  • Sample collection: Collect blood samples in EDTA-containing tubes at trough concentration (immediately before next dose) for steady-state monitoring [4].
  • Sample processing: Centrifuge blood samples at 2000 g for 10 minutes to separate plasma within 1 hour of collection [4].
  • Sample storage: Store plasma samples at -80°C until analysis to ensure stability [4] [2].
  • Batch analysis: Include calibration standards and quality control samples (at low, medium, and high concentrations) in each analytical run [4] [2].
Semi-Quantitation of Metabolites

The method also allows for semi-quantitation of the major this compound metabolite M42.5A (LHY746) against the this compound calibration curve [4] [2]. This semi-quantitative approach is particularly valuable when reference standards for metabolites are not available or are extremely expensive. For semi-quantitation:

  • Peak identification: Identify metabolite peaks based on their characteristic MRM transitions and retention times [4].
  • Relative quantitation: Use the this compound calibration curve to estimate metabolite concentrations, clearly noting the semi-quantitative nature of these measurements in reports [4] [2].
  • Interpretation caution: Consider that the semi-quantitative results may have different accuracy characteristics compared to the fully validated parent drug quantification [4].
Troubleshooting and Technical Notes
  • Signal suppression: If analyte signal suppression is observed, consider reducing the injection volume from 5 μL to 2 μL, as this was found to improve performance in method development [2].
  • Column performance: For consistent retention times and peak shapes, maintain the XSelect CSH C18 column at 40°C and use fresh mobile phases prepared daily [4] [2].
  • Matrix effects: Regularly assess matrix effects by analyzing extracts from at least six different lots of blank human plasma spiked with this compound [5].
  • Carryover evaluation: Include blank samples after high-concentration calibrators or QC samples to monitor for potential carryover [5].

References

The Rationale for Therapeutic Drug Monitoring of Encorafenib and Cetuximab

Author: Smolecule Technical Support Team. Date: February 2026

The combination of Encorafenib (a BRAF inhibitor) and Cetuximab (an EGFR inhibitor) represents a significant advance in treating BRAF V600E-mutant mCRC, a cancer known for its aggressive nature and poor prognosis [1] [2]. This targeted doublet therapy addresses the resistance mechanisms that can develop with BRAF inhibitor monotherapy by providing dual inhibition of the MAPK signaling pathway.

Recent practice-changing data from the BREAKWATER phase 3 trial established this combination with chemotherapy as a new first-line standard of care, showing a significant improvement in overall survival [1]. As this regimen moves into earlier lines of treatment, the role of TDM becomes increasingly important to:

  • Maximize efficacy and ensure drug exposure remains within the therapeutic window.
  • Minimize toxicities, which can include dermatologic, gastrointestinal, and ocular adverse events [3] [4].
  • Support drug development and clinical trial execution by providing reliable pharmacokinetic (PK) data [5].

Analytical Method for Simultaneous Quantification in Plasma

A robust bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been developed and validated for the simultaneous quantification of this compound and cetuximab in rat plasma, adhering to FDA guidelines [5]. This method offers high sensitivity and specificity for precise TDM.

  • Chromatography: A Zorbax Bonus-RP (100 mm x 4.6 mm, 3.5 µm) column maintained at 40°C is used for separation. The mobile phase consists of 10 mM Ammonium Formate (pH 4.0) and Acetonitrile, delivered at a flow rate of 0.8 mL/min with a gradient elution.
  • Mass Spectrometry: Detection is performed using an API-4000 mass spectrometer with an Electrospray Ionization (ESI) source in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM) for the specific ion transitions of the analytes and the internal standard (Tofacitinib).
  • Sample Preparation: Plasma samples undergo protein precipitation using acetonitrile.

The table below summarizes the key validation parameters of the method, demonstrating its reliability for bioanalysis.

Validation Parameter Result for this compound Result for Cetuximab
Linear Range 3.75–150 ng/mL 0.25–10 µg/mL
Correlation Coefficient (r²) >0.999 >0.999
Precision (%RSD) <5.2% <6.8%
Accuracy (%Bias) -3.5% to 5.8% -4.2% to 6.5%
Extraction Recovery 95.2% 92.7%

Detailed Experimental Protocol

This section provides a step-by-step workflow for the sample preparation, analysis, and data processing for the simultaneous quantification of this compound and cetuximab.

Workflow Overview

The following diagram illustrates the complete experimental procedure from sample collection to data analysis:

G start Plasma Sample Collection sp1 Sample Preparation: - Add Internal Standard - Protein Precipitation with Acetonitrile - Centrifuge - Collect Supernatant start->sp1 sp2 LC-MS/MS Analysis: - Inject onto HPLC column - Gradient Elution - MS Detection (MRM mode) sp1->sp2 sp3 Data Processing: - Peak Integration - Calculate Peak Area Ratios - Determine Concentration via Calibration Curve sp2->sp3 end Report Results sp3->end

Materials and Reagents
  • Reference Standards: this compound, Cetuximab, and Tofacitinib (Internal Standard) [5].
  • Chemicals: Acetonitrile and Methanol (LC-MS grade), Ammonium Formate, Formic Acid [5].
  • Biological Matrix: Control rat plasma (K2EDTA as anticoagulant) [5].
  • Solutions: Mobile Phase A (10 mM Ammonium Formate, pH 4.0) and Mobile Phase B (Acetonitrile).
Sample Preparation Procedure
  • Aliquot: Pipette 50 µL of plasma sample into a microcentrifuge tube.
  • Add IS: Add 25 µL of the internal standard (Tofacitinib) working solution.
  • Precipitate Proteins: Add 250 µL of ice-cold acetonitrile as the precipitating solvent.
  • Vortex and Centrifuge: Vortex-mix for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Collect Supernatant: Transfer the clear supernatant to a clean HPLC vial for analysis.
LC-MS/MS Instrumental Conditions
  • HPLC System: Agilent 1200 series or equivalent.
  • Mass Spectrometer: API-4000 triple quadrupole mass spectrometer with ESI source [5].
  • Data Acquisition: Analyst Software 1.6.2.

The specific instrumental settings for chromatography and mass spectrometry are detailed in the tables below.

Table 2. Liquid Chromatography Conditions

Parameter Setting
Column Zorbax Bonus-RP (100 mm x 4.6 mm, 3.5 µm)
Column Temperature 40 °C
Mobile Phase A 10 mM Ammonium Formate (pH 4.0)
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Gradient Program Time (min) / %B: 0.0/50, 2.0/80, 5.0/80, 5.1/50, 7.0/50

Table 3. Mass Spectrometry Conditions (MRM)

Analyte Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (sec) Declustering Potential (V) Collision Energy (V)
This compound 540.2 381.2 0.15 80 35
Cetuximab 495.3 295.1 0.15 75 30
Tofacitinib (IS) 313.2 249.2 0.15 70 25

Clinical Application and Dosing Context

For context in interpreting TDM results, the established clinical dosing regimen for this combination in mCRC is as follows [3]:

  • Cycle 1:
    • This compound: 300 mg (four 75 mg capsules) orally, once daily on Days 1-7.
    • Cetuximab: 400 mg/m² intravenous infusion over 2 hours on Day 1 (loading dose).
  • Cycle 2 and subsequent cycles:
    • This compound: 300 mg orally, once daily on Days 1-7.
    • Cetuximab: 250 mg/m² intravenous infusion over 60 minutes on Day 1.

Treatment is continuous until disease progression or unacceptable toxicity [3]. On Day 1 of each cycle, it is recommended to administer this compound 30 minutes before the cetuximab infusion [3].

Data Analysis and Interpretation

  • Calibration Curve: Construct a linear calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A weighting factor of (1/x²) is typically applied.
  • Quality Control: Assay precision and accuracy should be monitored using Quality Control (QC) samples at low, medium, and high concentrations within the calibration range. The obtained values should be within ±15% of the nominal concentration.
  • Pharmacokinetic Evaluation: The validated method can be used to determine key PK parameters in patient plasma, such as maximum concentration (C~max~), time to C~max~ (T~max~), and area under the curve (AUC), to guide dosing decisions.

Conclusion

This application note provides a detailed LC-MS/MS protocol for the simultaneous quantification of this compound and cetuximab, facilitating therapeutic drug monitoring. The method is sensitive, precise, and accurate, conforming to regulatory standards. Implementing TDM using this protocol can help optimize the dosing of this promising targeted therapy, ultimately improving outcomes for patients with BRAF V600E-mutant metastatic colorectal cancer.

References

Application Note: Protein Precipitation Extraction and LC-MS/MS Analysis of Encorafenib in Plasma Samples

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Encorafenib (Braftovi) is a second-generation BRAF kinase inhibitor approved for the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations, and for BRAF-mutant metastatic colorectal cancer in combination with other targeted therapies [1] [2]. As a targeted therapeutic agent, this compound demonstrates improved specificity and a longer half-life compared to first-generation BRAF inhibitors, making it a critical component in the management of BRAF-mutant malignancies [3]. The therapeutic drug monitoring (TDM) of this compound is essential for optimizing clinical outcomes due to the significant inter-individual variability in drug exposure observed in patients, which can impact both efficacy and toxicity [4].

Bioanalytical method development for this compound quantification represents a significant challenge for researchers due to the complex nature of plasma matrices and the stringent regulatory requirements for method validation. This application note provides a comprehensive and validated protocol for the extraction and quantification of this compound from plasma samples using protein precipitation (PP) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The methods described herein have been optimized from peer-reviewed studies [1] [4] [5] and validated in accordance with FDA bioanalytical method validation guidelines, providing researchers with robust procedures suitable for preclinical and clinical studies.

Experimental Design and Workflow

The analytical workflow for this compound quantification in plasma samples involves several critical steps from sample collection through data analysis. The process is designed to maximize recovery, minimize matrix effects, and ensure the generation of reliable data suitable for pharmacokinetic studies and therapeutic drug monitoring. A fundamental understanding of this workflow is essential for proper method implementation.

The following diagram illustrates the complete experimental workflow for this compound extraction and analysis:

G SampleCollection Sample Collection SamplePrep Sample Preparation (50 μL plasma) SampleCollection->SamplePrep Precipitation Protein Precipitation (150 μL ACN + IS) SamplePrep->Precipitation Centrifugation Centrifugation (17,000 × g, 10 min, 4°C) Precipitation->Centrifugation Collection Supernatant Collection Centrifugation->Collection LCMSAnalysis LC-MS/MS Analysis Collection->LCMSAnalysis DataProcessing Data Processing LCMSAnalysis->DataProcessing Validation Method Validation DataProcessing->Validation

Figure 1: Experimental workflow for this compound extraction and analysis from plasma samples

The rationale for selecting protein precipitation as the extraction technique is multifaceted. PP provides an excellent balance between simplicity, efficiency, and effectiveness for this compound extraction. The technique effectively removes phospholipids and other interfering components from plasma while maintaining high recovery rates for this compound, which consistently exceed 85% in validated methods [4]. Furthermore, PP is readily scalable for high-throughput analyses and requires minimal specialized equipment, making it accessible to most analytical laboratories.

Materials and Reagents

Chemicals and Consumables
  • This compound reference standard (≥99% purity)
  • Internal standards: Spebrutinib [1] or stable isotope-labeled [¹³C,²H₃]-encorafenib [4]
  • HPLC-grade acetonitrile and methanol
  • Formic acid (LC-MS grade, ≥98%)
  • Ammonium hydroxide (LC-MS grade) [5]
  • Purified water (18.2 MΩ·cm resistivity)
  • Blank plasma matrix (human or rat, EDTA or heparin as anticoagulant)
  • Microcentrifuge tubes (1.5-2.0 mL, protein-binding resistant)
  • Autosampler vials and inserts
Equipment and Instrumentation
  • Analytical balance (accuracy ±0.1 mg)
  • Vortex mixer
  • Centrifuge (capable of ≥17,000 × g at 4°C)
  • SpeedVac concentrator or nitrogen evaporation system (optional)
  • LC-MS/MS system consisting of:
    • HPLC system: Binary or quaternary pump, autosampler, column oven
    • Mass spectrometer: Triple quadrupole with electrospray ionization (ESI)
    • Data acquisition and processing software
Preparation of Solutions
3.3.1 Stock and Working Solutions
  • Primary stock solution (1 mg/mL): Accurately weigh this compound reference standard and dissolve in methanol. Store at -20°C.
  • Working standard solutions: Prepare serial dilutions in methanol:water (50:50, v/v) to cover the calibration range.
  • Internal standard working solution: Prepare spebrutinib or [¹³C,²H₃]-encorafenib at 125-250 ng/mL in acetonitrile [1] [4].
3.3.2 Mobile Phase Preparation
  • Mobile Phase A: 0.1% formic acid in water (pH adjusted to 3.2) [1]
  • Mobile Phase B: Acetonitrile or 0.1% formic acid in acetonitrile

Detailed Experimental Protocol

Sample Preparation Procedure
  • Thaw frozen plasma samples overnight at 4°C or for 60 minutes at room temperature, then vortex for 30 seconds to ensure homogeneity.

  • Pipette 50 μL of plasma into a clean 1.5 mL microcentrifuge tube. For calibration standards, use blank plasma fortified with working standard solutions. For quality control (QC) samples, use blank plasma fortified at low, medium, and high concentrations.

  • Add 150 μL of internal standard working solution (spebrutinib or [¹³C,²H₃]-encorafenib in acetonitrile) to each sample [4]. This represents a 3:1 ratio of precipitation solvent to plasma, which has been optimized for maximum protein precipitation while maintaining acceptable sample dilution.

  • Vortex mix vigorously for 2 minutes to ensure complete protein precipitation and drug extraction.

  • Centrifuge at 17,000 × g for 10 minutes at 4°C to compact the protein pellet [4].

  • Carefully transfer 130 μL of the supernatant to a clean autosampler vial or a new microcentrifuge tube. Take care not to disturb the protein pellet.

  • Optional: Evaporate and reconstitute if sensitivity enhancement is required. Evaporate the supernatant under nitrogen stream or SpeedVac, then reconstitute in 50-100 μL of initial mobile phase composition.

LC-MS/MS Analysis
4.2.1 Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for this compound separation from plasma matrix components:

Table 1: Chromatographic conditions for this compound analysis

Parameter Condition 1 [1] Condition 2 [5] Condition 3 [4]
Column Agilent Eclipse Plus C18 (50 × 2.1 mm, 1.8 μm) C18 column (exact dimensions not specified) Reversed-phase C18 column
Mobile Phase 0.1% FA in water:ACN (67:33, v/v) Ammonium hydroxide in water:methanol Gradient elution with A: 2mM ammonium bicarbonate in water, B: methanol
Flow Rate 0.35 mL/min Not specified Not specified
Injection Volume Not specified 10 μL Not specified
Run Time 2.0 min Not specified Not specified
Column Temperature Not specified 40°C Not specified
4.2.2 Mass Spectrometric Conditions

Ionization mode: Positive electrospray ionization (ESI+)

Detection: Multiple reaction monitoring (MRM)

Table 2: Optimized MRM transitions for this compound and internal standards

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound [1] 540.1 359.1 54 46
This compound [5] 540.2 354.0 Not specified Not specified
Spebrutinib (IS) [1] 424.1 370.1 58 32
[¹³C,²H₃]-Encorafenib (IS) [4] Not specified Not specified Not specified Not specified
System Suitability and Quality Control
  • System suitability test: Perform daily by injecting six replicates of a middle concentration QC sample. The %RSD of retention time and peak area should be ≤5% and ≤15%, respectively.
  • Quality control samples: Include at least three levels (low, medium, high) in each batch at a frequency of 5% of total samples.
  • Calibration standards: Prepare daily with a minimum of six non-zero concentrations.

Method Validation Data

The protein precipitation method for this compound has been extensively validated according to FDA guidelines for bioanalytical method validation. The following tables summarize the key validation parameters:

Table 3: Method validation parameters for this compound in plasma

Validation Parameter Reported Performance Reference
Linear Range 0.5-3000 ng/mL (r² ≥ 0.997) [1]
Linear Range 10-4000 ng/mL [4]
LLOQ 0.5 ng/mL [1]
LLOQ 10 ng/mL [4]
Accuracy 94.6-112.0% [4]
Precision (Within-run) 1.9-3.4% RSD [4]
Precision (Between-run) 1.7-12.0% RSD [4]
Recovery 92.88-102.28% [1]
Recovery 85.6-90.9% [4]
Matrix Effect Normalized MF: 0.87-0.98 (%RSD <6.4%) [4]

Table 4: Stability of this compound under various storage conditions

Stability Condition Result Reference
Freeze-thaw stability (3 cycles) Stable [4]
Short-term temperature stability (room temp) Stable [4]
Long-term stability (-80°C) Stable [4]
Post-preparative stability (autosampler) Stable [4]

The validation data demonstrates that the protein precipitation method provides excellent sensitivity with LLOQ values as low as 0.5 ng/mL, which is sufficient for monitoring trough concentrations in patients receiving standard this compound doses [1]. The precision and accuracy values well within the acceptable limits of ±15% RSD and ±15% deviation, respectively, confirm the reliability of the method for quantitative analysis.

Troubleshooting and Optimization

Common Issues and Solutions
  • Low recovery: Ensure fresh precipitation solvent is used and the vortexing step is sufficient. Increase the solvent-to-plasma ratio to 4:1 if necessary.
  • Matrix effects: Use stable isotope-labeled internal standard to compensate for ionization suppression/enhancement. Ensure consistent plasma lots for standard preparation.
  • Poor chromatography: Check mobile phase pH and prepare fresh solutions regularly. Condition the column adequately before sample analysis.
  • Signal drift: Perform regular mass spectrometer calibration and source cleaning. Use internal standardization to correct for instrumental variations.
Method Optimization Considerations
  • Precipitation solvent selection: Acetonitrile typically provides cleaner extracts than methanol due to more complete protein precipitation.
  • Solvent-to-plasma ratio: A 3:1 ratio is generally optimal, but higher ratios may improve recovery for some matrices.
  • Centrifugation conditions: Higher g-forces and lower temperatures produce more compact protein pellets, facilitating cleaner supernatant collection.

Applications

The validated protein precipitation method for this compound has been successfully applied in various research and clinical settings:

  • Therapeutic drug monitoring: The method enables precise quantification of this compound plasma concentrations to ensure patients remain within the therapeutic window, potentially improving outcomes and reducing toxicity [4].
  • Pharmacokinetic studies: The method has been used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life in preclinical and clinical studies [1] [6].
  • Drug-drug interaction studies: The assay can monitor changes in this compound exposure when co-administered with CYP3A4 inhibitors/inducers or acid-reducing agents [6].
  • Metabolic stability assessment: The method supports in vitro studies investigating this compound metabolism in human liver microsomes and other systems [1].

The robustness of this protein precipitation method, combined with its simplicity and cost-effectiveness, makes it particularly suitable for routine clinical monitoring and high-throughput analysis in laboratories supporting oncology clinical trials and therapeutic drug management services.

Conclusion

This application note provides a comprehensive and validated protocol for the extraction and quantification of this compound from plasma samples using protein precipitation followed by LC-MS/MS analysis. The method demonstrates excellent performance across all validation parameters, including sensitivity, precision, accuracy, and robustness. The simplicity of the protein precipitation approach makes it particularly advantageous for laboratories requiring high-throughput analysis of clinical samples. This validated method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research applications involving this compound, ultimately supporting the optimization of targeted therapy for patients with BRAF-mutant malignancies.

References

encorafenib binimetinib combination rat plasma pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Data in Humans

The following tables consolidate key pharmacokinetic findings from clinical studies involving the encorafenib and binimetinib combination.

Table 1: Effect of this compound on Cytochrome P450 (CYP) Enzyme Probe Substrates (Inje Cocktail Study) [1]

This table summarizes the results of a drug-drug interaction study investigating the effect of steady-state this compound on various CYP enzymes. Geometric least-squares mean ratios (with 90% confidence intervals) are reported.

CYP Enzyme Probe Substrate Impact of Steady-State this compound (Day 14 vs. Day 1) Clinical Conclusion

| CYP3A4 | Midazolam | Cmax ↓ 74% AUClast ↓ 82% | Strong inducer | | CYP2C9 | Losartan | No clinically significant DDI | Not an inducer | | CYP1A2 | Caffeine | No clinically significant DDI | Not an inducer | | CYP2C19 | Omeprazole | No clinically significant DDI | Not an inducer | | CYP2D6 | Dextromethorphan | No clinically significant DDI | Not an inducer |

Table 2: Effect of Modafinil (a CYP3A4 Inducer) on this compound and Binimetinib Pharmacokinetics [2] This table shows the geometric least-squares mean ratio (GMR%) of exposure parameters when this compound and binimetinib were co-administered with modafinil versus alone.

Analyte Impact of Steady-State Modafinil (Day 21 vs. Day 14) Conclusion

| This compound | Cmax ↓ 20.2% AUClast ↓ 23.8% | Weak effect; no dosing adjustment needed | | This compound Metabolite (LHY746) | No substantial change | - | | Binimetinib | No clinically significant DDI | Not susceptible to CYP3A4-mediated DDIs | | Binimetinib Metabolite (AR00426032) | No clinically significant DDI | - |

Table 3: Absorption, Distribution, Metabolism, and Excretion (ADME) of Binimetinib in Humans [3] This table outlines the mass balance and primary clearance pathways for binimetinib derived from a study with healthy male participants receiving a single 45 mg dose of [14C]-labeled binimetinib.

Parameter Result / Finding
Total Radioactivity Recovery 93.6% (mean) of the administered dose
Primary Route of Excretion Feces (62.3%), Urine (31.4%)
Major Clearance Pathway Direct glucuronidation (61.2%)
Key Metabolizing Enzymes UGT1A1 (primary), CYP1A2, CYP2C19
Absorption At least ≈50%, but likely significantly higher

Detailed Experimental Protocols

The methodologies below are adapted from the cited clinical studies and can serve as a template for designing pharmacokinetic and DDI experiments.

Protocol 1: Clinical Drug-Drug Interaction (DDI) Study using a Cocktail Approach

This protocol is designed to evaluate a drug's potential to inhibit or induce multiple CYP enzymes simultaneously [1].

  • Study Population: Patients with BRAF V600-mutant advanced solid tumors.
  • Study Design:
    • Participants receive an oral "cocktail" of specific CYP probe substrates (e.g., losartan for CYP2C9, midazolam for CYP3A4, caffeine for CYP1A2, omeprazole for CYP2C19, dextromethorphan for CYP2D6) on three days: Day -7 (baseline), Day 1, and Day 14.
    • Continuous dosing of the investigational drug(s) (this compound 450 mg QD and binimetinib 45 mg BID) begins on Day 1.
  • Sample Collection:
    • Pharmacokinetic Sampling: Serial blood samples are collected over 8 hours following cocktail administration on each of the three days.
    • Urine Collection: Total urine is collected over an 8-hour interval on cocktail administration days.
  • Bioanalysis: Plasma and urine concentrations of each probe substrate are quantified using validated, sensitive methods like HPLC-MS/MS.
  • Data Analysis: Non-compartmental analysis (NCA) is performed to determine PK parameters (Cmax, AUClast). The geometric mean ratio of each probe substrate's exposure (with vs. without the investigational drug) and its 90% confidence interval are calculated to assess the DDI potential.
Protocol 2: Mass Balance and ADME Study

This protocol aims to characterize the absorption, metabolism, and excretion routes of a drug [3].

  • Study Population: Healthy male participants.
  • Dosing: A single oral dose of the drug (e.g., binimetinib 45 mg) containing a tracer amount of radiolabeled (14C) material is administered.
  • Sample Collection:
    • Blood/Plasma: Serial samples are collected over a prolonged period (e.g., 312 hours) to determine the concentration-time profile of total radioactivity and the parent drug.
    • Excreta: All urine and feces are collected over the same period until the recovery of radioactivity falls below a predefined threshold (e.g., <1% of dose for two consecutive 24-hour collections).
  • Metabolite Profiling: Plasma, urine, and fecal samples are analyzed using techniques like liquid chromatography coupled with mass spectrometry (LC-MS) and radiodetection to identify and quantify the parent drug and its metabolites.
  • Data Analysis:
    • Calculate cumulative recovery of radioactivity in urine and feces to establish mass balance.
    • Determine the PK parameters for the parent drug and total radioactivity.
    • Identify the major metabolic pathways and estimate the contribution of each clearance route (e.g., renal excretion of unchanged drug, metabolic clearance via glucuronidation).

Metabolic Pathways and Study Design Visualization

The following diagrams illustrate the key metabolic pathways of the drugs and the workflow of the DDI study.

Binimetinib Binimetinib AR00426032 AR00426032 (N-demethylated) Active Metabolite Binimetinib->AR00426032 17.8% Glucuronide Glucuronide Conjugates (Primary Route) Binimetinib->Glucuronide 61.2% CYP1A2 CYP1A2 CYP1A2->AR00426032 CYP2C19 CYP2C19 CYP2C19->AR00426032 UGT1A1 UGT1A1 UGT1A1->Glucuronide

Diagram Title: Binimetinib Primary Clearance Pathways

This compound This compound LHY746 LHY746 (Inactive Metabolite) This compound->LHY746 Primary Path Other_Oxidized_Metabolites Other Oxidized Metabolites This compound->Other_Oxidized_Metabolites CYP3A4 CYP3A4 CYP3A4->LHY746 CYP3A4->Other_Oxidized_Metabolites

Diagram Title: this compound Oxidative Metabolism

Start Screening and Enrollment P1 Day -7: Baseline Cocktail (Probe Substrates PK) Start->P1 P2 Day 1: Cocktail + Start this compound/Binimetinib P1->P2 P3 Day 14: Cocktail at Steady-State (Probe Substrates PK) P2->P3 Compare Compare PK Parameters (Cmax, AUC) to Assess DDI P3->Compare

Diagram Title: Inje Cocktail DDI Study Workflow

References

Comprehensive Application Notes and Protocols: Semi-Quantitation of Encorafenib and Its Major Metabolite M42.5A Using LC-MS/MS for Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Encorafenib (Braftovi) is a kinase inhibitor targeting mutated forms of BRAF, specifically the V600E and V600K mutations prevalent in various cancers including metastatic melanoma, colorectal cancer, and non-small cell lung cancer. This compound is typically administered in combination with other targeted therapies such as binimetinib (MEK inhibitor) or cetuximab (EGFR inhibitor) to enhance efficacy and overcome resistance mechanisms. The pharmacokinetic profile of this compound is characterized by significant inter-individual variability (%CV for plasma trough concentrations at steady-state: 320%), necessitating therapeutic drug monitoring (TDM) to ensure optimal dosing and minimize adverse events. Higher systemic exposure to this compound has been correlated with increased incidence of grade 3-4 adverse events, highlighting the critical need for reliable bioanalytical methods to quantify drug levels in patient samples.

The metabolism of this compound is primarily mediated by cytochrome P450 enzymes, with CYP3A4 responsible for approximately 83% of its biotransformation, while CYP2C19 and CYP2D6 contribute to a lesser extent (16% and 1%, respectively). The major metabolite M42.5A (also known as LHY746) is formed through N-dealkylation of the isopropyl carbamic acid methyl ester side chain and exhibits pharmacological activity against BRAF V600E, wild-type BRAF, and CRAF. Understanding the metabolic disposition of this compound and its active metabolites is essential for comprehensive pharmacokinetic assessment and safety profiling. The LC-MS/MS method described in these application notes enables simultaneous quantitation of this compound and semi-quantitation of M42.5A, providing a valuable tool for clinical researchers and drug development professionals engaged in personalized cancer therapy.

Methodology and Experimental Protocol

LC-MS/MS Instrumentation and Conditions

The analysis was performed using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with heated electrospray ionization (HESI) operating in positive ion mode. Chromatographic separation was achieved using a reversed-phase high-performance liquid chromatography (HPLC) system with a C18 column maintained at ambient temperature. The mobile phase consisted of ammonium bicarbonate in water (mobile phase A) and methanol (mobile phase B) delivered at a flow rate of 0.5 mL/min with a gradient elution program. The mass spectrometer was operated in multiple reaction monitoring (MRM) mode with optimized transition pairs for this compound, its metabolite M42.5A, and stable isotope-labeled internal standards ([13C,2H3]-encorafenib).

Table 1: LC-MS/MS Instrumentation Parameters

Parameter Setting
HPLC System Reversed-phase
Column C18
Mobile Phase A Ammonium bicarbonate in water
Mobile Phase B Methanol
Flow Rate 0.5 mL/min
Elution Gradient
Ion Source Heated Electrospray Ionization (HESI)
Ionization Mode Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Sample Preparation Protocol

The sample preparation employed protein precipitation as the extraction technique, providing efficient recovery while maintaining sample integrity. The protocol follows these steps:

  • Aliquot 50 μL of human plasma (collected in sodium EDTA tubes) into a microcentrifuge tube
  • Add 150 μL of working internal standard solution (WIS) containing 250 ng/mL of [13C,2H3]-encorafenib in methanol
  • Vortex mix vigorously for 30 seconds to ensure complete protein precipitation
  • Centrifuge at 17,110 × g for 10 minutes at 4°C to pellet precipitated proteins
  • Transfer 130 μL of supernatant to an autosampler vial containing 1,500 μL of sample diluent
  • Inject an appropriate volume (typically 5-10 μL) into the LC-MS/MS system

This efficient sample preparation protocol demonstrates consistent mean recovery rates ranging from 85.6% to 90.9% for the analytes of interest, with minimal matrix effects (internal standard-normalized matrix factors: 0.87-0.98, %RSD <6.4%).

Analytical Workflow

The following diagram illustrates the complete analytical workflow for the semi-quantitation of this compound and its metabolites:

This compound Metabolite Analysis Workflow start Plasma Sample Collection sp1 Aliquot 50 μL Plasma start->sp1 sp2 Add 150 μL IS Solution (250 ng/mL [13C,2H3]-encorafenib) sp1->sp2 sp3 Vortex Mix 30 seconds sp2->sp3 sp4 Centrifuge 17,110 × g, 10 min, 4°C sp3->sp4 sp5 Transfer 130 μL Supernatant sp4->sp5 lc1 LC Separation C18 Column, Gradient Elution sp5->lc1 ms1 MS Detection HESI+, MRM Mode lc1->ms1 da1 Quantitative Analysis This compound: Calibration Curve ms1->da1 da2 Semi-Quantitative Analysis M42.5A: Parent Curve ms1->da2 end Therapeutic Drug Monitoring Report da1->end da2->end

Metabolite Identification and Semi-Quantitation Approach

Structural Characterization of M42.5A

The major metabolite of this compound, designated M42.5A (LHY746), is formed through N-dealkylation of the isopropyl-carbamic acid methyl ester side chain. This biotransformation results in a metabolite with distinct physicochemical properties while retaining the core structural elements responsible for BRAF kinase inhibition. The metabolite was identified through assessment reports from the European Medicines Agency and confirmed using tandem mass spectrometry with accurate mass measurement. Structural elucidation was performed using high-resolution mass spectrometry and fragmentation pattern analysis, confirming the molecular formula and key structural features.

In vitro studies have demonstrated that M42.5A maintains pharmacological activity against BRAF V600E, wild-type BRAF, and CRAF, suggesting it may contribute to the overall efficacy and toxicity profile of this compound therapy. The metabolic pathway of this compound primarily involves CYP3A4-mediated oxidation, with subsequent modifications including glucuronidation and sulfation based on comprehensive ADME studies using radiolabeled [14C]this compound. These studies revealed that metabolism represents the major clearance pathway for this compound, accounting for approximately 88% of the recovered radioactive dose, with only minor excretion of unchanged drug in feces (5.0%) and urine (1.8%).

Semi-Quantitation Strategy

For the semi-quantitation of M42.5A, a pragmatic approach was employed where the metabolite was measured against the this compound calibration curve. This strategy was adopted due to the unavailability or extreme cost of reference standards for metabolites, which is a common challenge in metabolite monitoring. The semi-quantitation method provides relative concentration values that enable assessment of metabolite exposure in relation to the parent drug while acknowledging the potential limitations in absolute accuracy due to differences in ionization efficiency and recovery.

Table 2: Metabolite Identification and Semi-Quantitation Parameters

Parameter This compound M42.5A Metabolite
Formation Pathway Parent drug CYP3A4-mediated N-dealkylation
Enzymes Involved - CYP3A4 (primary)
Pharmacological Activity BRAF V600E, wild-type BRAF, CRAF inhibition BRAF V600E, wild-type BRAF, CRAF inhibition
Quantitation Approach Fully quantitative Semi-quantitative (against parent curve)
Reference Standard Commercially available Not available/extremely expensive
Structural Confirmation Reference standard HRMS and fragmentation pattern

Results and Method Validation

Analytical Performance Characteristics

The LC-MS/MS method was validated in accordance with the U.S. Food and Drug Administration Guidance on Bioanalytical Method Validation, demonstrating excellent performance characteristics for the simultaneous quantitation of this compound and semi-quantitation of M42.5A. The validation encompassed parameters including accuracy, precision, linearity, recovery, matrix effects, and stability under various storage conditions.

Table 3: Method Validation Parameters for this compound and M42.5A

Validation Parameter This compound M42.5A Metabolite
Calibration Range 10-4,000 ng/mL Semi-quantitative against this compound curve
Accuracy (%) 94.6-112.0 Passed validation criteria
Within-run Precision (% RSD) 1.9-3.4 Passed validation criteria
Between-run Precision (% RSD) 1.7-12.0 Passed validation criteria
Mean Recovery (%) 85.6-90.9 Consistent with parent drug
Matrix Effects (% RSD) <6.4 Passed validation criteria
Stability Stable under various conditions Passed validation criteria

The method demonstrated exceptional precision with within-run variation ranging from 1.9% to 3.4% and between-run variation from 1.7% to 12.0% across the validation range. The accuracy profiles remained within 94.6-112.0% of the nominal values, well within acceptable limits for bioanalytical methods. The mean recovery of this compound was consistent and reproducible, with values ranging from 85.6% to 90.9%, indicating efficient and robust sample preparation. The internal standard-normalized matrix factors ranged between 0.87 and 0.98 with precision (%RSD) less than 6.4%, demonstrating minimal matrix suppression or enhancement effects.

Clinical Application and Incurred Sample Reanalysis

The clinical applicability of the assay was confirmed through the (semi-)quantitation of all analytes in plasma samples obtained from cancer patients receiving standard-of-care treatment with this compound. The method successfully quantified this compound and semi-quantified M42.5A in patient samples, demonstrating its suitability for therapeutic drug monitoring and clinical pharmacokinetic studies. The reproducibility of measured analyte concentrations in study samples was confirmed through incurred sample reanalysis, which showed excellent agreement between original and repeat measurements.

The method has been applied to support pharmacogenetic studies and investigate the relationship between this compound exposure and clinical outcomes. The ability to simultaneously monitor parent drug and major metabolites provides valuable insights into potential metabolic polymorphisms that may influence drug exposure and response. Furthermore, the assay enables the exploration of exposure-response relationships for both this compound and its pharmacologically active metabolite, contributing to the optimization of dosing regimens in special populations.

Clinical Implementation and Therapeutic Drug Monitoring

BRAF Signaling Pathway and Drug Mechanism

To understand the clinical significance of monitoring this compound and its metabolites, it is essential to comprehend its mechanism of action within the context of the MAPK signaling pathway. The following diagram illustrates the targeted signaling pathway and site of therapeutic intervention:

BRAF-MEK-ERK Signaling Pathway and Inhibition gf Growth Factor Receptor ras RAS gf->ras Activates wtBRAF Wild-type BRAF ras->wtBRAF Activates mutBRAF Mutant BRAF V600E/K ras->mutBRAF Constitutively Activates mek MEK wtBRAF->mek Phosphorylates mutBRAF->mek Hyperphosphorylates erk ERK mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocates to proliferation Cell Proliferation Survival Differentiation nucleus->proliferation Regulates enc This compound BRAF Inhibitor enc->mutBRAF Inhibits m42 M42.5A Metabolite Active Inhibitor m42->mutBRAF Inhibits bini Binimetinib MEK Inhibitor bini->mek Inhibits

Protocol Implementation in Clinical Settings

For successful implementation of this protocol in clinical settings, the following key considerations should be addressed:

  • Sample Collection: Blood samples should be collected in sodium EDTA tubes and processed to plasma within 1 hour of collection. For trough level monitoring, samples should be collected immediately before the next scheduled dose. The plasma should be aliquoted and stored at -80°C until analysis to ensure stability.

  • Quality Control: Implement a comprehensive quality control system including calibration standards at minimum six concentration levels and quality control samples at low, medium, and high concentrations within the calibration range. Analytical runs should be accepted only when at least 67% of QC samples are within 15% of their nominal concentrations.

  • Data Interpretation: The therapeutic target range for this compound steady-state trough concentrations (Cmin,ss) is still being established. However, monitoring should focus on identifying patients with extreme exposure values that may benefit from dose adjustment. The metabolite-to-parent ratio can provide insights into metabolic phenotypes that may influence drug exposure.

  • Regulatory Compliance: For use in clinical trials, the method should undergo complete validation following FDA and EMA guidelines, including assessment of selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effects, and stability under various conditions. Additional validation for metabolite semi-quantitation should include demonstration of precision and selectivity.

This robust LC-MS/MS method provides a reliable tool for therapeutic drug monitoring of this compound and semi-quantitation of its major metabolite M42.5A, supporting personalized dosing approaches to optimize treatment outcomes in patients with BRAF-mutant cancers.

encorafenib analytical method development validation ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Clinical and Analytical Significance of Encorafenib

This compound is a BRAF inhibitor used in combination with other agents, such as Binimetinib (a MEK inhibitor) or Cetuximab, for treating cancers like melanoma and colorectal cancer with BRAF V600 mutations [1]. Recent phase 3 clinical trials (EORTC-2139-MG/Columbus-AD) continue to affirm its safety and efficacy profile [1].

Effective Therapeutic Drug Monitoring (TDM) is crucial due to the drug's wide inter-individual variability and the correlation between higher systemic exposure and increased grade 3-4 adverse events [2]. Developing and validating precise analytical methods is therefore foundational for ensuring patient safety and treatment efficacy.

Analytical Method Development

Two primary techniques are prominently used for this compound analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of technique depends on the required sensitivity, specificity, and the complexity of the sample matrix.

RP-HPLC Method for Drug Product Assay

This method is suitable for quantifying this compound in pharmaceutical dosage forms and is validated as per ICH guidelines [3].

  • Chromatographic Conditions:
    • Column: Waters X-Terra RP-18 [3]
    • Mobile Phase: Acetonitrile and 0.1% Triethylamine (TEA) buffer, pH 2.5, in a ratio of 40:60 (v/v) [3]
    • Flow Rate: 1.0 mL/min [3]
    • Detection: UV at 240 nm [3]
    • Linearity Range: 18.75–112.50 µg/mL for this compound [3]
LC-MS/MS Method for Bioanalysis

This highly sensitive and specific technique is preferred for quantifying this compound and its metabolites in human plasma, essential for TDM and pharmacokinetic studies [4] [2].

  • Chromatographic Conditions:
    • Column: Kinetex C18 Polar column [4]
    • Mobile Phase: Gradient of 2 mM ammonium formate in 0.1% formic acid and acetonitrile [4]
    • Run Time: 5 minutes [4]
  • Mass Spectrometry: Tandem MS with heated electrospray ionization (HESI) in positive ion mode [2]
  • Sample Preparation: Protein precipitation using 150 µL of internal standard methanolic solution added to 50 µL of plasma sample [4] [2].
  • Linear Range: 10 to 4,000 ng/mL for this compound in plasma [2]

The following diagram illustrates the typical workflow for developing and validating an analytical method for this compound, integrating the principles of Quality by Design (QbD):

Start Define Analytical Target Profile (ATP) QTPP Define Quality Target Product Profile (QTPP) Start->QTPP CQAs Identify Critical Quality Attributes (CQAs) QTPP->CQAs RiskAssess Risk Assessment & Method Scouting CQAs->RiskAssess Doc DoE: Optimize Method Parameters RiskAssess->Doc Validate Method Validation per ICH Q2(R2) Doc->Validate Control Establish Control Strategy Validate->Control Lifecycle Lifecycle Management Control->Lifecycle

Analytical Method Validation per ICH Guidelines

Method validation must demonstrate the procedure is suitable for its intended purpose, following the ICH Q2(R2) guideline [5]. The core validation parameters and typical acceptance criteria for this compound methods are summarized below.

Table 1: Method Validation Parameters & Acceptance Criteria for this compound
Validation Parameter Experimental Protocol & Description Acceptance Criteria (Example)
Specificity Analyze blank plasma and sample spiked with analyte. Confirm no interference at the retention time [2]. No significant interference from blank matrix (>20% LLOQ response) [2].
Linearity & Range Prepare and analyze at least 6 non-zero calibration standards. Plot analyte response vs. concentration [3] [2]. r² ≥ 0.99 (e.g., 10-4000 ng/mL in plasma [2]; 18.75–112.50 µg/mL by HPLC [3]).
Accuracy Analyze QC samples at multiple concentrations (e.g., LQC, MQC, HQC) in replicate (n≥5). Compare measured vs. nominal concentration [2]. % Recovery: 94.6% - 112.0% [2].

| Precision | Repeatability: Analyze multiple replicates of QC samples within the same run [2]. Intermediate Precision: Analyze QC samples on different days, by different analysts, or with different instruments [5]. | % RSD < 15% (for LLOQ < 20%) [2]. Often < 2% for drug product assay [3]. | | Detection/Quantitation Limit (LOD/LOQ) | Determine based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response [5]. | Signal-to-noise ratio ≥ 10 for LOQ [5]. | | Robustness | Deliberately introduce small variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C) [3]. | Method retains accuracy and precision; system suitability criteria are met [3]. |

Advanced Topics: Metabolites & Multi-Analyte Methods

Quantifying metabolites is vital for a complete pharmacokinetic profile. The major active metabolite of this compound is M42.5A (LHY746) [2]. LC-MS/MS multi-analyte methods are highly efficient for TDM, allowing simultaneous quantification of this compound, its metabolites, and other co-administered drugs like Binimetinib in a single run [4]. This significantly improves laboratory workflow efficiency.

Application Notes & Practical Protocols

Protocol 1: Sample Preparation for LC-MS/MS Plasma Analysis
  • Pipette 50 µL of patient plasma into a microcentrifuge tube.
  • Add 150 µL of methanolic internal standard solution (e.g., containing 250 ng/mL of [13C,2H3]-encorafenib).
  • Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.
  • Centrifuge at >17,000 × g for 10 minutes at 4°C.
  • Transfer 130 µL of the clear supernatant to an autosampler vial for analysis [4] [2].
Protocol 2: System Suitability Test (SST)

Before running analytical batches, perform an SST to ensure the instrument system is adequate.

  • Acceptance Criteria may include:
    • % RSD of peak areas from multiple injections of a standard: ≤ 2% [3].
    • Theoretical plates (Column efficiency): As per specified limits.
    • Tailing factor: ≤ 2.0.

Future Trends

The pharmaceutical industry is increasingly adopting Quality by Design (QbD) principles, as outlined in ICH Q8 and ICH Q14, for analytical method development [6] [7] [5]. This involves a systematic, risk-based approach to define an Analytical Target Profile (ATP), using tools like Design of Experiments (DoE) to optimize methods, and managing methods throughout their lifecycle [6]. Furthermore, trends like Real-Time Release Testing (RTRT) and the use of digital twins for virtual validation are shaping the future of pharmaceutical analytics [6].

Conclusion

Robust analytical methods are indispensable for the development, quality control, and safe clinical use of this compound. The RP-HPLC and LC-MS/MS methods detailed herein, when validated per ICH Q2(R2) guidelines, provide reliable tools for these purposes. Adopting a modern QbD approach ensures methods are not only validated but also well-understood and robust, facilitating regulatory approval and ensuring consistent product quality.

References

Comprehensive Application Notes and Protocols for Encorafenib Forced Degradation Studies and Stability-Indicating Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Objectives

Encorafenib (BRAFTOVI) is a novel kinase inhibitor targeting BRAF V600E mutation in various cancers including melanoma and colorectal cancer. As a targeted therapeutic agent, its chemical stability is crucial for ensuring product quality, safety, and efficacy throughout its shelf life. Forced degradation studies, also referred to as stress testing, represent a critical component of pharmaceutical development that provides insight into the intrinsic stability of drug substances and helps identify potential degradation products that could form under various storage conditions. These studies are regulatory requirements per ICH guidelines (Q1A(R2), Q1B, Q3B(R2)) and play a vital role in establishing degradation pathways, elucididation of degradation mechanisms, and developing stability-indicating analytical methods that can accurately quantify the active pharmaceutical ingredient while effectively separating it from its degradation products.

The primary objectives of these application notes and protocols are to:

  • Establish comprehensive forced degradation protocols for this compound under various stress conditions
  • Identify and characterize major degradation products formed during stress studies
  • Develop and validate stability-indicating HPLC method for this compound
  • Elucidate degradation pathways and mechanisms for this compound
  • Provide analytical procedures for monitoring this compound stability in pharmaceutical formulations

Experimental Design and Strategy

Strategic Approach to Forced Degradation

Forced degradation studies are designed to intentionally degrade the drug substance under conditions more severe than accelerated storage conditions to generate representative degradation products. The systematic approach involves exposing this compound to various stress conditions including hydrolytic (acid, base), oxidative, photolytic, and thermal stresses. The experimental design should aim to achieve approximately 5-20% degradation of the active pharmaceutical ingredient, which is considered optimal for identifying major degradation products without causing excessive degradation that might lead to secondary degradation products not typically observed under normal storage conditions. According to regulatory guidelines and scientific literature, a degradation level of 5-10% is ideal for establishing the stability-indicating nature of analytical methods [1].

The structured approach to forced degradation studies should begin with a thorough understanding of this compound's chemical structure and potential labile sites. This compound contains several functional groups susceptible to degradation, including the pyrimidine ring, pyrazole ring, carbamate group, and sulfonamide moiety. The strategic experimental design should evaluate the effect of various stress factors on these functional groups while considering the drug's physicochemical properties such as pKa, solubility, and photolytic sensitivity.

Critical Factors in Study Design

Several critical factors must be considered when designing forced degradation studies for this compound:

  • Drug concentration: Studies are typically initiated at a concentration of 1 mg/mL to ensure even minor degradation products are detectable [1]
  • Stress intensity and duration: Beginning with extreme conditions (e.g., 80°C) and testing at multiple time points (2, 5, 8, 24 hours) allows evaluation of degradation kinetics
  • Solution state vs solid state: Degradation behavior may differ significantly between solution and solid states, requiring evaluation of both
  • Primary vs secondary degradation: Testing at early time points helps distinguish primary degradants from secondary degradation products
  • Control samples: Appropriate controls must be included to account for non-degradation related changes

Materials and Methods

Chemicals and Equipment

Reference Standards and Reagents:

  • This compound reference standard (MSN Laboratories, Hyderabad, India)
  • HPLC-grade acetonitrile, methanol, and water
  • Analytical grade acids (HCl), bases (NaOH), and oxidizing agents (H₂O₂, azobisisobutyronitrile/AIBN)
  • Ammonium acetate and formic acid for mobile phase preparation
  • Chemical reagents for derivatization or sample preparation

Instrumentation and Equipment:

  • HPLC System: Agilent 1260 Infinity II with DAD detector (or equivalent)
  • LC-MS/MS: Waters ACQUITY UPLC with Xevo TQD Mass Spectrometer
  • Column: Waters BEH C18 (1.7 µm, 100 mm × 2.1 mm) or equivalent reversed-phase column
  • Photostability Chamber: Equipped with both UV and visible light sources per ICH Q1B
  • Thermal Stability Chambers: For dry and humid conditions
  • pH Meter: Calibrated with standard buffers
  • Analytical Balance: With 0.01 mg sensitivity
Sample Preparation Protocols

Stock Solution Preparation:

  • Prepare this compound stock solution at 1 mg/mL in diluent (ACN:Water, 50:50 v/v)
  • Sonicate for 10 minutes to ensure complete dissolution
  • Prepare working standard solutions by appropriate dilution with diluent
  • Store solutions at 2-8°C when not in use, protected from light

Stress Condition Samples:

  • Acid Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.1 N HCl, heat at 60°C for various time intervals (1-5 days)
  • Base Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.1 N NaOH, heat at 60°C for various time intervals (1-5 days)
  • Oxidative Degradation: Add 1 mL of stock solution to 1 mL of 3% H₂O₂, maintain at 25°C for 24 hours
  • Thermal Degradation: Expose solid this compound to 80°C in dry and humid conditions (75% RH)
  • Photolytic Degradation: Expose solid and solution samples to 1× and 3× ICH conditions

Sample Neutralization and Dilution:

  • Neutralize acid/base stressed samples immediately after stress period
  • Dilute all samples to appropriate concentration with mobile phase before analysis
  • Filter through 0.22 µm PVDF syringe filter before HPLC injection

Analytical Methodology

Stability-Indicating HPLC Method

The development of a stability-indicating method for this compound requires careful optimization of chromatographic conditions to separate the parent drug from its degradation products. Based on the forced degradation studies, the following method has been developed and validated for this compound:

Chromatographic Conditions:

  • Column: Waters BEH C18 (1.7 µm, 100 mm × 2.1 mm) or equivalent
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: Methanol
  • Gradient Program:
    • 0-2 min: 40% B
    • 2-10 min: 40-90% B
    • 10-12 min: 90% B
    • 12-12.1 min: 90-40% B
    • 12.1-15 min: 40% B
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • Column Temperature: 40°C
  • Detection Wavelength: 225 nm
  • Run Time: 15 minutes

Method Validation Parameters:

  • Specificity: No interference from degradation products, excipients, or impurities
  • Linearity: 5-2000 ng/mL for dabrafenib and 10-4000 ng/mL for this compound [2]
  • Accuracy: 70-130% of theory at LOQ level, 90-110% at other levels
  • Precision: RSD <10% for system precision, <15% for method precision
  • LOQ: 0.05% with respect to test concentration (typically 1 mg/mL)
LC-MS/MS Characterization

For identification and characterization of degradation products, LC-MS/MS methods provide essential structural information:

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • Mass Range: 50-1000 m/z
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Cone Gas Flow: 50 L/hr
  • Desolvation Gas Flow: 1000 L/hr
  • Capillary Voltage: 3.0 kV
  • Cone Voltage: 30 V

Fragmentation Studies:

  • This compound ([M+H]+ with m/z 540.1591; [C22H28ClFN7O4S]+) shows extensive fragmentation
  • Product ions observed at m/z 508 due to loss of methanol (CH₄O)
  • Product ions at m/z 465 due to loss of methyl carbamate (C₂H₅NO₂)
  • Product ions at m/z 425 due to loss of methyl prop-1-en-2-ylcarbamate (C₅H₉NO₂)
  • Major product ions at m/z 359 and m/z 371 provide structural information about degradation pathways [3]

Results and Degradation Pathways

Forced Degradation Results

This compound was subjected to various forced degradation conditions, and the results are summarized in the table below:

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Conditions % Degradation Major Degradation Products Formed Remarks
Acid Hydrolysis 0.1 N HCl, 60°C, 5 days 5-10% DP-1, DP-2, DP-3 Selective degradation at carbamate group
Base Hydrolysis 0.1 N NaOH, 60°C, 5 days 10-15% DP-4, DP-5, DP-6 Hydrolysis of sulfonamide and carbamate groups
Oxidative Degradation 3% H₂O₂, 25°C, 24 hrs 15-20% DP-7, DP-8, DP-9, DP-10, DP-11 Defluorination and desulfonation observed
Photolytic Degradation 1× ICH, 5 days 10-15% DP-12, DP-13, DP-14, DP-15 Cyclization through aromatic ring flip, crimson-red solution formation
Thermal Degradation 80°C, 75% RH, 5 days <5% DP-16, DP-17 Minimal degradation in solid state

Seventeen degradation products (DPs) were detected by RP-HPLC and confirmed using LC-MS. Tandem MS-intractable DPs were enriched and isolated by preparative HPLC and structurally characterized via 2D NMR [4]. Notably, this compound showed high sensitivity to UV light, producing a crimson-red solution, with DP-10 and DP-17 formed via defluorination, desulfonation, and aromatic ring flipping, leading to cyclization resulting in coloured compounds [4].

Degradation Pathways and Mechanisms

Based on the forced degradation studies, the following degradation pathways have been identified for this compound:

Table 2: Major Degradation Pathways of this compound

Degradation Pathway Chemical Mechanism Structural Features Involved Degradation Products
Hydrolysis Nucleophilic attack on carbamate and sulfonamide groups Isopropyl carbamic acid methyl ester, methanesulfonamide DP-1 to DP-6
Oxidation Radical-mediated oxidation and electrophilic substitution Pyrimidine and pyrazole rings, fluorophenyl group DP-7 to DP-11
Photodegradation Ring flipping and cyclization Aromatic rings, particularly chlorofluorophenyl group DP-12 to DP-15
Dehalogenation Loss of fluorine atom Fluorophenyl group DP-10, DP-17
Desulfonation Loss of sulfonate group Methanesulfonamide group DP-10

The major degradation mechanism under photolytic conditions involves aromatic ring flip of the chlorofluorophenyl group, leading to cyclization and formation of colored compounds. Under oxidative conditions, defluorination and desulfonation are predominant pathways. Hydrolytic degradation primarily affects the carbamate functionality, resulting in N-dealkylation products [4].

The following diagram illustrates the experimental workflow for this compound forced degradation studies:

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Start This compound API Acid Acid Hydrolysis 0.1N HCl, 60°C Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C Start->Base Oxidation Oxidative Stress 3% H₂O₂, 25°C Start->Oxidation Photo Photolytic Stress 1× ICH Conditions Start->Photo Thermal Thermal Stress 80°C/75% RH Start->Thermal HPLC HPLC Analysis Stability-Indicating Method Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS/MS Structural Elucidation HPLC->LCMS NMR NMR Characterization 2D NMR for Intractable DPs LCMS->NMR Results Degradation Profile 17 DPs Identified NMR->Results

Figure 1: Experimental Workflow for this compound Forced Degradation Studies

Structural Elucidation of Major Degradation Products

The major degradation products were characterized using LC-MS/MS and NMR techniques:

  • DP-10 and DP-17: Formed under photolytic conditions via defluorination, desulfonation, and aromatic ring flipping leading to cyclization, resulting in colored compounds
  • M42.5 (LHY746): Primary metabolite formed through N-dealkylation of the isopropyl carbamic acid methyl ester, also observed as a degradation product under certain conditions
  • Oxidative degradation products: Characterized by defluorination and desulfonation, with mass changes consistent with loss of fluorine and SO₂ groups

The following diagram illustrates the major degradation pathways of this compound under different stress conditions:

G cluster_pathways Degradation Pathways cluster_products Major Degradation Products ENC This compound (MW: 540.01) Hydrolysis Hydrolytic Degradation Carbamate Hydrolysis ENC->Hydrolysis Oxidation Oxidative Degradation Defluorination/Desulfonation ENC->Oxidation Photolysis Photolytic Degradation Aromatic Ring Flip ENC->Photolysis DP1 DP-1 to DP-6 Hydrolytic Products Hydrolysis->DP1 DP2 DP-7 to DP-11 Oxidative Products Oxidation->DP2 DP3 DP-12 to DP-15 Photolytic Products Photolysis->DP3 Mechanisms Key Mechanisms: • Carbamate Hydrolysis • N-dealkylation • Defluorination • Desulfonation • Aromatic Ring Flip • Cyclization DP4 DP-16, DP-17 Thermal Products

Figure 2: Major Degradation Pathways of this compound

Protocol Applications

Formulation Development and Stabilization

The forced degradation studies provide critical information for formulation scientists to develop stable dosage forms of this compound. Based on the degradation profiles, the following formulation strategies are recommended:

  • Protection from moisture: Use of moisture-resistant packaging and desiccants due to susceptibility to hydrolytic degradation
  • Light protection: Use of opaque or amber packaging to prevent photodegradation via aromatic ring flipping
  • Antioxidants: Consider incorporation of appropriate antioxidants to minimize oxidative degradation
  • pH optimization: Formulate at pH that minimizes hydrolytic degradation based on pH-rate profile
  • Compatibility testing: Conduct excipient compatibility studies to identify incompatible excipients
Analytical Method Validation

The stability-indicating method should be validated according to ICH guidelines Q2(R1) for the following parameters:

  • Specificity: Demonstrate separation from all degradation products, impurities, and excipients
  • Linearity: Establish over the range of 0.05-200% of target analyte concentration
  • Accuracy: Determine through recovery studies at LOQ, 50%, 100%, and 150% of target concentration
  • Precision: Establish repeatability, intermediate precision, and reproducibility
  • Robustness: Evaluate deliberate variations in chromatographic conditions
  • Solution stability: Demonstrate stability of standard and sample solutions
Regulatory Submissions

Forced degradation studies are regulatory requirements for submission in CTD sections:

  • Quality Overall Summary (3.2.S.7): Stability summary and conclusions
  • Body of Data (3.2.S.7.1): Forced degradation results and degradation pathways
  • Stability (3.2.P.8): Stability of drug product
  • Analytical Procedures (3.2.S.4.3): Validation of stability-indicating methods

The studies should be conducted following ICH guidelines Q1A(R2), Q1B, Q2(R1), and Q3B(R2) to ensure regulatory compliance.

Conclusion

The forced degradation studies conducted on this compound according to the protocols outlined in these application notes demonstrate the comprehensive stability profile of this BRAF inhibitor. This compound was found to be particularly sensitive to photolytic degradation, leading to cyclization through aromatic ring flip and formation of colored degradation products. It also showed significant degradation under oxidative conditions through defluorination and desulfonation pathways. The developed stability-indicating HPLC method effectively separated this compound from all its degradation products and can be used for stability monitoring and quality control of this compound drug substance and drug products.

The seventeen degradation products identified and characterized during these studies provide crucial information about the degradation pathways of this compound, which is essential for developing stable formulations, establishing appropriate storage conditions, and setting meaningful shelf-life specifications. These forced degradation protocols and analytical methods can be readily implemented in pharmaceutical development laboratories to support regulatory submissions and ensure the quality, safety, and efficacy of this compound throughout its product lifecycle.

References

encorafenib plasma concentration measurement mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Encorafenib is a kinase inhibitor targeting BRAF V600 mutations used for unresectable or metastatic melanoma, often combined with binimetinib or cetuximab [1]. Therapeutic drug monitoring (TDM) is crucial due to this compound's wide inter-individual variability (up to 320% in plasma trough concentrations) and exposure-dependent adverse events [2]. LC-MS/MS offers the specificity, sensitivity, and throughput required for reliable quantification in biological matrices, supporting TDM and pharmacokinetic studies [1] [2].

Principles of LC-MS/MS Bioanalysis for this compound

Liquid chromatography-tandem mass spectrometry combines chromatographic separation with mass-based detection. This compound and internal standards are ionized (typically via electrospray ionization in positive mode), separated by mass-to-charge ratios (m/z), and detected using multiple reaction monitoring (MRM) for high specificity [1]. This enables precise this compound quantification in complex plasma matrices, essential for therapeutic drug monitoring and pharmacokinetic studies [2].

The following workflow illustrates the complete bioanalytical process for this compound plasma quantification:

Materials and Methods

Chemicals and Reagents
  • This compound reference standard: >99% purity (commercially available from suppliers like Alsachim) [2]
  • Internal standards: Stable isotope-labeled [13C,2H3]-encorafenib for quantitative accuracy [2]
  • Solvents: LC-MS grade water, methanol, and acetonitrile [1] [2]
  • Mobile phase additives: Formic acid (0.1% in water), ammonium bicarbonate, or ammonium formate buffer [1] [2]
  • Biological matrix: Human plasma (typically with EDTA anticoagulant) [2]
Equipment and Instrumentation
  • LC system: High-performance liquid chromatography with binary or quaternary pumps
  • Mass spectrometer: Triple quadrupole MS with electrospray ionization (ESI) source [1] [2]
  • Analytical column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 μm) [1]
  • Sample preparation: Centrifuge capable of >17,000×g, vortex mixer, precision pipettes [2]

Experimental Protocols

Sample Preparation Procedure

Protein Precipitation Method [1] [2]:

  • Aliquot 50 μL of plasma sample into microcentrifuge tube
  • Add 150 μL of internal standard working solution in methanol (containing 250 ng/mL [13C,2H3]-encorafenib)
  • Vortex mix vigorously for 30-60 seconds
  • Centrifuge at 17,000×g for 10 minutes at 4°C
  • Transfer 130 μL of supernatant to autosampler vial
  • Inject 2-5 μL into LC-MS/MS system

Alternative: Solid-phase extraction provides cleaner samples but increases processing time and cost.

LC-MS/MS Analytical Conditions

Chromatographic Conditions [1]:

  • Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 μm)
  • Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B)
  • Gradient: Isocratic (67:33, v/v) or gradient elution
  • Flow rate: 0.35 mL/min
  • Run time: 2-10 minutes depending on method
  • Injection volume: 2-5 μL

Mass Spectrometric Conditions [1] [2]:

  • Ionization mode: Positive electrospray ionization (ESI+)
  • Ion spray voltage: 5500 V
  • Source temperature: 500°C
  • Nebulizer and heater gases: Nitrogen or compressed air
  • Detection: Multiple reaction monitoring (MRM)

Table: Optimized MRM Transitions for this compound and Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cone Voltage (V)
This compound 540.1 359.1 46 54
This compound 540.1 116.0 44 54
[13C,2H3]-Encorafenib (IS) * * * *
M42.5A (metabolite) * * * *

\Instrument-dependent values - requires experimental optimization [1] [2]*

Method Validation Parameters

Bioanalytical methods should be validated per FDA guidelines including [1] [2]:

  • Linearity and range: 5-4000 ng/mL for this compound in human plasma
  • Precision and accuracy: ≤15% relative standard deviation (RSD)
  • Recovery: Consistent extraction efficiency (85.6-102.3%)
  • Matrix effects: Evaluation of ion suppression/enhancement
  • Stability: Freeze-thaw, short-term, and long-term stability assessments

Results and Data Analysis

Quantitative Performance Characteristics

Table: Validation Results of LC-MS/MS Methods for this compound Quantification

Parameter Human Plasma Method [2] Rat Plasma Method [1] Acceptance Criteria
Linear range (ng/mL) 10-4000 0.5-3000 R² ≥ 0.997
LLOQ (ng/mL) 10 0.5 Accuracy 80-120%, CV ≤20%
Accuracy (%) 94.6-112.0 92.9-102.3 85-115%

| Precision (% RSD) | Within-run: 1.9-3.4 Between-run: 1.7-12.0 | ≤7.52 | ≤15% | | Recovery (%) | 85.6-90.9 | 92.9-102.3 | Consistent and reproducible | | Matrix effect | Normalized MF: 0.87-0.98 (%RSD <6.4) | Not specified | CV ≤15% |

Pharmacokinetic Data

The following diagram illustrates this compound's metabolic pathways and pharmacokinetic behavior, which can be characterized using the LC-MS/MS method:

References

managing encorafenib adverse events toxicity reduction

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Profiles at a Glance

The table below summarizes the most common adverse events associated with encorafenib-based therapies from key clinical trials.

Adverse Event This compound + Binimetinib (Melanoma/NSCLC) [1] [2] This compound + Cetuximab (Colorectal Cancer) [3] [4]
Nausea 41%-52% 38%
Diarrhea 36%-44% 38%
Fatigue/Asthenia 33%-43% 33%-56%
Vomiting 30% 27%
Abdominal Pain 28% 28%
Arthralgia/Myalgia 23%-26% 56%
Dermatologic Toxicity Rash: 22%; Hyperkeratosis: 23% 75.5%
Serous Retinopathy 20% -
Pyrexia 18% -
Decreased Appetite - 31%
Photosensitivity 5% -
Laboratory Abnormalities ALT elevation (26%; Grade ≥3: 6%) [5] Nephrotoxicity (any grade: ~7%) [3] [4]

Management Protocols for Common Toxicities

Here are evidence-based troubleshooting guides for managing specific AEs.

Gastrointestinal Events (Nausea, Diarrhea, Vomiting)

These are among the most frequent AEs and typically occur early in treatment [3] [4].

  • Proactive Management: Initiate prophylactic antiemetics (e.g., 5-HT3 receptor antagonists) for nausea and vomiting. Provide prescriptions for antidiarrheal agents (e.g., loperamide) at treatment initiation [4].
  • Dose Modification: For persistent or severe (Grade ≥3) events, temporarily interrupt this compound and the companion drug. Once resolved to Grade ≤1, resume at the same or a reduced dose based on the severity [6] [4].
  • Supportive Care: Ensure adequate hydration and electrolyte replacement. Patient education on diet modification (e.g., small, frequent meals; BRAT diet for diarrhea) is crucial.
Dermatologic Toxicity

The profile varies significantly by combination therapy.

  • With Binimetinib: Rash and hyperkeratosis are common. Management includes topical corticosteroids and moisturizers. Photosensitivity occurs in about 5% of patients; advise on sun avoidance and broad-spectrum sunscreen [1].
  • With Cetuximab: Dermatologic events are very common (75.5%), often manifesting as acneiform rash. Use doxycycline or minocycline prophylactically to reduce incidence and severity. For established rash, employ topical steroids and oral antibiotics [3] [4].
  • Skin Malignancies: BRAF inhibitors are associated with cutaneous squamous cell carcinoma (cuSCC). Conduct dermatologic evaluations before treatment, every 2-3 months during therapy, and for up to 6 months after discontinuation [6] [7].
Ocular Toxicity
  • Serous Retinopathy: This is a class effect of MEK inhibitors like binimetinib, with an incidence of 20% [1]. It is often asymptomatic but can cause blurred vision.
  • Protocol: Patients should undergo a comprehensive ophthalmologic examination at baseline and for any new visual disturbances. Most cases are managed with dose interruption or reduction and typically resolve. Permanent discontinuation is rarely required [1] [6].
Other Key Toxicities
  • Cardiomyopathy: this compound plus binimetinib can cause left ventricular dysfunction. Monitor LVEF via echocardiogram or MUGA scan before treatment, after one month, and then every 2-3 months [8].
  • Hepatotoxicity: Transient serum aminotransferase elevations are common. Monitor liver function tests regularly. For confirmed Grade 3 or 4 elevations, interrupt therapy until recovery, then consider dose reduction or permanent discontinuation [5].
  • Hemorrhage: Severe bleeding events can occur. Promptly evaluate patients with signs of bleeding. Withhold, reduce dose, or permanently discontinue based on severity [8].
  • Nephrotoxicity: Rare but severe cases have been observed with this compound + cetuximab. Routine monitoring of renal function is recommended [3] [4].
  • Prolongation of the QT Interval: Correct hypokalemia and hypomagnesemia before initiation. Monitor electrolytes and ECGs during treatment [6].

Experimental & Clinical Trial Insights

For researchers, understanding the data and methodologies from key trials is essential.

  • COLUMBUS Study (Melanoma): This phase 3 trial established the safety profile of this compound 450 mg daily + binimetinib 45 mg twice daily. The median duration of exposure was 51 weeks, longer than with comparators, suggesting better tolerability. Key differentiators included a lower incidence of pyrexia and photosensitivity compared to vemurafenib [1].
  • BEACON CRC Study (Colorectal Cancer): This phase 3 trial safety analysis (N=216 in the doublet group) showed that AEs like arthralgia, dermatologic toxicity, and gastrointestinal events were more frequent in women and older patients. Most AEs developed within 1-2 months of treatment and resolved within 1-2 weeks. The management strategies outlined above are largely derived from this trial's experience [3] [4].
  • PHAROS Study (NSCLC): This ongoing phase 2 study (data cutoff 2025) confirms the manageable safety profile in a new indication. In 98 patients, treatment-related AEs led to dose reductions in 26% and permanent discontinuation in 16%, providing real-world data on tolerability and necessary supportive care [2].

Mechanism of Action & Signaling Pathway

Understanding the molecular targets helps rationalize the combination therapies and their associated toxicities. This compound and its partners inhibit key components of the MAPK pathway.

This diagram illustrates the therapeutic strategy: dual inhibition of the MAPK pathway with This compound + binimetinib blocks signaling at two points to improve efficacy and delay resistance in melanoma and NSCLC [8]. In colorectal cancer, adding cetuximab to this compound prevents EGFR-mediated resistance, a key escape mechanism in this cancer type [7].

References

encorafenib drug-drug interaction CYP3A4 inhibition management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical DDI Management & Dose Adjustments

The table below summarizes the impact of CYP3A4 inhibitors on encorafenib exposure and the corresponding clinical management recommendations.

Inhibitor Strength Example Drug Impact on this compound Exposure (vs. This compound alone) Clinical Management Recommendation

| Strong Inhibitor | Posaconazole [1] | AUC~inf~: ↑ 183% (2.8-fold) C~max~: ↑ 68% Half-life: 4.3h to 7.3h | Avoid co-administration. If unavoidable, reduce this compound dose [2] [3]: • From 450 mg150 mg • From 300 mg, 225 mg, or 150 mg75 mg | | Moderate Inhibitor | Diltiazem [1] | AUC~inf~: ↑ 83% (1.8-fold) C~max~: ↑ 45% Half-life: 6.6h to 7.9h | Avoid co-administration. If unavoidable, reduce this compound dose [2] [3]: • From 450 mg225 mg • From 300 mg150 mg • From 225 mg or 150 mg75 mg |

> Post-Inhibitor Discontinuation: After stopping the CYP3A4 inhibitor, wait for 3 to 5 elimination half-lives of the inhibitor before resuming the original this compound dose [2] [3].

This compound as a Perpetrator & Other DDI Mechanisms

This compound itself affects other drugs, which is a key consideration in therapy.

  • CYP3A4 Induction: At steady state, this compound is a strong inducer of CYP3A4. When co-administered, it decreases the exposure of sensitive CYP3A4 substrates [4].
    • Clinical Impact: For example, this compound reduced the C~max~ and AUC~last~ of midazolam (a sensitive CYP3A4 substrate) by 74% and 82%, respectively [4].
    • Recommendation: Avoid co-administration with sensitive CYP3A4 substrates (e.g., certain hormonal contraceptives). If unavoidable, the substrate drug may require a dose adjustment based on its prescribing information [5] [6].
  • Other Key Mechanisms:
    • QTc Prolongation: this compound causes dose-dependent QTc interval prolongation. Avoid co-administration with other drugs that are known to prolong the QT interval [2] [6].
    • Transporter Inhibition: Dose reductions for drugs that are substrates of the transporters OATP1B1, OATP1B3, or BCRP may be required when co-administered with this compound [5] [6].

Experimental DDI Evaluation Protocols

For researchers designing studies to evaluate this compound DDIs, here are summaries of key clinical and model-based approaches.

Clinical DDI Study with Modafinil (CYP3A4 Inducer)

This study evaluated the effect of a moderate CYP3A4 inducer on steady-state this compound and binimetinib pharmacokinetics in patients with advanced solid tumors [7].

  • Study Design:
    • Type: Fixed-sequence, open-label DDI study in patients.
    • Treatments:
      • Days 1-21: this compound 450 mg QD + Binimetinib 45 mg BID.
      • Days 15-21: Modafinil 400 mg QD (the perpetrator).
    • PK Sampling: Intensive sampling (0-8 hours) on Day 14 (pre-inducer baseline) and Day 21 (with inducer).
  • Key Findings:
    • Modafinil caused a weak decrease in this compound exposure (C~max~ ↓20.2%, AUClast ↓23.8%).
    • No clinically significant effect on binimetinib or its metabolite.
    • Conclusion: this compound can be co-administered with moderate CYP3A4 inducers without dose adjustment [7].

This study design can be visualized as follows:

D1_14 Days 1-14: Baseline PK This compound 450mg QD + Binimetinib 45mg BID D15_21 Days 15-21: DDI Phase Add Modafinil 400mg QD D1_14->D15_21 PK1 PK Sampling: Day 14 D1_14->PK1 PK2 PK Sampling: Day 21 D15_21->PK2

PBPK Modeling for DDI Predictions

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool for predicting complex DDIs. The following workflow was used to build and apply an this compound PBPK model [8] [9].

Step1 1. Model Building (Incorporate in vitro & clinical PK data) Step2 2. Model Validation (Predict known clinical DDIs) (e.g., with posaconazole, diltiazem) Step1->Step2 Step3 3. Prospective DDI Simulation (Predict new scenarios) • Hepatic/Renal impairment • New perpetrators Step2->Step3

  • Application: This validated model was used to prospectively predict that hepatic impairment can alter the magnitude of DDIs with inhibitors and inducers, a finding that might be difficult to assess in clinical trials [8].

Key Takeaways for Troubleshooting

  • For Clinical Management: The primary rule is to avoid concurrent use of strong/moderate CYP3A4 inhibitors. If it's unavoidable, the provided dose modification tables are essential for mitigating toxicity risks.
  • For Research & Development: When clinical DDI studies with strong inducers are not feasible, a well-validated PBPK model can be a regulatory-accepted approach to evaluate complex DDI scenarios, including in special populations.

References

Technical Support Center: Overcoming BRAF Inhibitor Resistance in Melanoma

Author: Smolecule Technical Support Team. Date: February 2026

Overview of BRAF Inhibitor Resistance

BRAF inhibitors like encorafenib have revolutionized treatment for metastatic melanoma patients with BRAF V600E mutations, which occur in approximately 40-60% of melanoma cases. However, the therapeutic benefits are frequently limited by the development of acquired resistance, which emerges in most patients within 6-15 months of treatment initiation. This technical support resource provides comprehensive troubleshooting guides and experimental protocols to help researchers identify resistance mechanisms and develop effective strategies to overcome them.

The resistance mechanisms to BRAF inhibitors like this compound can be broadly categorized into several types. MAPK pathway reactivation remains the most common resistance mechanism, occurring in approximately 70% of resistant cases through various bypass signaling adaptations. Additionally, alternative pathway activation provides parallel survival signaling that reduces dependence on the BRAF-driven MAPK pathway. More recently, novel mechanisms involving iron metabolism and epigenetic modifications have been identified as contributors to therapeutic resistance [1] [2] [3].

Table: Major BRAF Inhibitor Resistance Mechanisms and Their Frequencies

Resistance Category Specific Mechanisms Approximate Frequency
MAPK Pathway Reactivation NRAS mutations 20-30%
BRAF amplifications 10-20%
BRAF splicing variants (p61BRAFV600E) 10-15%
MEK mutations (MEK1-C121S, E203K, Q56P) 5-10%
COT/MAP3K8 overexpression 5-10%
Alternative Pathway Activation PI3K-AKT-mTOR pathway activation 15-25%
RTK overexpression (PDGFRβ, IGF-1R, EGFR) 15-20%
YAP/TAZ pathway activation 10-15%
Other Mechanisms Ferritinophagy/iron metabolism dysregulation Recently identified
Epigenetic modifications 10-20%

MAPK Pathway Reactivation Strategies

Troubleshooting MAPK Pathway Bypass Mechanisms

The MAPK signaling pathway frequently finds alternative routes to reactivate itself despite BRAF inhibition. When troubleshooting experiments where this compound treatment fails to suppress ERK phosphorylation, researchers should investigate these specific bypass mechanisms:

  • NRAS mutations: Screen for acquired mutations at codons Q61, G12, or G13 in the NRAS gene, which occur in 20-30% of resistant cases. These mutations promote BRAF dimerization and subsequent MAPK reactivation. Recommended detection methods include deep sequencing and RAS activity assays to identify both mutations and functional activation [2] [3].

  • BRAF alterations: Investigate BRAF gene amplification through qPCR or FISH analysis, as this occurs in 10-20% of resistant cases. Additionally, examine alternative splicing events that produce truncated BRAF variants (e.g., p61BRAFV600E), which form dimers independently of RAS activation. These variants can be detected using RT-PCR with variant-specific primers and Western blotting with antibodies targeting different BRAF domains [2] [3].

  • RAF isoform switching: In resistant cells, examine elevated expression of CRAF and ARAF using Western blotting. These isoforms can dynamically sustain MAPK activity when BRAF is inhibited. Note that resistant cells maintaining BRAF addiction through alternative RAF isoforms often remain sensitive to MEK inhibitors, providing a potential combination approach [4].

  • MEK mutations: Sequence MEK1/2 for acquired mutations (C121S, E203K, Q56P, K57E in MEK1; E207K, Q60P in MEK2) that maintain ERK activation despite upstream inhibition. These mutations can be identified through targeted NGS panels covering the MAPK pathway [2].

The following pathway visualization illustrates key resistance mechanisms within the MAPK signaling cascade:

MAPK_Resistance MAPK Pathway Reactivation in BRAFi Resistance RTKs RTKs (PDGFRβ, IGF-1R, EGFR) RAS RAS (NRAS mutations) RTKs->RAS activates RAF RAF Isoforms (BRAF amplifications/splicing CRAF/ARAF overexpression) RAS->RAF activates MEK MEK (MEK1/2 mutations) RAF->MEK activates ERK ERK (Reactivation) MEK->ERK activates COT COT/MAP3K8 COT->MEK direct activation NF1 NF1 loss NF1->RAS deregulates BRAFi BRAF Inhibitor (this compound) BRAFi->RAF inhibits

Table: Detection Methods for MAPK Reactivation Mechanisms

Resistance Mechanism Detection Method Key Reagents/Assays Expected Outcome in Resistance
NRAS mutations Next-generation sequencing NGS panels covering NRAS hotspots Q61K/R, G12D, G13D mutations
BRAF amplification qPCR or FISH BRAF-specific probes, reference genes >2-fold BRAF copy number increase
BRAF splicing variants RT-PCR and Western blot Variant-specific primers, BRAF antibodies Detection of p61BRAFV600E variant
MEK mutations Sanger sequencing MEK1/2 sequencing primers C121S, E203K mutations in MEK1
CRAF overexpression Western blot CRAF antibodies, loading controls ≥2-fold CRAF protein increase
COT overexpression qPCR MAP3K8 primers, housekeeping genes ≥3-fold MAP3K8 mRNA increase

Alternative Pathway Activation

Addressing Bypass Pathway Activation

When MAPK inhibition is successful but cells continue to proliferate, investigate bypass pathway activation that provides alternative survival signals. The most common bypass mechanism involves the PI3K-AKT-mTOR pathway, which can be hyperactivated through several mechanisms:

  • Receptor Tyrosine Kinase (RTK) overexpression: Screen for elevated expression of PDGFRβ, IGF-1R, EGFR, and MET using Western blotting and flow cytometry. In resistant cells, RTK overexpression promotes PI3K/AKT signaling independently of BRAF status. This mechanism is observed in approximately 15-20% of resistant cases and can be targeted with RTK inhibitors in combination with this compound [4] [2].

  • PI3K-AKT pathway mutations: Sequence for activating mutations in AKT and assess PTEN status, as PTEN loss occurs in 6-7% of resistant melanomas. PTEN deficiency leads to constitutive PI3K signaling through impaired PIP3 degradation. Use PTEN immunohistochemistry and AKT phosphorylation assays to monitor pathway activity [2] [3].

  • YAP/TAZ pathway activation: Examine nuclear localization of YAP/TAZ using immunofluorescence, as this pathway promotes resistance by enhancing expression of cell cycle regulators. In resistant cells, YAP/TAZ knockdown has been shown to suppress viability, indicating their functional importance in maintaining the resistant phenotype [2].

  • AXL receptor overexpression: Evaluate AXL expression levels, as this RTK is upregulated in approximately 50% of relapsed melanomas. High AXL expression correlates with a mesenchymal phenotype and enhanced survival signaling through multiple pathways [3].

The following experimental workflow provides a systematic approach to identify and confirm alternative pathway activation:

AlternativePathways Experimental Workflow for Alternative Pathway Analysis Start This compound-Resistant Cells Established Screen1 Phospho-RTK Array Start->Screen1 Screen2 Phospho-AKT/AKT Ratio (Western Blot) Start->Screen2 Screen3 YAP/TAZ Localization (Immunofluorescence) Start->Screen3 Validation Functional Validation (Gene Knockdown) Screen1->Validation if RTK elevated Screen2->Validation if p-AKT elevated Screen3->Validation if nuclear YAP/TAZ Combination Combination Therapy Test Validation->Combination confirm target

Novel Resistance Mechanisms

Emerging Resistance Pathways

Recent research has uncovered previously unrecognized resistance mechanisms that offer new therapeutic targets. When traditional MAPK and alternative pathways show no significant activation, investigate these emerging mechanisms:

  • Ferritinophagy and iron metabolism: A 2025 study established the first in vitro this compound resistance protocol in BRAF-mutated malignant melanoma cells and identified iron metabolism dysregulation as a novel resistance mechanism. Resistant cells showed increased levels of NCOA4, FTH1, and intracellular iron, suggesting that the iron metabolism-related mechanism ferritinophagy might be activated. This process can be detected using transmission electron microscopy and oxidative stress assays [1].

  • Epigenetic modifications: Examine changes in DNA methylation patterns and histone modifications in resistant cells. Specific alterations include differential expression of histone demethylases (KDM6A, KDM6B, KDM1B) and changes in DNA methyltransferases (DNMT3A, DNMT3B, DNMT1). These epigenetic changes can create a drug-tolerant persistent state that facilitates long-term resistance development [2].

Combination Therapy Strategies

Rational Drug Combinations

Based on the identified resistance mechanisms, implement rational combination therapies to overcome this compound resistance:

  • BRAF/MEK combination: The current standard of care combines this compound with the MEK inhibitor binimetinib. This combination extends progression-free survival to approximately 14.9 months compared to 5.6 months with BRAF inhibitor monotherapy by preventing MEK-dependent MAPK reactivation [5].

  • BRAF/PI3K pathway combinations: When PI3K-AKT pathway activation is detected, combine this compound with PI3K or AKT inhibitors. Preclinical studies show that co-inhibition of MAPK and PI3K pathways induces striking cytotoxic effects in 3D BRAF-inhibitor resistant melanoma spheroids [4] [3].

  • Intermittent dosing strategies: Consider pulsatile dosing regimens to delay resistance emergence by preventing the selection of resistant clones. This approach leverages the fitness cost of resistance mechanisms in the absence of drug pressure [3].

  • Novel combination approaches: Target emerging resistance mechanisms like ferritinophagy by combining this compound with iron chelators or ferritinophagy inhibitors. Early research suggests iron storage, transport, and ferritinophagy have promising potential as targets for combination therapy [1].

Table: Combination Therapy Approaches Based on Resistance Mechanisms

Resistance Mechanism Rational Combination Potential Agents Expected Outcome
MEK mutations BRAFi + ERK inhibitors This compound + Ulixertinib Bypass MEK entirely
RTK overexpression BRAFi + RTK inhibitors This compound + IGF-1R/AXL inhibitors Block alternative survival signaling
PI3K-AKT activation BRAFi + PI3K/AKT inhibitors This compound + Ipatasertib Dual pathway blockade
YAP/TAZ activation BRAFi + YAP/TAZ inhibitors This compound + Verteporfin Suppress alternative proliferation
Ferritinophagy BRAFi + Iron modulators This compound + Iron chelators Disrupt iron metabolism

Frequently Asked Questions (FAQ)

Experimental Troubleshooting

Q: How do I establish this compound-resistant melanoma cells in vitro?

A: Use a stepwise dose escalation protocol over 3-6 months. Begin with BRAF-mutated A375 cells at densities ranging from 7×10⁴ to 3×10⁵ cells/ml in 6-well plates. Treat cells with constant (10 nM) or increasing doses (starting at IC50/4 = 8.5 nM) of this compound for 48-hour intervals, refreshing drug-containing media each time. Monitor resistance monthly via WST-1 viability assays. The most resistant groups typically emerge after 3 months of continuous exposure [1].

Q: What are the key validation experiments for confirmed resistance?

A: Perform these essential assays: (1) Cell viability assays across this compound concentrations (0-100 nM) to calculate new IC50 values; (2) Annexin V apoptosis assays to confirm reduced drug-induced cell death; (3) Cell cycle analysis to document altered G0/G1 arrest; (4) Western blotting for p-ERK/ERK ratios to assess MAPK reactivation; and (5) RNA-Seq analysis to identify transcriptomic changes associated with resistance [1].

Q: Which controls are essential for resistance mechanism studies?

A: Always include these controls: (1) Parental sensitive cells without drug exposure; (2) Early-passage resistant cells to identify primary resistance mechanisms; (3) Late-passage resistant cells to study evolved adaptations; (4) Vehicle-treated controls (0.01% DMSO) for all experiments; and (5) Positive controls for pathway activation assays [1] [3].

Q: How can I determine if MAPK reactivation is occurring?

A: Use these sequential approaches: (1) Phospho-ERK/ERK Western blotting in resistant vs. parental cells with and without this compound treatment; (2) RAF isoform expression profiling for BRAF, CRAF, and ARAF; (3) RAS activity assays to detect hyperactive RAS signaling; (4) NRAS mutation screening at known hotspots; and (5) MEK sequencing to identify acquired mutations [4] [2] [3].

Q: What techniques can identify novel resistance mechanisms?

A: Implement these discovery approaches: (1) RNA-Seq transcriptomics to identify differentially expressed pathways; (2) Transmission electron microscopy for ultrastructural changes; (3) Oxidative stress and iron colorimetric assays for metabolic alterations; (4) Epigenetic profiling for DNA methylation and histone modifications; and (5) CRISPR-based screens to identify genes essential for resistance [1] [2].

Conclusion

References

encorafenib combination therapy toxicity mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profiles by Indication and Combination

The toxicity profile of encorafenib and its mitigation strategies differ significantly based on the specific combination therapy and cancer type. The table below summarizes the most common and clinically relevant adverse events (AEs) for the two main regimens.

Combination & Indication Most Common AEs (Any Grade) Key AEs Requiring Proactive Management Incidence of Key AEs (Grade ≥3)

| This compound + Binimetinib (Unresectable/Metastatic Melanoma) [1] [2] [3] | Fatigue (43%), Nausea (41%), Diarrhea (36%), Vomiting (30%), Abdominal pain (28%), Arthralgia (26%) [3] | Cardiotoxicity: Asymptomatic LVEF decrease [2] [3] Hemorrhage: GI bleeding [3] Serous Retinopathy [3] Skin Toxicity: Hyperkeratosis, PPE [1] | Cardiotoxicity: 1.6% (Grade 3 LVEF decrease); 18% minor, 6% major in real-world study [2] [3] Hemorrhage: 3.2% (Grade ≥3) [3] | | This compound + Cetuximab (Metastatic Colorectal Cancer) [4] [5] | Diarrhea (38%), Nausea (38%), Fatigue (33%), Decreased appetite (31%), Abdominal pain (28%), Vomiting (27%), Dermatitis acneiform [5] | Dermatologic Toxicity: Acneiform rash, dry/itchy skin [4] [5] Gastrointestinal Toxicity [4] [5] Infusion Reactions (Cetuximab) [4] | Dermatologic: 9.7% severe events with cetuximab [5] Infusion Reaction: 2.2% (Grade 3/4) [5] |

Toxicity Mitigation and Monitoring Protocols

For the AEs listed above, specific monitoring and management protocols are recommended.

Cardiac Monitoring (this compound + Binimetinib)

Cardiac dysfunction is a known risk, but is often asymptomatic and reversible. The following monitoring protocol is standard [2] [3]:

  • Baseline: Assess Left Ventricular Ejection Fraction (LVEF) by echocardiogram or MUGA scan.
  • During Treatment: Repeat LVEF assessment 1 month after initiating treatment, then every 2 to 3 months thereafter.
  • Management: The majority of cardiomyopathy cases resolve. Depending on severity, protocols involve withholding dose, dose reduction, or permanent discontinuation [3]. A real-world study suggests that after 6-9 months with no signs of cardiotoxicity, the intensity of monitoring may be reduced [2].
Dermatologic Toxicity Management (this compound + Cetuximab)

Skin reactions are very common with EGFR inhibitor therapy. Proactive management is crucial [4] [5].

  • Preventive Care: Educate patients on skin moisturizing and sunscreen use at treatment initiation.
  • Active Management:
    • For acneiform rash, use topical corticosteroids and oral antibiotics (e.g., doxycycline, minocycline).
    • For dry and itchy skin, use emollients and antipruritic agents.
    • For severe or persistent skin toxicity, consider treatment delay or dose modification. Very rarely, cetuximab can cause severe blistering or peeling; patients should contact the hospital immediately if this occurs [4].
Gastrointestinal Toxicity Management

Diarrhea and nausea are common across combinations and require active intervention to maintain patients' quality of life and treatment dose intensity [4] [5].

  • Prophylaxis: Prescribe anti-emetic and anti-diarrheal medications at treatment initiation for use as needed.
  • Management of Symptoms:
    • Nausea/Vomiting: Provide anti-sickness drugs to take home. Patients should be instructed to take them as prescribed to prevent symptoms before they start. If vomiting occurs within 1-2 hours of taking this compound capsules, advise patients not to take another dose and to contact the hospital [4].
    • Diarrhea: Instruct patients to contact the hospital if they have 3 or more loose stools per day. Management includes anti-diarrheal drugs (e.g., loperamide), ensuring adequate hydration, and in some cases, providing a stool specimen to rule out infection [4].

The following workflow provides a visual summary of the key monitoring and management strategies:

toxicity_workflow cluster_monitoring Routine Monitoring cluster_management Adverse Event Management start Patient on this compound Combo monitor_cardio LVEF by Echo/MUGA: Baseline, Month 1, Q2-3M start->monitor_cardio monitor_skin Dermatologic Exams: Baseline, then Q2M start->monitor_skin monitor_gi Monitor for GI Symptoms: Nausea, Diarrhea start->monitor_gi manage_cardio Cardiotoxicity Detected monitor_cardio->manage_cardio manage_skin Skin Rash (Acneiform) monitor_skin->manage_skin manage_gi Grade 3-4 Diarrhea monitor_gi->manage_gi cardio_action Withhold/Reduce Dose Most cases are reversible manage_cardio->cardio_action skin_action Topical Steroids Oral Antibiotics Dose Delay/Reduction if severe manage_skin->skin_action gi_action Anti-diarrheal Drugs Hydration Support Rule Out Infection manage_gi->gi_action

Other Notable Toxicities & Drug-Specific Warnings

  • Hemorrhage: The combination of this compound and binimetinib can cause hemorrhage, which may be serious. Fatal intracranial hemorrhage has been reported. The most frequent events are gastrointestinal (e.g., rectal hemorrhage, hematochezia). Management involves withholding, reducing the dose, or permanently discontinuing the drugs based on severity [3].
  • Ocular Toxicity: Serous retinopathy and retinal pigment epithelial detachments (RPED) have been observed. Patients should be advised to report any visual disturbances promptly [3].
  • Infusion Reactions: Cetuximab carries a risk of infusion reactions, which can range from mild and transient to severe and life-threatening. Patients are typically pre-medicated with antihistamines and/or corticosteroids. The first infusion is given over 2 hours, and if tolerated, subsequent infusions can be given over 1 hour. Patients must be monitored during and after the infusion [4].
  • Peripheral Neuropathy: While not among the most common AEs, treatment with BRAF/MEK inhibitors can induce peripheral neuropathies. Two main clinical phenotypes have been identified: a symmetric, axonal, length-dependent polyneuropathy and a demyelinating polyradiculoneuropathy. Be aware of neurological symptoms in patients [6].

Experimental Considerations for Preclinical Research

The provided clinical data offers a direct link to human toxicity, which is invaluable for designing relevant preclinical models. Furthermore, recent research into underlying mechanisms can inform your experimental investigations.

  • Linking Preclinical and Clinical Findings: When building experimental models for cardiotoxicity, note that the median time to first occurrence of left ventricular dysfunction in clinical trials was 3.6 months [3]. This suggests that long-duration animal models may be necessary to fully recapitulate this specific adverse effect.
  • Exploring Mechanistic Pathways (Autophagy): Preclinical studies suggest that Beclin-1-dependent autophagy plays a protective role in cardiac function during stress. Research shows that a cell-permeable Beclin-1 activating peptide (TB-peptide) improved cardiac outcomes in mouse models of endotoxemia by reprogramming myocardial energy metabolism [7]. This pathway could represent a potential target for mitigating therapy-related cardiomyopathies and may be a relevant axis to investigate in your own models of this compound-induced toxicity.

References

encorafenib cutaneous squamous cell carcinoma management

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Management of cuSCC with Encorafenib

The table below summarizes the key quantitative data on cuSCC incidence from clinical trials.

Trial / Indication Treatment Regimen Incidence of cuSCC (any grade) Notes
BEACON CRC [1] [2] This compound + Cetuximab 1.4% Included keratoacanthoma (KA)
COLUMBUS [3] [4] This compound + Binimetinib 2.6% Included keratoacanthoma (KA); compared to a higher incidence (21% of dermatologic reactions) with this compound single agent

Clinical Monitoring and Management Protocol

Based on the prescribing information and clinical trial guidelines, the following monitoring protocol is recommended for managing the risk of cuSCC in patients receiving this compound [2].

  • Confirm BRAF Mutation Status: Before initiating therapy, confirm the presence of a BRAF V600E or V600K mutation using an FDA-approved test. This compound is not indicated for wild-type BRAF tumors, as it may promote tumor growth [2].
  • Pre-Treatment Dermatologic Evaluation: Conduct a thorough dermatologic evaluation prior to starting treatment to identify any pre-existing skin lesions [2].
  • Ongoing Skin Surveillance: Perform dermatologic evaluations every 2 months throughout the treatment period. In the BEACON CRC trial, these exams were also conducted every 8 weeks from cycle 1, day 1 [1] [2].
  • Post-Treatment Follow-up: Continue dermatologic monitoring for up to 6 months after discontinuation of this compound [2].
  • Management of Suspicious Lesions: Any suspicious skin lesions should be managed with excision and dermatopathologic evaluation. Dose modification of this compound is not typically recommended for new primary cutaneous malignancies [2].

Mechanism of cuSCC and Experimental Considerations

cuSCC and keratoacanthoma are known class effects of BRAF inhibitors. The proposed mechanism is paradoxical activation of the MAPK signaling pathway in pre-existing BRAF wild-type cells, particularly those with RAS mutations, leading to accelerated proliferation and the development of new skin malignancies [2].

For preclinical research, this highlights the importance of using models with the correct genetic context (BRAF mutant) to avoid misleading results. The combination of this compound with a MEK inhibitor (like binimetinib) has been shown in clinical studies to reduce the incidence and severity of dermatologic reactions, including cuSCC, compared to BRAF inhibitor monotherapy [3] [4]. The following diagram illustrates the paradoxical MAPK pathway activation mechanism.

G A This compound (BRAFi) B Inhibition of mutant BRAF V600E/K A->B D Paradoxical MAPK Activation in BRAF wild-type cells A->D C Tumor Suppression in BRAF-mutant cancer cells B->C E Enhanced Cell Proliferation D->E F Oncogenesis (e.g., cuSCC, KA) E->F G MEK Inhibitor (e.g., Binimetinib) G->D Blocks

Key Takeaways for Researchers

  • Proactive Monitoring is Essential: The management of this compound-associated cuSCC is primarily based on vigilant and regular dermatologic surveillance, not dose reduction.
  • Combination Therapy Mitigates Risk: Preclinical and clinical data support that combining a BRAF inhibitor with a MEK inhibitor can reduce the incidence and severity of dermatologic adverse events, including cuSCC, providing a strategic consideration for drug development [3] [4].
  • Mechanism-Driven Safety Profiling: Understanding the paradoxical MAPK activation is crucial for predicting off-target effects and designing safer combination therapies.

References

encorafenib QTc interval prolongation monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Risk Summary and Clinical Evidence

The QT prolongation effect of encorafenib is dose-dependent [1]. While specific incidence rates from clinical trials are not fully detailed in the available information, the risk is significant enough to warrant a black box warning in its official prescribing information [2].

The proposed mechanism involves the inhibition of the hERG potassium channel, which is critical for cardiac repolarization. The table below summarizes the key characteristics of this risk.

Feature Description
Nature of Risk Dose-dependent QTc interval prolongation [1].
Potential Consequence Increased risk of cardiac arrhythmias [3].
Proposed Mechanism Inhibition of the hERG potassium channel (rapid delayed rectifier K+ current), leading to delayed ventricular repolarization.
Regulatory Highlight Included in a boxed warning in the full prescribing information [2].

Monitoring Protocol and Best Practices

Robust monitoring is essential for patient safety. The following protocol synthesizes recommendations from drug labels and clinical guidelines.

Monitoring Activity Recommended Schedule / Action
Baseline ECG Obtain a 12-lead ECG to measure QTc interval before starting treatment [3] [2].
Electrolyte Management Assess and correct hypokalemia and hypomagnesemia before and during treatment [4] [2].
Ongoing ECG Monitoring Monitor ECG during therapy, especially in patients with cardiac comorbidities or other risk factors [3]. The frequency should be determined by patient risk.
Concomitant Medications Avoid concomitant use of other drugs known to prolong the QT interval [1].

Emerging research is improving monitoring capabilities. A study published in Circulation demonstrated that a deep learning model (3DRECON-QT) can accurately predict QTc intervals from single-lead signals, showing high accuracy (AUC 0.942-0.943) in internal and external tests [5]. This technology could enable more continuous QTc monitoring in the future.

Management and Dose Modification Guidelines

If QTc prolongation occurs during treatment, the following dose modifications are recommended [4]:

  • QTc > 500 msec and increase ≤ 60 msec from baseline: Interrupt this compound therapy. Once QTc improves to ≤ 500 msec, resume at a reduced dose.
  • QTc > 500 msec and increase > 60 msec from baseline: Permanently discontinue this compound.
  • Recurrent QTc prolongation after one dose reduction: Consider permanent discontinuation.

The standard dose reduction steps from a starting dose of 450 mg once daily (for melanoma and NSCLC) are to 300 mg once daily, and then to 225 mg once daily if necessary [4].

The workflow below summarizes the key decision points for managing QTc prolongation in patients receiving this compound.

Start Patient on this compound ECG Monitor ECG & Electrolytes Start->ECG Decision1 Is QTc > 500 ms AND increase > 60 ms? ECG->Decision1 Action1 Permanently Discontinue Decision1->Action1 Yes Decision2 Is QTc > 500 ms? Decision1->Decision2 No Decision2->ECG No Action2 Interrupt Therapy Resume at Reduced Dose when QTc ≤ 500 ms Decision2->Action2 Yes Action2->ECG

Key Considerations for Clinical Development

  • Confirm BRAF Mutation Status: this compound is not indicated for wild-type BRAF tumors, as paradoxical activation of MAP-kinase signaling can occur [1] [2].
  • Drug Interaction Risks: this compound is a CYP3A4 substrate. Concomitant use with strong or moderate CYP3A4 inhibitors should be avoided, as they can increase this compound plasma concentrations and the risk of toxicity, including QTc prolongation [4] [1].

References

encorafenib hepatotoxicity elevated liver enzymes management

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Presentation of Hepatotoxicity

Clinical trial and real-world data show that liver enzyme elevations are a known effect of the encorafenib and binimetinib combination. The table below summarizes the key hepatotoxicity findings:

Aspect of Hepatotoxicity Findings and Incidence
Overall Incidence (Any Grade) ALT elevations occurred in 26% of patients in clinical trials [1].
Clinically Significant Elevations (Grade 3-4) AST increased in 10% and ALT increased in 9% of patients (Grade 3 or 4) [2]. ALT/AST >5x ULN occurred in 6% of patients, leading to dose modification or discontinuation in 3.6% [1].
Severe DILI (Grade 4) Rare; the first case of Grade 4 hepatotoxicity (ALT/AST >20x ULN) was published in 2019 [3].
Typical Pattern Often transient and asymptomatic; most cases are self-limiting or resolve with dose modification [1]. Can present with a hepatocellular pattern of injury (predominant ALT/AST elevation) [3] [4].

Monitoring and Management Guidelines

Proactive monitoring and prompt intervention are critical for managing hepatotoxicity risk in both clinical trials and practice.

  • Baseline and Routine Monitoring: Obtain Liver Function Tests (LFTs)—including ALT, AST, ALP, and bilirubin—before treatment initiation, monthly during treatment, and as clinically indicated [1] [2] [5].
  • Dose Modification Protocol: Adhere to a standardized protocol for managing elevated LFTs. The following workflow outlines the management strategy based on toxicity grade:

Start Routine LFT Monitoring Grade1 Grade 1: ≤3 × ULN Start->Grade1 Grade2 Grade 2: >3 - 5 × ULN Start->Grade2 Grade3 Grade 3: >5 - 20 × ULN Start->Grade3 Grade4 Grade 4: >20 × ULN or elevated LFTs with signs of liver failure Start->Grade4 ContinueDose Continue therapy Monitor as scheduled Grade1->ContinueDose InterruptDose Withhold binimetinib and/or this compound Grade2->InterruptDose Grade3->InterruptDose PermanentDC Permanently discontinue This compound and binimetinib Grade4->PermanentDC ResumeReduced Resume at reduced dose upon recovery to ≤ Grade 1 InterruptDose->ResumeReduced InterruptDose->ResumeReduced

  • Permanent Discontinuation: Permanently discontinue both this compound and binimetinib for Grade 4 hepatotoxicity or if AST/ALT elevations are accompanied by significant bilirubin elevation, jaundice, or other signs of liver dysfunction [1] [3].
  • Investigating Other Causes: In cases of significant hepatotoxicity, rule out other causes such as liver metastases, viral hepatitis (A, B, C), autoimmune disease, or other hepatotoxic medications [3] [6]. Resolution of LFTs after drug withdrawal supports a diagnosis of DILI [3].

Key Considerations for Clinical Development

  • Mechanism and Metabolism: The mechanism of hepatotoxicity is not fully understood. This compound is primarily metabolized by CYP3A4, and binimetinib by UGT1A1; be vigilant for potential drug-drug interactions that may alter exposure [1].
  • Real-World Evidence: A 2025 real-world study confirmed the established safety profile, with transaminitis (9.4%) being the most frequent treatment-related adverse event of grade ≥3 [7]. This supports that hepatotoxicity remains a manageable concern in broader patient populations.

References

encorafenib gastrointestinal toxicity diarrhea nausea control

Author: Smolecule Technical Support Team. Date: February 2026

Encorafenib GI Toxicity Profile at a Glance

The table below summarizes the incidence of key GI adverse events from major clinical trials [1] [2] [3].

Adverse Event Incidence in BEACON CRC (this compound + Cetuximab) Incidence in BREAKWATER (this compound + Cetuximab + mFOLFOX6) Common Grade
Diarrhea 38% (any grade) [1] Very Common (reported as a most common AE) [3] Mostly Grade 1-2 [2]
Nausea 38% (any grade) [1] Very Common (reported as a most common AE) [3] Mostly Grade 1-2 [2]
Vomiting 27% (any grade) [1] Very Common (≥25%) [3] -
Abdominal Pain 28% (any grade) [1] Very Common (≥25%) [3] -

Clinical Management Protocols

For researchers and clinicians, understanding the timing and management of these events is critical for patient care and trial design.

  • Onset and Resolution: Data from the BEACON CRC trial indicates that most GI adverse events, including diarrhea, nausea, and vomiting, develop early in the course of treatment, typically within the first 1 to 2 months. Most of these events are mild to moderate (Grade 1-2) in severity and resolve within 1 to 2 weeks with appropriate management [2].
  • Proactive Management Strategies:
    • Antidiarrheals: Medications like loperamide should be used as directed by a healthcare provider. Patients should be advised to drink plenty of fluids to prevent dehydration unless medically restricted [4].
    • Anti-nausea (Antiemetics): Prophylactic use of antiemetics can help manage nausea and vomiting. Patients should be encouraged to take these medications as prescribed, even if they do not feel nauseated at the moment [4].
    • Dietary Adjustments: Recommendations include eating small, frequent meals and avoiding spicy foods, high-fiber foods, and dairy products, which can exacerbate symptoms [4].

Experimental Design & Monitoring Considerations

For professionals involved in drug development, the following points are crucial for structuring trials and monitoring safety.

  • Demographic Variations: Analysis of AEIs (Adverse Events of Interest) shows that nausea, vomiting, diarrhea, and abdominal pain are more frequently reported in female patients. These events, along with fatigue/asthenia, are also more common in older patients (aged ≥70 years) [2].
  • Dosing and Treatment Modification: Clinical protocols should include clear guidelines for dose interruptions, reductions, or discontinuations based on the severity (grade) of the adverse reaction [4]. The recommended dose for the mCRC combination is This compound 300 mg (orally once daily) with cetuximab (IV infusion) [3].
  • Essential Monitoring Parameters:
    • Regular Blood Tests: Monitor for anemia, lymphopenia, and other hematological changes [5] [4].
    • Liver Function Tests (LFTs): Monitor for increases in ALT, AST, and other enzymes [5].
    • Renal Function: While less common, severe nephrotoxicity can occur and should be screened for [2].
    • Dermatological Exams: Required to monitor for secondary skin malignancies (e.g., cutaneous squamous cell carcinoma) and other skin toxicities before, during, and for up to 6 months after treatment [5] [4].

Troubleshooting FAQ for Clinical Scenarios

Q: What is the recommended action if a patient experiences severe diarrhea during this compound treatment? A: For severe or persistent diarrhea (e.g., 4 or more loose bowel motions per day), patients should contact their doctor immediately or go to the emergency department. Treatment with antidiarrheal medication should be initiated, and patients must be assessed for dehydration. A temporary treatment break may be necessary [4].

Q: How should a missed dose or vomiting after dosing be handled? A:

  • Missed Dose: If it is more than 12 hours until the next dose, the missed dose should be taken as soon as it is remembered. If it is less than 12 hours away, the missed dose should be skipped, and the next dose taken at the normal time. Do not take an extra dose [6] [4].
  • Vomiting After Dosing: If a patient vomits after taking a dose, they should not take the same dose again. The next dose should be taken at the usual scheduled time [6] [4].

Q: Are there any critical drug-drug interactions to be aware of? A: Yes. Strong or moderate CYP3A4 inhibitors and inducers should be avoided, as they can affect this compound levels. Patients should also avoid grapefruit and grapefruit juice. Concurrent use of drugs known to prolong the QT interval should also be avoided [6] [7].

Adverse Event Management Workflow

The diagram below outlines the clinical decision-making pathway for managing GI adverse events.

Start Patient Reports GI Event (e.g., Diarrhea, Nausea) Assess Assess Severity Start->Assess MildMod Grade 1-2 Event Assess->MildMod Mild/Moderate Severe Grade 3-4 Event Assess->Severe Severe ManageMild Initiate Supportive Care: - Antidiarrheals/Antiemetics - Dietary Advice - Hydration MildMod->ManageMild ManageSevere Immediate Action: - Contact Doctor/ER - Assess for Dehydration/Electrolytes Severe->ManageSevere Monitor Continue Treatment with Close Monitoring ManageMild->Monitor DoseMod Consider Treatment Interruption and/or Dose Reduction Per Protocol ManageSevere->DoseMod

References

encorafenib ocular toxicity retinal detachment monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Technical Summary of Ocular Toxicity

The table below summarizes the key characteristics of the ocular adverse events associated with encorafenib, particularly when used in combination with the MEK inhibitor binimetinib.

Toxicity Feature Clinical Description & Key Characteristics
Primary Ocular AE Serous Retinal Detachment (SRD) / MEK inhibitor-associated retinopathy (MEKAR) [1] [2] [3].
Underlying Mechanism Inhibition of the MAPK pathway, leading to increased permeability of the Retinal Pigment Epithelium (RPE) via aquaporin 1 dysregulation, causing subretinal fluid accumulation [1] [4].
Typical Onset Early in treatment; often within days to weeks. However, cases with onset after several months have been reported [1] [2].
Clinical Symptoms Blurred vision, metamorphopsia, photopsia, visual disturbances. A significant proportion of patients can be asymptomatic [1].
OCT Findings Multifocal, serous neurosensory retinal detachments. Configurations can be "dome," "caterpillar," "wavy," or "splitting" [1]. It is often bilateral [1] [2].
Fluid Dynamics A key characteristic is rapid fluctuation; SRD can appear and resolve within hours, even on continued therapy [2].
Other Ocular AEs Uveitis, dry eye, conjunctivitis, and retinal vein occlusion (RVO) have been reported with BRAF/MEK inhibitor therapies [1] [3].

Recommended Monitoring & Management Protocol

The following workflow and table outline a standardized approach for monitoring and managing patients on this compound, synthesizing recommendations from the literature.

Start Patient Initiates This compound +/- Binimetinib Baseline Baseline Comprehensive Ophthalmic Exam Start->Baseline Ongoing Routine Monitoring Baseline->Ongoing Ongoing->Ongoing Every 2-3 Months Symptomatic Patient Reports Visual Symptoms Ongoing->Symptomatic At Any Time Manage Manage Based on Severity Symptomatic->Manage

| Monitoring & Management Action | Protocol Details | | :--- | :--- | | Baseline Examination | A comprehensive ophthalmic exam prior to treatment initiation is recommended. This should include visual acuity, slit-lamp examination, dilated funduscopic examination, and Optical Coherence Tomography (OCT) imaging [4]. | | Routine Monitoring | For patients on combination therapy, one source recommends baseline evaluation and 3 monthly visits after initiation [1]. In clinical practice, regular monitoring (e.g., every 2-3 months) with OCT is common during active treatment. | | Symptomatic Triage | Any patient reporting new visual symptoms requires urgent ophthalmologic evaluation. Patients should be advised to monitor vision at home (e.g., with an Amsler grid) and report changes immediately [1] [4]. | | Management by Severity |

  • Mild/Asymptomatic (Grade 1-2): Continue this compound and observe closely. Toxicities often resolve spontaneously without intervention [1] [4].
  • Symptomatic & Vision-Affecting (Grade 3): Temporarily withhold this compound/binimetinib. Consider dose reduction upon rechallenge after symptoms and fluid resolve [1] [5].
  • Severe Vision Loss (Grade 4): Permanently discontinue the drug[s citation:1].
| | Patient Communication | Proactively inform patients about potential ocular side-effects. Discussing the often transitory and manageable nature of MEKAR can help decrease anxiety and improve adherence to monitoring [1]. |

Experimental & Clinical Considerations

For researchers and clinicians, understanding these additional facets is crucial for trial design and patient management:

  • Differentiating MEKAR from Other Conditions: It is important to distinguish MEKAR from Central Serous Chorioretinopathy (CSCR). MEKAR is typically bilateral with multifocal serous detachments and normal choroidal thickness, whereas CSCR is usually unilateral and associated with choroidal thickening [1] [2]. Furthermore, no leakage point is observed on fluorescein angiography in MEKAR [2].
  • Combination Therapy Risk: The combination of BRAF and MEK inhibitors (like this compound + binimetinib) has a synergistic effect on ocular toxicity, leading to earlier manifestation and higher rates of abnormalities compared to monotherapies [1].
  • Rapidly Fluctuating Fluid: The subretinal fluid in MEKAR can change remarkably quickly, resolving within hours. This should be considered when scheduling and interpreting OCT scans for patients on therapy [2].

References

encorafenib binimetinib vs dabrafenib trametinib efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

Metric Encorafenib + Binimetinib (E+B) Dabrafenib + Trametinib (D+T) Notes & Sources

| Overall Response Rate (ORR) | Superior to D+T (OR=1.86; 95% CrI 1.10, 3.17) [1] | -- | Network Meta-Analysis (NMA) of clinical trials [1]. | | Median Overall Survival (OS) | 33.6 months [2] | 25.3 months [3] | Indirect comparison from separate clinical trials. | | 5-Year OS Rate | 35% [2] | 34% [2] | Long-term survival rates are comparable. | | Safety (Serious Adverse Events) | Favorable profile vs. other combinations [1] | -- | E+B had fewer SAEs than vemurafenib+cobimetinib in NMA [1]. | | Real-World 1st Line mPFS | 10.3 - 12.0 months [4] [2] | -- | Real-world evidence for E+B. | | Real-World 1st Line ORR | 58.5% - 75% [4] [2] | -- | Real-world evidence for E+B. | | MBM 1-Year OS | -- | 45% (95% CI 38–51%) [5] | Meta-analysis for D+T in Melanoma Brain Metastases (MBM). | | MBM 6-month PFS | -- | 46% (95% CI 40–52%) [5] | Meta-analysis for D+T in MBM. |

Supporting Experimental Data and Context

The comparative advantages are supported by specific experimental and real-world data.

  • Source of Comparative Efficacy Data: The conclusion that E+B has favorable efficacy and safety primarily comes from a Bayesian Network Meta-Analysis (NMA) [1]. This type of study is used to compare multiple treatments when head-to-head clinical trials are not available.
  • In Vitro (Lab Study) Insights: One pre-clinical study directly compared all approved and non-approved BRAF/MEK inhibitor combinations. It found that the unconventional combination of This compound + trametinib showed the highest activity in suppressing cell proliferation and inducing apoptosis [3]. This suggests that this compound is a highly potent BRAF inhibitor, and its pairing with different MEK inhibitors warrants further clinical investigation.
  • Real-World Performance of E+B: Several retrospective studies confirm the effectiveness of E+B in routine clinical practice:
    • A Spanish study showed a 1st-line median PFS of 12 months and an ORR of 75% [2].
    • A larger real-world study reported a 1st-line median PFS of 10.3 months and an ORR of 58.5%, with meaningful efficacy also observed in second and third-line settings [4].
  • Activity of D+T in Brain Metastases and Rare Cancers: While the NMA suggests E+B may have advantages in broad trial populations, D+T has demonstrated strong, specific effectiveness:
    • A meta-analysis confirmed its activity in Melanoma Brain Metastases (MBM), with a 6-month intracranial disease control rate of 71% [5].
    • The phase 2 ROAR basket trial showed remarkable efficacy across various BRAFV600E-mutated rare cancers (e.g., anaplastic thyroid cancer, biliary tract cancer, hairy cell leukemia), leading to a tumor-agnostic approval for this combination [6].

Key Experimental Protocols from the Literature

The findings in the table are derived from rigorous methodologies. Here are the details of the key experiments cited:

  • Network Meta-Analysis Protocol [1]:

    • Objective: To estimate the relative efficacy and safety of targeted therapies for metastatic melanoma.
    • Method: A systematic literature review of Medline, Embase, and Cochrane databases was conducted until November 2020. After a transitivity assessment, a Bayesian NMA was performed on the identified targeted therapy trials.
    • Outcome Measures: Overall survival, progression-free survival, overall response rate, and safety endpoints (serious adverse events, discontinuations due to adverse events).
  • In Vitro Anti-Proliferation and Apoptosis Assay [3]:

    • Cell Lines: Used BRAF-mutant (Malme3M, WM3734) and NRAS-mutant (WM1366) melanoma cell lines.
    • Proliferation Assay: Cells were treated with BRAF/MEK inhibitors for 72 hours. Viable cell count was measured using 4-methylumbelliferyl-heptanoate (MUH) reagent, where fluorescence intensity correlates with the number of viable cells.
    • Apoptosis Assay: After 72 hours of treatment, cells were fixed and stained with propidium iodide. The percentage of apoptotic cells (subG1 fraction) was quantified using flow cytometry.
  • Real-World Study Design (BECARE Study) [2]:

    • Design: A multicenter, retrospective, non-interventional study.
    • Participants: 117 patients with unresectable/metastatic BRAFV600-mutant melanoma treated with E+B in the 1st or 2nd line.
    • Endpoints: Primary endpoints were effectiveness (ORR, PFS) and tolerability in a real-life setting. Data was collected from patients' medical records.

BRAF/MEK Inhibition Pathway and Experimental Workflow

The following diagram illustrates the mechanistic pathway of BRAF/MEK inhibitors and the logical flow of the in vitro experiments that generated the supporting data.

cluster_pathway BRAF/MEK Inhibitor Mechanism cluster_experiment In Vitro Experimental Workflow [3] GF Growth Factor Signal BRAF Mutant BRAF (e.g., V600E) GF->BRAF MEK MEK BRAF->MEK BRAF Inhibitor (this compound, Dabrafenib) ERK ERK MEK->ERK MEK Inhibitor (Binimetinib, Trametinib) Nucleus Nucleus Proliferation Survival ERK->Nucleus Cell Seed BRAF/NRAS Mutant Melanoma Cells Treat Treat with BRAF/MEK Inhibitor Combinations Cell->Treat Assay1 Proliferation Assay (MUH Reagent, 72h) Treat->Assay1 Assay2 Apoptosis Assay (Propidium Iodide Flow Cytometry, 72h) Treat->Assay2 Analyze Analyze Data (IC50, SubG1 Fraction) Assay1->Analyze Assay2->Analyze

To summarize the key takeaways for researchers and drug development professionals:

  • For broad efficacy in melanoma, the evidence from network meta-analysis and long-term trial data positions This compound + binimetinib as a leading combination with a strong efficacy and safety profile [1].
  • For specific clinical scenarios, dabrafenib + trametinib remains a robust option with proven activity in challenging settings like brain metastases [5] and across a wide spectrum of rare BRAF-mutant cancers [6].

References

encorafenib binimetinib vs vemurafenib cobimetinib safety

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile Comparison at a Glance

The table below summarizes key safety data from phase III clinical trials and recent large-scale analyses to facilitate a direct comparison [1] [2] [3].

Adverse Event (AE) Category Encorafenib + Binimetinib (COLUMBUS Study) Vemurafenib + Cobimetinib (coBRIM Study)
General Discontinuation due to AEs 5% [4] 13% [5]
Most Common AEs (≥25%) Fatigue (43%), Nausea (41%), Diarrhea (36%), Vomiting (30%), Abdominal Pain (28%), Arthralgia (26%) [4] Data not fully specified in sources; common AEs included rash, diarrhea, photosensitivity, and CPK increase [2]
Pyrexia (All Grades) 18% [1] 30% [1]
Photosensitivity (All Grades) 5% [1] 30% [1]
Serous Retinopathy 20% (0% discontinuation) [1] 2% [1]
Left Ventricular Dysfunction 7% (any grade); 1.6% (Grade 3) [4] Data not fully specified in sources; LVSD is a known class effect [6]
Hemorrhage (All Grades) 19%; 3.2% (≥Grade 3) [4] Data not fully specified in sources
QT Prolongation Reported as a known risk [7] [4] Reported as a known risk [6]
Key Cardiovascular AEs (FAERS Data)
Cardiac Failure Reporting Odds Ratio (ROR) not significantly elevated in FAERS analysis [6] ROR: 3.76 (95% CI: 2.6-5.42) [6]
Atrial Fibrillation ROR not significantly elevated in FAERS analysis [6] ROR not significantly elevated in FAERS analysis [6]
Pulmonary Embolism ROR not significantly elevated in FAERS analysis [6] ROR: 2.79 (95% CI: 1.83-4.24) [6]

Insights into Safety Data and Experimental Context

  • Clinical Trial Designs: The safety data in the table primarily comes from two pivotal, randomized, phase III trials [1] [2].

    • COLUMBUS: Compared this compound (450 mg QD) + binimetinib (45 mg BID) to vemurafenib (960 mg BID) monotherapy [1].
    • coBRIM: Compared vemurafenib (960 mg BID) + cobimetinib (60 mg QD, 21 days on/7 days off) to vemurafenib + placebo [2].
    • Cross-Trial Comparison Note: While these studies share a vemurafenib control arm, this comparison is indirect. No head-to-head trial of the two combinations has been conducted, and differences in study populations and designs should be considered [3].
  • Pharmacovigilance Study (FAERS): The cardiovascular safety data comes from a 2025 analysis of the FDA Adverse Event Reporting System (FAERS) [6].

    • Methodology: This study used disproportionality analysis to detect safety signals by calculating Reporting Odds Ratios (RORs). An ROR > 1 suggests a potential association between the drug and the adverse event beyond what is reported for other drugs in the database. This method is particularly valuable for identifying rare or late-onset toxicities not fully captured in clinical trials [6].
  • Key Preclinical Experimental Models: In vitro studies provide mechanistic insights and methods for head-to-head drug activity comparison [8].

    • Cell Lines: Studies often use human melanoma cell lines harboring BRAF V600 mutations (e.g., Malme3M, WM3734) or NRAS mutations (e.g., WM1366) [8].
    • Proliferation Assay: The MUH (4-methylumbelliferyl-heptanoate) assay is a common method. Viable cells convert the non-fluorescent MUH into a fluorescent product. After a 72-hour drug treatment, fluorescence intensity is measured, which correlates directly with the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) [8].
    • Apoptosis Assay: Propidium Iodide (PI) staining and flow cytometry are used to quantify apoptosis. PI stains the DNA of dead cells and cells in late apoptosis. After 72 hours of drug treatment, cells are fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in the subG1 phase, which indicates apoptosis [8].

MAPK Pathway Inhibition Diagram

The following diagram illustrates the shared mechanistic target of these combination therapies, providing context for their efficacy and overlapping toxicities.

G MAPK Signaling Pathway Inhibition by BRAFi and MEKi Growth Factor Growth Factor RAS RAS Growth Factor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates (p-MEK) ERK ERK MEK->ERK Activates (p-ERK) Nucleus Nucleus ERK->Nucleus Promotes Proliferation & Survival BRAF Inhibitors\n(this compound, Vemurafenib) BRAF Inhibitors (this compound, Vemurafenib) BRAF Inhibitors\n(this compound, Vemurafenib)->RAF Inhibits Mutant BRAF MEK Inhibitors\n(Binimetinib, Cobimetinib) MEK Inhibitors (Binimetinib, Cobimetinib) MEK Inhibitors\n(Binimetinib, Cobimetinib)->MEK Inhibits p-MEK

Key Considerations for Researchers

  • Tolerability and Management: The This compound/binimetinib combination appears to have a lower incidence of pyrexia and photosensitivity, which are notable class effects [1]. While it has a higher rate of serous retinopathy, this rarely led to treatment discontinuation in trials and is generally manageable with dose modifications [1] [4]. The overall lower discontinuation rate (5%) suggests potentially better tolerability [4].

  • Cardiovascular Safety Signals: Recent real-world pharmacovigilance data highlights combination-specific cardiovascular risks. The vemurafenib/cobimetinib combination shows a stronger signal for cardiac failure and pulmonary embolism, whereas dabrafenib/trametinib (not directly asked about) was associated with a higher signal for QT prolongation and atrial fibrillation [6]. This underscores the need for tailored cardiovascular monitoring based on the chosen regimen.

  • Pharmacological Rationale: The distinct safety profile of this compound/binimetinib may be partly attributed to the pharmacological properties of this compound, which has a longer dissociation half-life and a higher paradoxical index, potentially leading to more sustained target inhibition and differing off-target effects compared to vemurafenib [3].

References

encorafenib overall survival progression-free survival meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Encorafenib-Based Therapies by Cancer Type

Cancer Type Therapy Regimen Comparison Median OS (Months) Median PFS (Months) Hazard Ratio (HR) for OS Source (Trial)
Metastatic Melanoma (BRAF V600–mutant) This compound + Binimetinib vs Vemurafenib 33.6 vs 16.9 14.9 vs 7.3 0.61 (95% CI, 0.48-0.79) COLUMBUS [1] [2]
Metastatic Colorectal Cancer (BRAF V600E–mutant) This compound + Cetuximab vs Chemotherapy + Cetuximab 9.3 vs 5.9 Not Detailed in Sources 0.61 (95% CI, 0.48-0.77) BEACON [3]
Metastatic NSCLC (BRAF V600E–mutant) This compound + Binimetinib (Treatment-naive) Single-arm study Not Reached 30.2 Not Applicable PHAROS [4]
Metastatic NSCLC (BRAF V600E–mutant) This compound + Binimetinib (Previously Treated) Single-arm study 22.7 9.3 Not Applicable PHAROS [4]

Key Experimental Protocols from Cited Studies

To ensure the data's reliability, here are the methodologies used in the primary trials referenced above.

  • COLUMBUS Trial (Melanoma) [1] [2]

    • Design: A two-part, multicenter, open-label, randomized, phase 3 trial.
    • Patients: 577 patients with advanced/metastatic BRAF V600-mutant melanoma.
    • Intervention: Randomization (1:1:1) to:
      • This compound (450 mg once daily) + Binimetinib (45 mg twice daily)
      • This compound (300 mg once daily)
      • Vemurafenib (960 mg twice daily)
    • Primary Endpoints: Progression-free survival (Part 1) and overall survival (secondary endpoint).
    • Analysis: Efficacy analyses were performed on an intent-to-treat basis.
  • BEACON CRC Trial (Colorectal Cancer) [3]

    • Design: Open-label, phase III trial.
    • Patients: 665 patients with BRAF V600E-mutant metastatic colorectal cancer after progression on 1-2 prior regimens.
    • Intervention: Randomization (1:1:1) to:
      • This compound + Binimetinib + Cetuximab (Triplet)
      • This compound + Cetuximab (Doublet)
      • Control (Irinotecan or FOLFIRI + Cetuximab)
    • Primary Endpoints: Overall survival and objective response rate (ORR) comparing the triplet to control.
    • Key Secondary Endpoint: Overall survival for the doublet versus control.
  • PHAROS Study (NSCLC) [4]

    • Design: An ongoing, open-label, single-arm, phase 2 study.
    • Patients: Patients with BRAF V600E-mutant metastatic NSCLC, including both treatment-naive (n=59) and previously treated (n=39) cohorts.
    • Intervention: All patients received this compound (450 mg once daily) + Binimetinib (45 mg twice daily).
    • Primary Endpoint: Objective response rate (ORR) as assessed by investigators.
    • Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.

Mechanism of Action: BRAF/MEK Inhibition

The following diagram illustrates the mechanism by which this compound and binimetinib work together to inhibit tumor growth in BRAF V600-mutant cancers.

G cluster_pathway MAPK Signaling Pathway cluster_inhibitors Therapy Inhibition BRAF_Mutation BRAF V600 Mutation BRAF BRAF Protein BRAF_Mutation->BRAF Constitutively Activates Sustained_Proliferation Sustained Cell Proliferation & Survival Tumor_Growth Uncontrolled Tumor Growth Sustained_Proliferation->Tumor_Growth MEK MEK Protein BRAF->MEK Activates ERK ERK Protein MEK->ERK Activates Cell_Growth Promotes Cell Growth ERK->Cell_Growth Cell_Growth->Sustained_Proliferation This compound This compound (BRAF Inhibitor) This compound->BRAF Inhibits Binimetinib Binimetinib (MEK Inhibitor) Binimetinib->MEK Inhibits

Interpretation of Key Findings and Context

  • Superiority in Melanoma: The data from the COLUMBUS trial established this compound plus binimetinib as a superior option compared to vemurafenib monotherapy in BRAF-mutant melanoma, demonstrating significant improvements in both PFS and OS [1] [2].
  • New Standard in Colorectal Cancer: The BEACON trial led to the approval of this compound plus cetuximab as a standard of care for previously treated BRAF V600E-mutant metastatic colorectal cancer, showing a clinically meaningful doubling of median OS compared to standard chemotherapy [3].
  • Activity in NSCLC: The single-arm PHAROS study indicates that this compound plus binimetinib is a highly active regimen in BRAF V600E-mutant NSCLC, with particularly strong and durable outcomes in treatment-naive patients [4].
  • Indirect Comparison to Other Regimens: A network meta-analysis suggested that combination BRAF/MEK inhibitor therapies, as a class, improve PFS and OS compared to older treatments like chemotherapy or single-agent BRAF inhibitors. However, the results for the dabrafenib/trametinib combination were more prominent in this particular analysis [5].

References

Efficacy and Safety Comparison of BRAF/MEK Inhibitor Combinations

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes key data from a 2022 network meta-analysis and clinical trials, comparing the three approved BRAF/MEK inhibitor combinations for unresectable or metastatic BRAF V600-mutant melanoma [1] [2].

Regimen Median PFS (Months) Median OS (Months) 5-Year OS Rate Key Comparative Safety Findings (from NMA)

| Encorafenib + Binimetinib | 14.9 [2] | 33.6 [2] | 34.7% [2] | Fewer SAEs vs. Vemurafenib + Cobimetinib [1] Fewer discontinuations due to AEs vs. Vemurafenib + Cobimetinib [1] | | Dabrafenib + Trametinib | 11.1 [2] | 25.9 [2] | 34% [2] | this compound + Binimetinib was superior for overall response rate [1] | | Vemurafenib + Cobimetinib | 12.6 [2] | 22.5 [2] | 31% [2] | this compound + Binimetinib had a more favorable safety profile (see above) [1] |

Abbreviations: PFS, Progression-Free Survival; OS, Overall Survival; SAEs, Serious Adverse Events; NMA, Network Meta-Analysis.

Common Adverse Events of this compound + Binimetinib

The table below lists the most frequently reported adverse events (any grade) associated with the this compound and binimetinib combination from the COLUMBUS trial [2].

Adverse Event Incidence (Any Grade)
Fatigue 43%
Nausea 44%
Diarrhea 38%
Vomiting 32%

Experimental Protocols & Methodological Details

For researchers, the methodology behind the comparative data is critical. Here are the details of the key experiments cited.

1. Network Meta-Analysis (NMA) Protocol [1]

  • Objective: To estimate the relative efficacy and safety of targeted therapies for BRAF-mutant metastatic melanoma in the absence of head-to-head randomized trials.
  • Data Sources: A systematic literature review (SLR) was conducted in Medline, Embase, and Cochrane databases up to November 2020.
  • Study Selection: The review identified 43 publications reporting 15 targeted therapy trials. Due to significant heterogeneity among immunotherapy trials, the NMA was restricted to a network of targeted therapies.
  • Statistical Analysis: A Bayesian NMA was performed following a transitivity assessment. Results were reported as Odds Ratios (OR) with 95% credible intervals (CrI).

2. Pivotal Clinical Trial: COLUMBUS Study (Phase III) [2]

  • Objective: To compare the efficacy and safety of this compound plus binimetinib against this compound monotherapy and vemurafenib monotherapy.
  • Study Design: A two-part, randomized, open-label, phase III trial.
  • Patient Population: Patients with unresectable or metastatic melanoma with a BRAF V600E or V600K mutation, who were either treatment-naive or had progressed after first-line immunotherapy.
  • Interventions:
    • Part 1: Patients were randomized 1:1:1 to receive This compound (450 mg daily) + binimetinib (45 mg twice daily), this compound (300 mg daily), or vemurafenib (960 mg twice daily).
  • Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).

Mechanism of Action and Signaling Pathway

This compound and binimetinib work through synergistic inhibition of the MAPK signaling pathway, a key driver of cell proliferation in BRAF-mutant melanoma [2] [3]. The following diagram illustrates this targeted pathway and the points of inhibition.

G BRAF_Mutant Mutant BRAF Protein MEK MEK Protein BRAF_Mutant->MEK Activates ERK ERK Protein MEK->ERK Activates CellProliferation Uncontrolled Cell Proliferation & Survival ERK->CellProliferation Signals This compound This compound (BRAF inhibitor) This compound->BRAF_Mutant Inhibits Binimetinib Binimetinib (MEK inhibitor) Binimetinib->MEK Inhibits

This diagram shows how mutant BRAF protein constitutively activates the MAPK pathway. This compound directly inhibits mutant BRAF, while binimetinib inhibits the downstream MEK protein. Their combination provides dual inhibition, which increases antitumor activity, delays the development of resistance, and can mitigate some toxicities associated with BRAF inhibitor monotherapy [2].

Interpretation and Research Implications

The collected data indicates that among the approved doublet therapies, This compound plus binimetinib demonstrates a favorable efficacy and safety profile [1]. The combination's once-daily (this compound) and twice-daily (binimetinib) dosing schedule may also be a practical consideration in treatment management [2].

  • Overcoming Resistance: Research continues into novel combinations to further improve outcomes and overcome resistance. One preclinical study suggested the unconventional pairing of This compound with trametinib showed high anti-proliferative and pro-apoptotic activity in vitro, though this regimen is not clinically approved [4].
  • Triplet Therapy: The phase III STARBOARD study is investigating the combination of This compound, binimetinib, and the immune checkpoint inhibitor pembrolizumab, which may represent a next step in first-line treatment [5].

References

encorafenib BRAF mutation colorectal cancer vs other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Encorafenib vs. Other BRAF Inhibitors

The table below summarizes the clinical profile of this compound and its main alternatives in BRAF V600E-mutant mCRC.

Feature This compound Vemurafenib Dabrafenib
Key Approved Combination in mCRC Cetuximab (with or without chemotherapy) [1] [2] Not approved for single-agent use in mCRC [3] Not approved for single-agent use in mCRC [3]
Pharmacodynamic Profile Longer target binding and more sustained pathway inhibition [4] [1] Shorter target binding compared to this compound [4] Shorter target binding compared to this compound [4]
Efficacy as Monotherapy in mCRC Ineffective due to EGFR-mediated resistance [3] [5] Ineffective (response rate <5%) due to EGFR-mediated resistance [3] [5] Ineffective due to EGFR-mediated resistance [3]
Rationale for Combination Dual inhibition of BRAF V600E and EGFR to block pathway reactivation [4] [5] N/A N/A
Key Pivotal Trial (Later-line) BEACON CRC (Phase III) [4] N/A N/A
Key Pivotal Trial (First-line) BREAKWATER (Phase III) [1] [2] N/A N/A

Key Clinical Trial Data for this compound

The efficacy of this compound combinations is supported by robust phase III trials.

BEACON CRC Trial (Later-line Therapy)

  • Objective Response Rate (ORR): In a real-world study confirming BEACON outcomes, the ORR was 32.2% with this compound/cetuximab, versus <5% for vemurafenib monotherapy in historical data [4] [5].
  • Overall Survival (OS): The median OS was 9.2 months in the real-world study, consistent with the improved survival (9.3 months vs 5.9 months) demonstrated in the BEACON registration trial [4] [5].

BREAKWATER Trial (First-line Therapy)

  • Objective Response Rate (ORR): 60.9% for this compound + cetuximab + mFOLFOX6, compared to 40.0% for standard chemotherapy [1] [2].
  • Overall Survival (OS): At interim analysis, a strong trend favored the this compound regimen with a hazard ratio of 0.47; median OS was not yet reached vs. 14.6 months for standard of care [1] [2].

Mechanisms of Action and Resistance

Understanding the biology of BRAF inhibition is key to understanding its clinical use.

braf_inhibition GF Growth Factor EGFR EGFR GF->EGFR RAS RAS EGFR->RAS BRAF_WT BRAF (Wild-type) RAS->BRAF_WT MEK MEK BRAF_WT->MEK BRAF_Mut BRAF V600E (Mutant) BRAF_Mut->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Resistance Resistance Mechanisms: • SRC activation • JNK/c-Jun pathway • Ferritinophagy (NCOA4, FTH1) ERK->Resistance Leads to BRAFi BRAF Inhibitor (e.g., this compound) BRAFi->BRAF_Mut Inhibits

Figure 1: MAPK signaling pathway and resistance mechanisms to BRAF inhibition in mCRC. BRAF V600E mutation drives constitutive signaling. While BRAF inhibitors block the mutant protein, resistance occurs through multiple adaptive mechanisms.

Key Experimental Models in Resistance Studies

  • In vitro this compound-Resistant Cell Lines: Established by chronically exposing BRAF V600E mutant melanoma cells (A375) to increasing doses of this compound. Resistant cells (A375-R) showed altered iron metabolism and activation of ferritinophagy [6].
  • CRC Preclinical Models: Studies using BRAF V600E CRC cell lines (HT-29, WiDr) and patient-derived xenografts (PDXs) demonstrated that SRC kinase activation is a key mediator of resistance. Combining the SRC inhibitor dasatinib with BRAF inhibitors showed synergistic antitumor effects [5].
  • Methodology for Synergy Assays: Cell viability was measured using colorimetric assays after drug treatment. Combination effects are quantified by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy [6] [5].

Future Research Directions

Current research focuses on overcoming resistance to further improve patient outcomes:

  • Targeting SRC: Co-inhibition of SRC and BRAF is a promising strategy to overcome resistance in BRAF V600E mCRC, with preclinical data showing reduced cell viability and increased apoptosis [5].
  • Iron Metabolism Pathways: In melanoma models, this compound resistance is linked to iron trafficking regulated by NCOA4 and FTH1, suggesting ferritinophagy as a potential therapeutic target [6].
  • JNK/c-Jun Pathway: This pathway contributes to adaptive resistance, and its inhibition may enhance the efficacy of combined SRC and BRAF inhibition [5].

References

encorafenib response rate comparison metastatic melanoma

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Summary

Treatment Regimen Study Type / Population Overall Response Rate (ORR) Median Duration of Response (mDoR) Median Progression-Free Survival (mPFS) Median Overall Survival (mOS)
Encorafenib + Binimetinib COLUMBUS Part 1 (7-year update, Phase III) [1] 64% 18.6 months [2] 14.9 months [2] 33.6 months [2]
This compound + Binimetinib COLUMBUS Part 1 (7-year update) - 1st Line [1] 75% [3] 12.0 months [3] 15.8 months [4]
This compound + Binimetinib Real-World (BECARE study, 1st Line) [3] 75% 12.0 months 15.8 months [4]
This compound + Binimetinib Real-World (BECARE study, 2nd Line after Immunotherapy) [3] 77.8% 12.5 months
Vemurafenib Monotherapy COLUMBUS Part 1 (7-year update, Phase III) [1] 41% 12.3 months [2] 7.3 months [2] 16.9 months [2]

Mechanism of Action

This compound and binimetinib work synergistically to inhibit key proteins in the MAPK signaling pathway, which is hyperactive in BRAF-mutant melanomas [5].

  • This compound: A highly selective ATP-competitive inhibitor of the BRAF V600E kinase and other BRAF kinases in the CRAF and ARAF complexes. Its long dissociation half-life allows for sustained target inhibition [2].
  • Binimetinib: An allosteric, ATP-uncompetitive inhibitor of MEK1/2, which acts downstream of BRAF in the MAPK pathway. Its short half-life may help resolve toxicity quickly after dose interruption [2].

This combination blocks the proliferation and survival of melanoma cells harboring BRAF V600 mutations. The following diagram illustrates the targeted inhibition of this pathway.

g MAPK Pathway Inhibition by BRAF/MEK Inhibitors Growth_Factor Growth Factor Signal BRAF_WT BRAF (Wild-type) Growth_Factor->BRAF_WT BRAF_Mut BRAF V600E/K Mutant BRAF_WT->BRAF_Mut Oncogenic Mutation MEK MEK BRAF_Mut->MEK Inhibited by This compound ERK ERK MEK->ERK Inhibited by Binimetinib Cell_Proliferation Uncontrolled Cell Proliferation & Survival ERK->Cell_Proliferation

Key Experimental Protocols from Clinical Trials

The primary data for this compound plus binimetinib comes from the COLUMBUS trial (NCT01909453), a two-part, multicenter, randomized, open-label, active-controlled, phase III study [1] [2].

  • Study Design (Part 1): Patients were randomized 1:1:1 to receive:

    • Arm A: this compound (450 mg once daily) + Binimetinib (45 mg twice daily)
    • Arm B: Vemurafenib (960 mg twice daily)
    • Arm C: this compound (300 mg once daily)
  • Patient Population: Adults with locally advanced unresectable or metastatic BRAF V600E/K-mutant melanoma, who were either treatment-naive or had progressed after first-line immunotherapy. Prior BRAF or MEK inhibitor therapy was not allowed [1] [6].

  • Stratification Factors: Randomization was stratified by American Joint Committee on Cancer (AJCC) stage, Eastern Cooperative Oncology Group (ECOG) performance status (0 vs. 1), and (after a protocol amendment) prior use of first-line immunotherapy [2].

  • Primary and Key Secondary Endpoints: The primary endpoint was PFS assessed by a blinded independent central review (BICR). A key secondary endpoint was OS. Other endpoints included ORR, duration of response, safety, and quality of life [2].

  • Statistical Analysis: Efficacy was assessed in the intent-to-treat (ITT) population. Time-to-event endpoints like PFS and OS were estimated using the Kaplan-Meier method and compared using Cox proportional hazards models to calculate hazard ratios (HRs) and confidence intervals (CIs) [2].

Interpretation of Key Findings

  • Superiority Over Vemurafenib: The combination of this compound and binimetinib demonstrated statistically significant and clinically meaningful improvements in ORR, PFS, and OS compared to vemurafenib monotherapy, establishing it as a standard of care [1] [2].
  • Long-Term Benefits: The 7-year analysis showed that the PFS and OS curves began to plateau after approximately 4 years, suggesting a subset of patients derives long-term benefit, similar to survival plateaus observed with immune checkpoint inhibitors [1].
  • Real-World Validation: Effectiveness and a manageable safety profile have been confirmed in real-world studies like BECARE, which included patients with poorer prognoses (e.g., brain metastases, prior immunotherapy) often excluded from clinical trials [3].

References

Comparative Safety Profiles of BRAF/MEK Inhibitor Combinations

Author: Smolecule Technical Support Team. Date: February 2026

BRAF/MEK Inhibitor Combination Most Common Adverse Events (All Grades) Notable Grade ≥3 Adverse Events & Serious Risks Comparative Safety Findings (vs. other combinations)

| Encorafenib + Binimetinib [1] [2] [3] | Nausea, diarrhea, vomiting, arthralgia, fatigue, blurred vision [3] [4] | - Grade ≥3 TRAEs: ~14.5% (real-world) to ~70% (trial, any AE) [2] [3]

  • Increased risk: Neuromuscular events (myalgia, rhabdomyolysis), Guillain-Barré syndrome, demyelinating polyneuropathy [5] | - Fewer SAEs and discontinuations due to AEs than Vem+Cobi and Atezo+Vem+Cobi [1]
  • Less pyrexia than Dab+Tram [4]
  • Comparable but distinct overall AE rate to other combinations [1] [3] | | Dabrafenib + Trametinib [6] [7] [5] | Pyrexia (40%), fatigue (47%), nausea | - Grade ≥3 TRAEs: Consistent with class effect
  • Increased risk: Pyrexia, disseminated intravascular coagulation, atrial fibrillation, QT prolongation, multiple sclerosis [7] [5] | - More pyrexia than Enco+Bini [4]
  • Higher reporting odds for certain cardiovascular and neurological events than other regimens [7] [5] | | Vemurafenib + Cobimetinib [1] [6] [7] | Arthralgia (44%), rash (39%) | - Grade ≥3 TRAEs: Consistent with class effect
  • Increased risk: Severe skin rash, cardiac failure, epidural lipomatosis, peripheral nerve lesion [6] [7] [5] | - More SAEs than Enco+Bini [1]
  • Higher reporting odds for specific neurological events than other regimens [5] |

Detailed Adverse Event Analysis and Mechanisms

For drug development professionals, understanding the specific nature and underlying mechanisms of these adverse events is crucial.

  • Class-Based Toxicities: The primary mechanism of action for BRAF and MEK inhibitors—inhibiting the MAPK signaling pathway—is also the source of many "on-target" toxicities. This pathway is critical for normal cellular functions in healthy tissues, including the skin, musculoskeletal system, and heart. Its inhibition leads to common class-effect AEs like rash, arthralgia, and fatigue [6].
  • Paradoxical MAPK Activation: A key mechanism behind some cutaneous toxicities, such as the development of cutaneous squamous cell carcinoma (cuSCC) and keratoacanthoma, is the paradoxical activation of the MAPK pathway in BRAF wild-type cells. This occurs when certain BRAF inhibitors (like vemurafenib) bind to and transactivate BRAF wild-type dimers in healthy skin cells. Combining a BRAF inhibitor with a MEK inhibitor significantly reduces the incidence of these cutaneous malignancies by blocking downstream signaling [6] [7].

The following diagram illustrates the pathways leading to both efficacy and adverse events.

braf_mek_toxicity BRAF_mutant BRAF V600 Mutant Protein MAPK_Activation Constitutive MAPK Pathway Activation BRAF_mutant->MAPK_Activation Tumor_Growth Uncontrolled Tumor Growth MAPK_Activation->Tumor_Growth BRAFi BRAF Inhibitor (e.g., this compound) MAPK_Inhibition MAPK Pathway Inhibition in Tumor Cells BRAFi->MAPK_Inhibition Inhibits Paradoxical_Act Paradoxical MAPK Activation BRAFi->Paradoxical_Act    Binds & Transactivates     On_Target_Tox On-Target Toxicity in Healthy Tissues BRAFi->On_Target_Tox MEKi MEK Inhibitor (e.g., Binimetinib) MEKi->MAPK_Inhibition Inhibits MEKi->Paradoxical_Act Suppresses MEKi->On_Target_Tox Tumor_Regression Tumor Regression MAPK_Inhibition->Tumor_Regression BRAF_wildtype BRAF Wild-Type Protein (in Healthy Cells) cuSCC Cutaneous AEs (e.g., cuSCC, Rash) Paradoxical_Act->cuSCC General_AEs Class-Effect AEs (Arthralgia, Fatigue, GI) On_Target_Tox->General_AEs


Methodologies for Safety Data Collection

The comparative data presented are derived from several robust methodological approaches.

Network Meta-Analysis (NMA)
  • Objective: To compare the relative efficacy and safety of multiple targeted therapies for BRAF-mutant metastatic melanoma in the absence of head-to-head randomized controlled trials [1].
  • Methodology: A systematic literature review identified studies until November 2020. After a transitivity assessment, a Bayesian NMA was conducted on a network restricted to targeted therapies. Outcomes like serious adverse events (SAEs) and discontinuations due to AEs were compared using Odds Ratios (ORs) with 95% credible intervals [1].
  • Key Insight for Researchers: This methodology allows for indirect comparisons across different clinical trials, but is highly dependent on the similarity of the patient populations and AE reporting standards in the included studies [1].
Systematic Review and Meta-Analysis of Clinical Trials
  • Objective: To quantify the pooled prevalence of treatment-related adverse events (TRAEs) for approved BRAF and MEK inhibitors in adults with cutaneous melanoma [6].
  • Methodology: Researchers systematically searched multiple databases for studies published since 2009. The absolute frequencies of TRAEs from primary studies were aggregated using a random-effects model with the Freeman-Tukey double arcsine transformation to stabilize variances. Methodological quality was assessed using tools like RoB 2 for RCTs [6].
  • Key Insight for Researchers: This approach provides the most comprehensive estimate of AE incidence but can be limited by the heterogeneity in reporting and the patient selection criteria of registration trials [6].
Pharmacovigilance and Disproportionality Analysis
  • Objective: To identify new potential safety signals and characterize the clinical features of adverse events in real-world settings using spontaneous reporting systems [7] [5].
  • Methodology: This involves analyzing large databases like the FDA Adverse Event Reporting System (FAERS). A descriptive analysis summarizes the reports, while a disproportionality analysis (e.g., calculating Reporting Odds Ratios (RORs)) identifies if a specific drug-event combination is reported more frequently than expected compared to a background of all other drugs in the database [7] [5].
  • Key Insight for Researchers: This method is powerful for generating hypotheses about rare or unexpected AEs not captured in clinical trials due to limited sample sizes. However, it cannot prove causation and may be subject to reporting biases [7].

Conclusion for Drug Development

The safety profile of this compound in combination with binimetinib is distinct within the BRAF/MEK inhibitor class. Its favorable pyrexia profile and lower rate of treatment discontinuations are advantageous. However, its association with specific neurological and gastrointestinal toxicities requires proactive management strategies in clinical practice and continued monitoring in post-marketing studies.

References

encorafenib binimetinib combination efficacy safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Profile Comparison

Regimen Trial Name Median PFS (Months) Median OS (Months) ORR (%) Reference
Encorafenib + Binimetinib COLUMBUS (Part 1) 14.9 33.6 63% [1]
Dabrafenib + Trametinib COMBI-d/v (Pooled) 11.1 25.9 67% [1]
Vemurafenib + Cobimetinib coBRIM 12.6 22.5 70% [1]

A network meta-analysis of targeted therapies concluded that among doublet therapies, enco+bini showed a favorable efficacy profile, being superior to dabrafenib + trametinib for overall response rate (ORR) and generally comparable to the triplet combination of atezolizumab + vemurafenib + cobimetinib [2] [3].

Safety and Tolerability Comparison

The safety profiles of these regimens have distinct characteristics. Enco+bini appears to offer a manageable and often favorable tolerability profile.

Adverse Event (Any Grade) This compound + Binimetinib (%) Dabrafenib + Trametinib (%) Vemurafenib + Cobimetinib (%)
Nausea 44 37 44
Diarrhea 38 36 61
Vomiting 32 31 28
Fatigue 43 35 38
Pyrexia 20 58 32
Arthralgia 28 29 39
Rash 16 28 42
Photosensitivity 4 Not Reported 35
Increased ALT 11 48 27

The same network meta-analysis found that enco+bini had a statistically significant favorable safety profile, resulting in fewer serious adverse events and fewer discontinuations due to adverse events compared to both vemurafenib + cobimetinib and the atezolizumab triplet therapy [2] [3].

  • Dose Modifications: In the PHAROS trial (NSCLC), adverse events led to permanent discontinuation in 16% of patients receiving enco+bini [4].
  • Cardiovascular Safety: A 2025 real-world pharmacovigilance study highlighted regimen-specific cardiovascular risks. For enco+bini, the focus was on left ventricular dysfunction (8% in the COLUMBUS trial). In contrast, dabrafenib + trametinib was more associated with QT prolongation and atrial fibrillation, while vemurafenib + cobimetinib showed signals for cardiac failure and pulmonary embolism [1] [5].

Experimental Data and Protocols

For researcher reference, here are key methodologies from critical studies.

Clinical Trial: COLUMBUS (Phase 3) [1]
  • Objective: To compare the efficacy and safety of this compound + binimetinib versus this compound monotherapy or vemurafenib monotherapy in patients with unresectable or metastatic BRAF V600E/K-mutant melanoma.
  • Design: Two-part, randomized, open-label, phase 3 study.
  • Patient Population: 921 patients with BRAF V600-mutant melanoma.
  • Intervention Groups (Part 1):
    • COMBO450: this compound 450 mg orally once daily + Binimetinib 45 mg orally twice daily.
    • ENCO300: this compound 300 mg orally once daily.
    • VEM: Vemurafenib 960 mg orally twice daily.
  • Key Endpoints: Primary endpoint was Progression-Free Survival (PFS). Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), and safety.
Preclinical Study: In Vitro Head-to-Head Comparison [6]
  • Objective: To directly compare the anti-tumor activity of all approved and non-approved BRAF/MEK inhibitor combinations in BRAF-mutant and NRAS-mutant melanoma cell lines.
  • Cell Lines: Malme3M (BRAFmut), WM3734 (BRAFmut), WM1366 (NRASmut).
  • Drugs: this compound, binimetinib, dabrafenib, trametinib, vemurafenib, cobimetinib.
  • Experimental Assays:
    • Proliferation Assay: Cells were treated with serial dilutions of nine different BRAFi/MEKi combinations for 72 hours. Viable cell count was measured using MUH reagent fluorescence.
    • Apoptosis Assay: After 72-hour drug treatment, cells were fixed and stained with propidium iodide. The apoptotic cell fraction (SubG1) was quantified using flow cytometry.
    • Resistance Delay: Cells were treated with the three approved combinations, and the time to establish resistance was monitored.

Mechanism of Action and Resistance

The this compound and binimetinib combination provides synergistic inhibition of the MAPK pathway.

G ExtracellularSignal Extracellular Signal BRAF BRAF (Mutated V600E/K) ExtracellularSignal->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Uncontrolled Cell Proliferation & Survival Nucleus->Proliferation Drives This compound This compound (BRAF inhibitor) This compound->BRAF Inhibits Binimetinib Binimetinib (MEK inhibitor) Binimetinib->MEK Inhibits

  • Overcoming Resistance: Using BRAF and MEK inhibitors in combination delays the onset of resistance commonly seen with BRAF inhibitor monotherapy [1]. A 2025 study established the first in vitro model of this compound resistance, identifying NCOA4-mediated iron trafficking (ferritinophagy) as a key resistance mechanism, suggesting a potential target for combination strategies [7].

Application Across Indications

The this compound and binimetinib regimen is established or emerging across multiple BRAF V600E-mutant cancers:

  • Metastatic Melanoma: Approved based on COLUMBUS trial; a standard of care [1].
  • Adjuvant Melanoma: Promising data from 2025 ASCO for resected Stage IIB/IIC melanoma, showing improved recurrence-free survival [8].
  • Metastatic NSCLC: Approved in 2023 based on PHAROS trial, showing high ORR in treatment-naïve patients [4].
  • Metastatic Colorectal Cancer (mCRC): this compound is approved in combination with cetuximab ± chemotherapy, showing significant overall survival benefit in the BREAKWATER trial [9].

The this compound and binimetinib combination represents a compelling option in the BRAF/MEK inhibitor landscape, characterized by robust efficacy and a manageable safety profile.

References

encorafenib pharmacokinetic profile comparison other BRAF inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic & Pharmacodynamic Profile Comparison

The table below summarizes the core properties of encorafenib, dabrafenib, and vemurafenib based on pre-clinical and clinical data [1].

Parameter This compound Dabrafenib Vemurafenib
BRAF Binding Kinetics (Dissociation Half-life, T₁/₂-diss) >30 hours [1] ~2 hours [1] ~0.5 hours [1]
Paradoxical MAPK Activation Index 50 [1] 10 [1] 5.5 [1]
Incidence of cSCC/KA (from clinical trials) 4% [1] 6-10% [1] 18-19% [1]
This compound Specific PK Properties [2] [1]
Bioavailability ~85% Information not available in search results Information not available in search results
Time to Cmax (Tmax) ~2 hours Information not available in search results Information not available in search results
Elimination Half-life ~6 hours (plasma) [1] Information not available in search results Information not available in search results
Primary Metabolic Enzymes CYP3A4, CYP2C19, CYP2D6 [1] Information not available in search results Information not available in search results
Key Differentiator Slow off-rate kinetics for prolonged target suppression [1] Information not available in search results Information not available in search results

Experimental Evidence and Methodologies

The comparative data in the table above is derived from specific experimental protocols:

  • Binding Kinetics (Dissociation Half-life): The dissociation half-life (T₁/₂-diss) from V600E-mutant BRAF was determined using washout experiments in A375 melanoma cells [1]. After inhibitor washout, sustained suppression of phosphorylated ERK (pERK) was measured, demonstrating this compound's prolonged target binding compared to dabrafenib and vemurafenib [1].
  • Paradoxical Activation Index: This pre-clinical metric quantifies the therapeutic window for on-target vs. off-target effects. It is calculated as the concentration causing 80% pERK activation (EC₈₀) in a RAS-mutated cell line divided by the concentration causing 80% inhibition (IC₈₀) in a BRAF V600E-mutated A375 melanoma cell line. A higher index indicates a more favorable profile [1].
  • Clinical Adverse Events (cSCC/KA): Incidence rates for cutaneous squamous cell carcinoma (cSCC) and keratoacanthoma (KA) were compiled from phase 3 clinical trials for each inhibitor, reflecting the clinical consequence of paradoxical MAPK pathway activation [1].

Underlying Signaling Pathways and Mechanisms

BRAF inhibitors work by targeting a key component in the MAPK signaling pathway. The following diagram illustrates this pathway and the mechanism of paradoxical activation.

G Figure 1: MAPK Pathway & Paradoxical Activation GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (GTP-bound) RTK->RAS RAF_Dimer RAF Homodimer/ Heterodimer RAS->RAF_Dimer RAS_WT Wild-type Cell High RAS-GTP RAS_WT->RAF_Dimer MEK MEK RAF_Dimer->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif BRAFi BRAF Inhibitor (αC-OUT type) BRAFi->RAF_Dimer  Promotes Dimerization BRAF_Mut Mutant BRAF V600E (Constitutive Monomer) BRAFi->BRAF_Mut  Inhibits BRAF_Mut->MEK Constitutive Signaling MEKi MEK Inhibitor MEKi->MEK  Inhibits

Mechanistic Explanation:

  • In BRAF V600E Mutant Cells: The mutant BRAF protein acts as a constitutive active monomer, continuously signaling downstream to promote cell proliferation. BRAF inhibitors effectively bind to and inhibit these monomers [1].
  • Paradoxical Activation in Wild-type Cells: In cells with a pre-existing high level of RAS-GTP (e.g., RAS mutations), "αC-OUT" class BRAF inhibitors (like this compound, dabrafenib, vemurafenib) can promote the formation of RAF dimers (homodimers or heterodimers with CRAF). These dimers are not effectively inhibited by these drugs, leading to paradoxical MAPK pathway activation and side effects like cSCC [1]. This compound's slower off-rate is theorized to reduce this effect, correlating with a lower incidence of cSCC in clinical trials [1].

Key Differentiators and Clinical Relevance

The unique pharmacological profile of this compound has direct clinical implications:

  • Prolified Target Suppression: The long dissociation half-life of this compound enables continuous target inhibition even with fluctuating plasma concentrations, which may contribute to its efficacy [1].
  • Improved Therapeutic Window: The higher "paradox index" suggests a wider separation between therapeutic and toxic effects, which is confirmed by the significantly lower rate of skin toxicity (cSCC/KA) compared to vemurafenib [1].
  • Efficacy in Combination Therapy: this compound's properties are leveraged in its approved combination with the MEK inhibitor binimetinib. This combination has demonstrated superior progression-free survival compared to vemurafenib in melanoma and is a standard of care in BRAF V600E-mutant metastatic colorectal cancer, melanoma, and NSCLC [3] [4] [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

539.1517794 Da

Monoisotopic Mass

539.1517794 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8L7891MRB6

Drug Indication

Encorafenib is indicated in combination with [binimetinib] for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600E or V600K mutation and metastatic non-small cell lung cancer (NSCLC) with a BRAF V600E mutation. It is also indicated in combination with [cetuximab] for the treatment of adult patients with metastatic colorectal cancer with a BRAF V600E mutation.
Encorafenib is indicated: in combination with binimetinib is indicated for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutationin combination with cetuximab, for the treatment of adult patients with metastatic colorectal cancer (CRC) with a BRAF V600E mutation, who have received prior systemic therapy
Treatment of melanoma
Treatment of colorectal carcinoma

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors

Mechanism of Action

Encorafenib is a kinase inhibitor that targets BRAF V600E, as well as wild-type BRAF and CRAF in in vitro cell-free assays with IC50 values of 0.35, 0.47, and 0.3 nM, respectively. Mutations in the BRAF gene, such as BRAF V600E, can result in constitutively activated BRAF kinases that may stimulate tumor cell growth. Encorafenib was also able to bind to other kinases in vitro including JNK1, JNK2, JNK3, LIMK1, LIMK2, MEK4, and STK36, and reduce ligand binding to these kinases at clinically achievable concentrations (≤0.9 µM).

Absorption Distribution and Excretion

The pharmacokinetics of encorafenib were studied in healthy subjects and patients with solid tumors, including advanced and unresectable or metastatic cutaneous melanoma harboring a BRAF V600E or V600K mutation, BRAF V600E mutation-positive metastatic CRC. After a single dose, systemic exposure of encorafenib was dose-proportional over the dose range of 50 mg to 700 mg (0.1 to 1.6 times the maximum recommended dose of 450 mg). After once-daily dosing, systemic exposure of encorafenib was less than dose-proportional over the dose range of 50 mg to 800 mg (0.1 to 1.8 times the maximum recommended dose of 450 mg). Steady-state was reached within 15 days, with exposure being 50% lower compared to Day 1; intersubject variability (CV%) of AUC ranged from 12% to 69%. After oral administration, the median Tmax of encorafenib is 2 hours. At least 86% of the dose is absorbed. Following administration of a single dose of encorafenib 100 mg (0.2 times the maximum recommended dose of 450 mg) with a high-fat, high-calorie meal (consisting of approximately 150 calories from protein, 350 calories from carbohydrates, and 500 calories from fat) the mean maximum encorafenib concentration (Cmax) decreased by 36% and there was no effect on AUC.
Following a single oral dose of 100 mg radiolabeled encorafenib, 47% (5% unchanged) of the administered dose was recovered in the feces and 47% (2% unchanged) was recovered in the urine.
The blood-to-plasma concentration ratio is 0.58. The geometric mean (CV%) of apparent volume of distribution is 164 L (70%).
The apparent clearance is 14 L/h (54%) at day 1, increasing to 32 L/h (59%) at steady-state.

Metabolism Metabolites

Encorafenib is primarily metabolized by CYP3A4 (83%) and to a lesser extent by CYP2C19 (16%) and CYP2D6 (1%).

Wikipedia

Encorafenib

FDA Medication Guides

BRAFTOVI
ENCORAFENIB
CAPSULE;ORAL
ARRAY BIOPHARMA INC
09/12/2024

Biological Half Life

The mean (CV%) terminal half-life (t1/2) of encorafenib is 3.5 hours (17%).

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Carr MJ, Sun J, Eroglu Z, Zager JS. An evaluation of encorafenib for the treatment of melanoma. Expert Opin Pharmacother. 2019 Nov 30:1-7. doi: 10.1080/14656566.2019.1694664. [Epub ahead of print] PubMed PMID: 31790307.
2: McLoughlin EM, Fadul CE, Patel SH, Hall RD, Gentzler RD. Clinical and Radiographic Response of Leptomeningeal and Brain Metastases to Encorafenib and Binimetinib in a Patient With BRAF V600E-Mutated Lung Adenocarcinoma. J Thorac Oncol. 2019 Dec;14(12):e269-e271. doi: 10.1016/j.jtho.2019.07.019. PubMed PMID: 31757377.
3: Gravbrot N, Sundararajan S. Severe Drug-Induced Liver Injury from Combination Encorafenib/Binimetinib. Case Rep Oncol Med. 2019 Oct 7;2019:3051945. doi: 10.1155/2019/3051945. eCollection 2019. PubMed PMID: 31687241; PubMed Central PMCID: PMC6800898.
4: Holbrook K, Lutzky J, Davies MA, Davis JM, Glitza IC, Amaria RN, Diab A, Patel SP, Amin A, Tawbi H. Intracranial antitumor activity with encorafenib plus binimetinib in patients with melanoma brain metastases: A case series. Cancer. 2019 Oct 28. doi: 10.1002/cncr.32547. [Epub ahead of print] PubMed PMID: 31658370.
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